alpha-Cadinene
Description
This compound is a sesquiterpenoid.
Structure
3D Structure
Properties
CAS No. |
11044-40-9 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1 |
InChI Key |
QMAYBMKBYCGXDH-KKUMJFAQSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Other CAS No. |
24406-05-1 |
Origin of Product |
United States |
Foundational & Exploratory
α-Cadinene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cadinene, a prominent sesquiterpene hydrocarbon, is a significant contributor to the essential oils of a wide array of aromatic plants. Its characteristic woody and spicy aroma, coupled with a range of reported biological activities, has made it a subject of considerable interest in phytochemical research, perfumery, and pharmacology. This technical guide provides an in-depth overview of the natural sources of α-cadinene, its distribution within the plant kingdom and various plant tissues, and detailed methodologies for its extraction and quantitative analysis. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources and Distribution of α-Cadinene in the Plant Kingdom
α-Cadinene is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of numerous species. It is a member of the cadinene family of isomers, which are bicyclic sesquiterpenes.[1] The name "cadinene" itself is derived from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated.[1]
While present in a vast number of plants, significant quantities of α-cadinene have been identified in the following families and genera:
-
Annonaceae: Species within this family, such as those from the Xylopia genus, have been reported to contain α-cadinene in their leaf essential oils.
-
Asteraceae: Various members of the daisy family are known to produce α-cadinene.
-
Cupressaceae: This family of conifers, including junipers (Juniperus spp.) and cypresses (Cupressus spp.), are well-documented sources of cadinene isomers, including α-cadinene.[2]
-
Lamiaceae: This family, which includes many common aromatic herbs, has several species that produce α-cadinene. For instance, it has been identified in Nepeta persica.
-
Meliaceae: The wood essential oil of Swietenia macrophylla (big-leaf mahogany) has been found to contain δ-cadinene as a major component, and it is likely that α-cadinene is also present in related species.[3]
-
Piperaceae: Cubeb oil from Piper cubeba is a known source of cadinenes.[2]
-
Poaceae: α-Cadinene has been reported in Cymbopogon martinii.[4]
-
Zingiberaceae: Plants such as Alpinia officinarum and Homalomena aromatica have been identified as containing α-cadinene.
The distribution of α-cadinene within a plant can vary significantly depending on the species, age, and environmental conditions. It is commonly found in the essential oils extracted from various plant parts, including:
-
Leaves: A primary source in many aromatic plants.
-
Wood and Bark: Particularly in coniferous trees like cedarwood and juniper.[2]
-
Flowers: Contributing to the floral scent of some species.
-
Fruits and Seeds: Present in the essential oils of plants like cubeb.
-
Roots: Can also be a site of accumulation in certain species.
Quantitative Analysis of α-Cadinene
The concentration of α-cadinene in essential oils can vary widely. The following table summarizes some reported quantitative data for α-cadinene and related cadinene isomers in various plant species. It is important to note that the chemical profile of an essential oil can be influenced by factors such as the geographical origin of the plant, the time of harvest, and the extraction method employed.
| Plant Species | Family | Plant Part | α-Cadinene Content (%) | Other Cadinene Isomers (%) | Reference(s) |
| Cedrus atlantica | Pinaceae | Wood | - | δ-Cadinene: 36.35 | |
| Swietenia macrophylla | Meliaceae | Wood | - | δ-Cadinene: 33.0 | [3] |
| Jatropha gossypifolia | Euphorbiaceae | Leaves | - | δ-Cadinene: 3.55 | [5] |
| Aquilaria malaccensis | Thymelaeaceae | Wood | - | δ-Cadinene: Present | [6] |
Note: This table includes data for δ-cadinene to illustrate the prevalence of cadinene isomers. Specific quantitative data for α-cadinene is often reported as part of a complex mixture of sesquiterpenes, and its percentage can vary significantly.
Experimental Protocols
Extraction of α-Cadinene-Rich Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material.[7] This technique is particularly suitable for volatile compounds like α-cadinene.
Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water.[7][8]
Apparatus:
-
Steam generator (or a flask to boil water)
-
Biomass flask (to hold the plant material)
-
Still head and condenser
-
Receiver (e.g., Clevenger-type apparatus)
-
Heating source (e.g., heating mantle, hot plate)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Detailed Methodology:
-
Preparation of Plant Material: The plant material (e.g., leaves, wood shavings, powdered bark) should be fresh or properly dried. Grinding or chopping the material can increase the surface area and improve extraction efficiency.[9]
-
Assembly of Apparatus: Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.
-
Loading the Biomass: Place the prepared plant material into the biomass flask. Do not pack it too tightly to allow for even steam penetration.
-
Distillation: Begin heating the water in the steam generator. As steam is produced, it will pass through the plant material, carrying the volatile essential oils with it.[7] The temperature of the steam should be carefully controlled, typically between 140°F and 212°F (60°C and 100°C), to prevent degradation of the essential oils.[7]
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate is collected in the receiver.[10]
-
Separation: The essential oil, being immiscible with water, will form a separate layer.[8] In a Clevenger-type apparatus, the oil can be directly collected. Alternatively, the entire distillate can be collected and the oil separated from the aqueous layer (hydrosol) using a separatory funnel.[9]
-
Drying: The collected essential oil may contain traces of water. Dry the oil by adding a small amount of anhydrous sodium sulfate and then filtering.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.
Quantification of α-Cadinene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.[11]
Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5MS, DB-5, or equivalent non-polar column)
-
Autosampler (recommended for precision)
-
Data acquisition and processing software
Detailed Methodology:
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1-5% v/v).
-
If an internal standard is used for quantification, add a known amount of the internal standard (e.g., n-alkane) to the sample.
-
-
GC-MS Parameters: The following are typical parameters for the analysis of sesquiterpenes. Optimization may be required depending on the specific instrument and sample matrix.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3-5 °C/min.
-
Final hold: Hold at 240 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification of α-Cadinene:
-
The identification of α-cadinene is achieved by comparing its mass spectrum and retention index (RI) with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).
-
-
Quantification:
-
Area Normalization: The peak area of α-cadinene is expressed as a percentage of the total peak area of all identified compounds in the chromatogram. This provides a relative percentage.
-
Internal Standard Method: For more accurate quantification, a calibration curve is prepared using a certified standard of α-cadinene with an internal standard. The concentration of α-cadinene in the sample is then determined by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
-
Biosynthesis and Experimental Workflow
The biosynthesis of α-cadinene, like all sesquiterpenes, originates from the mevalonic acid (MVA) pathway in the cytosol of plant cells.[12] The key precursor is farnesyl diphosphate (B83284) (FPP).[12]
Biosynthesis of α-Cadinene
The formation of the characteristic cadinane (B1243036) skeleton is a complex enzymatic process catalyzed by sesquiterpene synthases. In cotton, for example, the enzyme (+)-δ-cadinene synthase has been identified, which converts FPP into (+)-δ-cadinene.[13] It is understood that other specific cadinene synthases are responsible for the formation of α-cadinene and other isomers in different plant species. The biosynthesis generally involves the cyclization of FPP to form a germacryl cation, which then undergoes further rearrangements and cyclizations to yield the final cadinene structure.
Caption: Simplified biosynthesis pathway of α-Cadinene from IPP and DMAPP.
Experimental Workflow for the Isolation and Identification of α-Cadinene
The following diagram illustrates a typical workflow for the extraction, isolation, and identification of α-cadinene from plant material.
Caption: General experimental workflow for α-Cadinene analysis.
References
- 1. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. essencejournal.com [essencejournal.com]
- 4. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cropj.com [cropj.com]
- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 8. rockymountainoils.com [rockymountainoils.com]
- 9. magritek.com [magritek.com]
- 10. purodem.com [purodem.com]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]
- 13. sippe.ac.cn [sippe.ac.cn]
The Biosynthesis of α-Cadinene in Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cadinene, a bicyclic sesquiterpene, is a constituent of the essential oils of numerous medicinal plants, contributing to their aromatic properties and potential therapeutic effects. Its biosynthesis is a complex enzymatic process, originating from the general isoprenoid pathway and culminating in the formation of the characteristic cadinane (B1243036) skeleton. This technical guide provides an in-depth exploration of the α-cadinene biosynthesis pathway in medicinal plants. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), catalyzed by multi-product sesquiterpene synthases. The guide also presents a summary of medicinal plants known to produce α-cadinene with their respective yields, detailed experimental protocols for the characterization of the enzymes involved, and visual diagrams of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid compounds that play crucial roles in plant defense and signaling. Among them, the cadinene family of bicyclic sesquiterpenes, including α-cadinene, are notable for their presence in the essential oils of various medicinal and aromatic plants. The biosynthesis of these compounds is of significant interest due to their potential pharmacological activities and their use in the fragrance and flavor industries. Understanding the enzymatic machinery responsible for their production is key to harnessing their potential through metabolic engineering and synthetic biology approaches.
This guide focuses on the biosynthesis of α-cadinene, elucidating the pathway from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to the final cyclized product. Unlike some other sesquiterpenes that are synthesized by highly specific enzymes, α-cadinene is often a product of multi-product sesquiterpene synthases (TPSs), which can generate a variety of related structures from a single substrate.
The Biosynthesis Pathway of α-Cadinene
The biosynthesis of α-cadinene begins with the ubiquitous isoprenoid pathway, which provides the C15 precursor, (E,E)-farnesyl pyrophosphate (FPP). In plants, the precursors for FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can be synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. FPP is then available as a substrate for a diverse family of enzymes known as terpene synthases.
The key step in α-cadinene biosynthesis is the cyclization of FPP, which is catalyzed by a sesquiterpene synthase. While dedicated α-cadinene synthases are not commonly reported in medicinal plants, several multi-product sesquiterpene synthases have been shown to produce α-cadinene as part of their product spectrum. The generally accepted mechanism for the formation of the cadinane skeleton involves a series of carbocationic intermediates.
The catalytic cycle can be summarized as follows:
-
Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate (B83284) group from FPP, forming a farnesyl cation.
-
Isomerization: The farnesyl cation can isomerize to the (3R)-nerolidyl diphosphate (NDP) intermediate.
-
Cyclization: Subsequent ionization and cyclization of the nerolidyl cation leads to the formation of a germacrenyl cation intermediate.
-
Secondary Cyclization and Rearrangements: The germacrenyl cation undergoes further cyclization and hydride shifts to form the cadinenyl cation.
-
Deprotonation: The final step is the deprotonation of the cadinenyl cation at a specific position to yield the different cadinene isomers. The formation of α-cadinene is dependent on the specific site of deprotonation.
The product specificity of sesquiterpene synthases is determined by the three-dimensional structure of the active site, which guides the folding of the flexible FPP substrate and stabilizes specific carbocationic intermediates, ultimately controlling the final deprotonation step.
α-Cadinene in Medicinal Plants: Quantitative Data
α-Cadinene has been identified as a component of the essential oils of various medicinal plants. The quantity of α-cadinene can vary significantly depending on the plant species, geographical location, and extraction method. Table 1 summarizes the α-cadinene content in a selection of medicinal plants.
| Medicinal Plant Species | Plant Part | α-Cadinene Content (%) | Reference |
| Aquilaria malaccensis | Treated Wood | 1.47 | [1] |
| Aquilaria agallocha | Healthy Wood | 5.46 | [2] |
| Campomanesia adamantium | Leaves | 0.13 - 0.18 | [3] |
Table 1: Quantitative data of α-Cadinene in selected medicinal plants.
Experimental Protocols
The characterization of sesquiterpene synthases involved in α-cadinene biosynthesis typically involves heterologous expression of the candidate gene, purification of the recombinant enzyme, and in vitro enzyme assays with subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Heterologous Expression and Purification of Sesquiterpene Synthase in E. coli
This protocol describes the expression of a putative plant sesquiterpene synthase gene in E. coli and subsequent purification of the recombinant protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the cloned terpene synthase gene (e.g., pET-32a)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.
-
Elution: Elute the recombinant protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assay and Product Analysis by GC-MS
This protocol outlines the procedure for determining the enzymatic activity of the purified sesquiterpene synthase and identifying the reaction products.
Materials:
-
Purified recombinant sesquiterpene synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
(E,E)-Farnesyl pyrophosphate (FPP) substrate
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Enzyme Reaction: In a glass vial, set up the reaction mixture containing assay buffer, purified enzyme (1-5 µg), and FPP (10-50 µM) in a total volume of 500 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Extraction: Overlay the reaction mixture with 500 µL of hexane and vortex vigorously for 30 seconds to extract the sesquiterpene products.
-
Phase Separation: Centrifuge briefly to separate the phases.
-
Drying: Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Analyze 1 µL of the hexane extract by GC-MS.
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Scan range of m/z 40-400.
-
-
Product Identification: Identify the reaction products by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The biosynthesis of α-cadinene in medicinal plants is a fascinating example of the chemical diversity generated by the terpene synthase family of enzymes. While dedicated α-cadinene synthases appear to be uncommon, this sesquiterpene is frequently produced as part of a complex mixture by multi-product synthases. The elucidation of the catalytic mechanisms of these enzymes and the factors that control their product specificity is an active area of research. The protocols and information provided in this guide offer a solid foundation for researchers aiming to investigate the biosynthesis of α-cadinene and other valuable sesquiterpenes in medicinal plants. Further research in this area will undoubtedly contribute to the development of novel biotechnological approaches for the sustainable production of these important natural products.
References
What are the physical and chemical properties of alpha-Cadinene
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cadinene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a naturally occurring bicyclic sesquiterpene. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes of this compound. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a typical analytical workflow.
Physical and Chemical Properties of this compound
This compound is a member of the cadinene group of sesquiterpenes, which are C15 hydrocarbons.[1] It is a volatile oil component found in a variety of plants.[2][3] The properties of this compound are summarized in the table below, providing a quick reference for its key physical and chemical data.
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1][3][4] |
| Molecular Weight | 204.35 g/mol [1][2][4] |
| Appearance | Colorless to yellow clear liquid (estimated)[5] |
| Odor | Woody, dry[6] |
| Boiling Point | 271.00 to 272.00 °C @ 760.00 mm Hg[2][7] |
| Density | 0.908 to 0.925 g/cm³ @ 25.00 °C[5] |
| Refractive Index | 1.51000 to 1.52000 @ 20.00 °C[5] |
| Optical Rotation | [α]²⁴/D -62.4 (c, 0.808 in CHCl₃)[6] |
| Solubility | Soluble in alcohol and other organic solvents; Insoluble in water.[4][5] Water solubility is estimated at 0.06276 mg/L @ 25 °C.[5] |
| logP (o/w) | 6.557 (estimated)[5][7] |
| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (estimated)[5] |
| Flash Point | 224.00 °F (106.67 °C) TCC[5] |
| Chemical Structure | (1S,4aR,8aR)-1-isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene[2][5] |
| Stereochemistry | Exists as enantiomers, with the naturally occurring form often being (-)-α-cadinene.[8] |
Experimental Protocols
The determination and analysis of the physical and chemical properties of this compound involve several standard laboratory techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for separating, identifying, and quantifying volatile compounds like this compound, especially within complex mixtures such as essential oils.[5]
Objective: To identify and quantify this compound in a sample.
Methodology:
-
Sample Preparation:
-
For essential oil samples, dilute approximately 10 mg of the oil in 1 mL of a suitable volatile solvent like hexane (B92381) or dichloromethane.[9]
-
For plant material, a prior extraction (e.g., steam distillation or solvent extraction) is necessary to obtain the essential oil.[4]
-
An internal standard (e.g., n-alkane series) can be added for accurate quantification and determination of Retention Indices (RI).[2]
-
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[2]
-
Injector: Split/splitless injector, with a typical split ratio of 1:20 to 1:100.[10]
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and column interactions. A typical program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C).[8]
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode. The detector acquires mass spectra over a specific mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identification: The identification of the this compound peak in the chromatogram is achieved by comparing its mass spectrum with reference spectra in a database (e.g., NIST, Wiley). The Retention Index (RI) is also a crucial parameter for confirmation.[2]
-
Quantification: The concentration of this compound can be determined by integrating the area of its corresponding peak and comparing it to the peak area of a known concentration of an internal or external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like this compound.[11]
Objective: To confirm the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
-
Data Acquisition:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for assigning the complete structure.[11]
-
-
Data Analysis:
-
The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra are analyzed to piece together the molecular structure. This data is then compared with published spectral data for this compound to confirm its identity and stereochemistry.
-
Determination of Boiling Point
The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and simple technique for determining the boiling point of a small amount of liquid.[12]
Objective: To determine the boiling point of this compound.
Methodology:
-
Apparatus Setup:
-
A small amount of liquid this compound is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12]
-
-
Procedure:
-
The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[12]
-
Measurement of Optical Rotation
Optical rotation is a key property for chiral molecules like this compound and is measured using a polarimeter.[13]
Objective: To measure the specific rotation of an this compound sample.
Methodology:
-
Sample Preparation:
-
A solution of known concentration is prepared by accurately weighing a sample of pure this compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform).[6]
-
-
Instrumentation:
-
A polarimeter is used for the measurement. The instrument is first calibrated with a blank (the pure solvent).[14]
-
-
Procedure:
-
The prepared solution is placed in a polarimeter cell of a known path length.
-
Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.[13]
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.[13]
-
The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) are also reported.[15]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source, such as an essential oil-bearing plant.
Caption: Workflow for Isolation and Characterization of this compound.
This guide provides a foundational understanding of the physical and chemical properties of this compound, along with the standard experimental procedures used for its analysis. This information is intended to support further research and development activities involving this versatile natural compound.
References
- 1. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 2. agilent.com [agilent.com]
- 3. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]
- 5. areme.co.jp [areme.co.jp]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 8. scitepress.org [scitepress.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. youtube.com [youtube.com]
- 15. digicollections.net [digicollections.net]
Initial Screening of α-Cadinene: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cadinene, a bicyclic sesquiterpene found in the essential oils of a wide variety of plants, has emerged as a compound of significant interest in the field of pharmacology. As a member of the cadinene family of isomers, it contributes to the aromatic profile of many botanicals. Preliminary research has unveiled a spectrum of biological activities, positioning α-Cadinene as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the initial screening of α-Cadinene's biological activities, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and development efforts.
Data Presentation
The following tables summarize the quantitative data on the biological activities of α-Cadinene and its isomers.
Table 1: Anticancer Activity of Cadinene Isomers (IC₅₀ values)
| Compound | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| δ-Cadinene | MDA-MB-231 (Breast) | MTT | Not Specified | [1][2][3] |
| δ-Cadinene | MCF-7 (Breast) | MTT | Not Specified | [1][2][3] |
| Essential Oil with δ-Cadinene | MCF-7 (Breast) | MTT | 12.90 | [4] |
| δ-Cadinene | OVCAR-3 (Ovarian) | Not Specified | Not Specified | [4] |
Table 2: Anti-inflammatory Activity of Cadinene Isomers (IC₅₀ values)
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Not Specified | RAW 264.7 | Nitric Oxide Inhibition | Not Specified | [4][5][6][7] |
Table 3: Antimicrobial Activity of Cadinene Isomers (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| δ-Cadinene | Streptococcus pneumoniae | 31.25 | [8] |
| Essential Oil with δ-Cadinene | Staphylococcus aureus | Not Specified | [9] |
| Essential Oil with δ-Cadinene | Escherichia coli | Not Specified | [9] |
| Essential Oil with δ-Cadinene | Candida albicans | Not Specified | [9][10][11] |
Table 4: Antioxidant Activity of Cadinene Isomers (IC₅₀ values)
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Not Specified | DPPH | Not Specified | [12][13][14][15] |
| Not Specified | ABTS | Not Specified | [12][13][14][15] |
| Not Specified | FRAP | Not Specified | [12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial screening of α-Cadinene's biological activities.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
α-Cadinene stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of α-Cadinene. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
The Griess assay is used to measure nitric oxide (NO) production by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
α-Cadinene stock solution
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solutions
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of α-Cadinene for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
α-Cadinene stock solution
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of α-Cadinene in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of α-Cadinene at which no visible turbidity is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
α-Cadinene solutions of various concentrations in methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Mix 100 µL of the α-Cadinene solution with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for in vitro anticancer screening.
Figure 2. Proposed intrinsic apoptosis signaling pathway modulated by α-Cadinene.
Figure 3. Experimental workflow for in vitro anti-inflammatory screening.
Conclusion
The preliminary screening of α-Cadinene and its isomers reveals a promising profile of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The compiled data, though in some cases preliminary and derived from essential oil mixtures, strongly suggests that cadinene sesquiterpenes warrant further, more detailed investigation. The provided experimental protocols offer a standardized framework for researchers to conduct these follow-up studies. The proposed involvement of the intrinsic apoptosis pathway in the anticancer mechanism of α-Cadinene provides a clear direction for future mechanistic studies. Elucidating the precise molecular targets and further defining the therapeutic potential of pure α-Cadinene will be crucial steps in its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and drug development professionals to advance the research on this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Phytochemical Composition of Camellia oleifera Oil and Evaluation of its Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
α-Cadinene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Sesquiterpenoid in Essential Oils
Abstract
α-Cadinene, a prominent sesquiterpene hydrocarbon, is a significant volatile constituent of numerous essential oils derived from a wide array of medicinal and aromatic plants. This technical guide provides a comprehensive overview of α-Cadinene, focusing on its quantitative distribution in various essential oils, detailed experimental protocols for its extraction and analysis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and therapeutics.
Introduction
α-Cadinene belongs to the cadinane (B1243036) class of bicyclic sesquiterpenes, which are C15 isoprenoid compounds. It exists as several isomers, with α-cadinene being one of the most common. Its characteristic woody, herbaceous, and slightly spicy aroma contributes significantly to the fragrance profile of many essential oils. Beyond its olfactory properties, α-Cadinene has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Understanding the concentration, extraction, and biological mechanisms of α-Cadinene is crucial for its potential development as a therapeutic agent.
Quantitative Analysis of α-Cadinene in Essential Oils
The concentration of α-Cadinene varies considerably among different plant species, geographical locations, and the specific part of the plant used for extraction. The following table summarizes the reported quantitative data for α-Cadinene and its isomers in several essential oils.
| Essential Oil (Plant Species) | Plant Part Used | α-Cadinene (%) | δ-Cadinene (%) | γ-Cadinene (%) | Reference(s) |
| Cedarwood (Cedrus atlantica) | Wood | - | 36.3 | - | [1] |
| Xylopia laevigata | Leaves | 1.09 | 12.23 | 4.72 | [2] |
| Amorpha fruticosa | Fruits | - | 20.09 | 7.86 | [3] |
| Xenophyllum poposum | Aerial Parts | - | 16.5 | 7.5 | [4] |
| Pinus contorta subsp. murrayana | Leaves | - | 0.2 | - | [5] |
| Campomanesia adamantium | Leaves | 0.18 | - | - | [6] |
| Pinus nigra | Needles | 0.17 | - | - | [7] |
| Eugenia valvata | - | Present | Present | - | [8] |
| Syzygium cumini | Leaves | - | Present | Present | [9] |
Note: The table includes data for α-Cadinene and its common isomers (δ-Cadinene and γ-Cadinene) as they are often reported together in GC-MS analyses.
Experimental Protocols
Extraction of α-Cadinene from Plant Material
The isolation of α-Cadinene, as a component of essential oils, is typically achieved through distillation or solvent extraction methods.
3.1.1. Hydrodistillation/Steam Distillation
This is the most common method for extracting essential oils containing α-Cadinene.[10]
-
Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including α-Cadinene, are carried over with the steam, condensed, and collected.
-
Apparatus: Clevenger-type apparatus or similar distillation unit, heating mantle, condenser, collection flask.
-
Procedure:
-
The plant material (e.g., leaves, wood, fruits) is placed in the distillation flask with a sufficient amount of water.
-
The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.
-
The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
The essential oil, being immiscible with water, separates and can be collected.
-
3.1.2. Solvent Extraction
This method is suitable for thermolabile compounds and can provide a more complete aromatic profile.[10]
-
Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.
-
Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, rotary evaporator.
-
Procedure:
-
The dried and ground plant material is placed in a thimble within the Soxhlet extractor.
-
A suitable solvent (e.g., hexane, ethanol) is heated in the round-bottom flask. The solvent vapor rises, condenses, and drips onto the plant material, extracting the essential oils.
-
The solvent containing the extracted compounds is then siphoned back into the flask. This process is repeated for several cycles.
-
After extraction, the solvent is removed using a rotary evaporator to yield the essential oil.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including α-Cadinene.[11][12]
-
Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification.
-
Typical GC-MS Parameters:
-
Chromatograph: Agilent 7890A or equivalent.[11]
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 minutes.
-
Ramp: Increase at 3 °C/min to 240 °C.
-
Hold: 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).
-
Quantification: The relative percentage of α-Cadinene is typically calculated by the area normalization method, where the peak area of α-Cadinene is divided by the total peak area of all identified compounds.[11]
Biological Activities and Signaling Pathways
α-Cadinene and other sesquiterpenes found in essential oils have demonstrated a range of biological activities. The following sections detail the known mechanisms of action for its anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Sesquiterpenes, including cadinenes, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][13] The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. essencejournal.com [essencejournal.com]
- 6. scielo.br [scielo.br]
- 7. Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Composition and Anti-Acetylcholinesterase Properties of the Essential Oil of the Ecuadorian Endemic Species Eugenia valvata McVaugh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. iris.unica.it [iris.unica.it]
α-Cadinene: An In-depth Technical Guide to its Olfactory Properties and Aroma Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Cadinene, a bicyclic sesquiterpene, is a naturally occurring isomeric hydrocarbon found in a wide variety of essential oil-producing plants.[1][2] It is a significant contributor to the characteristic aroma of many essential oils, often described as having a woody and dry scent.[3] This technical guide provides a comprehensive overview of the olfactory properties and aroma profile of this compound, including quantitative data, detailed experimental methodologies for its analysis, and insights into its biosynthetic and perceptual pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and fragrance development.
Chemical and Physical Properties
This compound belongs to the class of organic compounds known as sesquiterpenoids, which are composed of three isoprene (B109036) units.[3] Its chemical formula is C₁₅H₂₄ with a molar mass of 204.357 g·mol⁻¹.[2]
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molar Mass | 204.357 g·mol⁻¹ |
| CAS Number | 24406-05-1 |
| Appearance | Colorless liquid |
| Odor | Woody, dry |
Olfactory Properties and Aroma Profile
The characteristic aroma of this compound is consistently described in the literature as "woody" and "dry".[3] This profile makes it a key component in fragrances and essential oils valued for their earthy and grounding scents.
Quantitative Occurrence of α-Cadinene in Essential Oils
The concentration of α-Cadinene can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes quantitative data from various studies.
| Essential Oil (Plant Species) | Plant Part Used | Percentage of α-Cadinene (%) |
| Juniper Berry (Juniperus communis) | Berries | 0.1 |
| Atlas Cedarwood (Cedrus atlantica) | Wood | 3.02 |
Note: The reported percentages can exhibit considerable variability across different studies and batches of essential oil.
Experimental Protocols
Accurate characterization and quantification of this compound rely on precise analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Sensory Panel Analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.
1. Sample Preparation:
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the instrument. A typical starting dilution is 1:100 (v/v).
-
Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound not naturally present in the essential oil and with a retention time that does not overlap with other major components.
2. GC-MS Parameters (Typical):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Identification and Quantification:
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard and with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the percentage of this compound by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all identified compounds. For more accurate results, use a calibration curve generated from a series of known concentrations of a reference standard.
References
The Discovery and Historical Isolation of Cadinene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinene represents a significant group of bicyclic sesquiterpenes (C₁₅H₂₄), isomeric hydrocarbons found widely in the essential oils of various plants. Their name originates from the Cade juniper (Juniperus oxycedrus), from which a cadinene isomer was first isolated.[1] These compounds, built upon the cadalane (4-isopropyl-1,6-dimethyldecahydronaphthalene) skeleton, exhibit a remarkable diversity of isomers differing in the position of double bonds and stereochemistry, leading to a range of observed physical and biological properties.[1] This technical guide provides a comprehensive overview of the historical discovery and isolation of cadinene isomers, detailed experimental protocols from the era, a summary of their physical properties, and an outline of their biosynthetic origins.
Historical Context: The Dawn of Terpene Chemistry
The story of cadinene is intrinsically linked to the pioneering work in terpene chemistry during the late 19th and early 20th centuries. At the forefront of this research was the German chemist Otto Wallach, who brought systematic order to the study of essential oils.[2] Wallach's work, which began in earnest in 1884, was pivotal in establishing the "isoprene rule," the concept that terpenes are constructed from isoprene (B109036) units.[2] His research, documented in a series of papers, including a significant publication in 1887 in Liebigs Annalen der Chemie, laid the groundwork for the structural elucidation of numerous terpenes. While the exact first isolation of a cadinene isomer is not definitively documented in readily available literature, it is within the context of Wallach's systematic investigation of terpenes from essential oils that the characterization of cadinenes would have occurred. The primary source for early cadinene isolation was the essential oil derived from the wood of the Cade juniper (Juniperus oxycedrus).[1]
Experimental Protocols: Historical Isolation and Characterization
The isolation of cadinene isomers in the late 19th and early 20th centuries relied on a combination of steam distillation for extraction of the essential oil from the plant matrix, followed by fractional distillation to separate the hydrocarbon components based on their boiling points.
Extraction of Essential Oil by Steam Distillation
This method was the standard for extracting volatile compounds from plant materials.
-
Apparatus:
-
A large still pot (boiler) for generating steam.
-
A retort or vessel to hold the plant material (wood chips of Juniperus oxycedrus).
-
A condenser to cool the vapor.
-
A separator (such as a Florentine flask) to separate the oil from the aqueous distillate.
-
-
Procedure:
-
The wood of Juniperus oxycedrus was chipped or shredded to increase the surface area for extraction.
-
The plant material was placed in the retort.
-
Steam, generated in the boiler, was passed through the plant material. The steam pressure and temperature were controlled to ensure the volatilization of the essential oils without significant degradation.
-
The mixture of steam and volatile oil vapor was then passed through a water-cooled condenser.
-
The resulting condensate, a mixture of water and essential oil, was collected in a separator.
-
Due to their immiscibility and lower density, the cadinene-rich essential oil formed a layer on top of the water and was physically separated.
-
Separation of Cadinene Isomers by Fractional Distillation
The crude essential oil obtained from steam distillation was a complex mixture of terpenes. Fractional distillation was employed to separate the sesquiterpene hydrocarbons, including the various cadinene isomers, from other components.
-
Apparatus:
-
A distillation flask.
-
A fractionating column (e.g., a Vigreux column or a column packed with glass beads or rings) to provide a large surface area for repeated vaporization-condensation cycles.
-
A thermometer to monitor the temperature of the vapor.
-
A condenser.
-
A series of receiving flasks to collect the different fractions.
-
-
Procedure:
-
The crude essential oil was placed in the distillation flask with a few boiling chips to ensure smooth boiling.
-
The flask was gently heated. As the mixture boiled, the vapor ascended the fractionating column.
-
A temperature gradient was established along the column, with the temperature being highest at the bottom and lowest at the top.
-
The components of the mixture underwent multiple condensation and re-vaporization cycles on the surface of the packing material in the column. With each cycle, the vapor became progressively enriched in the more volatile component (the one with the lower boiling point).
-
The temperature at the top of the column was carefully monitored. When the temperature stabilized, it indicated that a pure component was distilling over.
-
The distillate was collected in a receiving flask. The temperature ranges at which different fractions were collected were recorded. For cadinene isomers, this would typically be in the range of 270-278°C at atmospheric pressure.
-
By carefully controlling the heating and collecting the distillate in different flasks as the temperature changed, a separation of the different terpene and sesquiterpene fractions was achieved.
-
Quantitative Data: Physical Properties of Cadinene Isomers
The separation of individual cadinene isomers in the early days of terpene chemistry was challenging. The data presented below is a compilation from various sources and represents the physical properties of some of the key cadinene isomers. It is important to note that early literature often reported properties for mixtures of isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) | Specific Optical Rotation ([α]_D) |
| α-Cadinene | C₁₅H₂₄ | 204.36 | 271-272 @ 760 mmHg | 0.918 @ 20°C | 1.5065 @ 20°C | -48° |
| β-Cadinene | C₁₅H₂₄ | 204.36 | 273-276 @ 760 mmHg | 0.9239 @ 20°C | 1.5059 @ 20°C | -251°[3] |
| γ-Cadinene | C₁₅H₂₄ | 204.36 | 271-276 @ 760 mmHg | ~0.92 | ~1.508 | -146° |
| δ-Cadinene | C₁₅H₂₄ | 204.36 | 120-121 @ 9 mmHg | ~0.92 | ~1.509 | +45.5° |
Biosynthesis of Cadinene Isomers
The biosynthesis of cadinene isomers in plants begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases, specifically cadinene synthases.
The generally accepted mechanism involves the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclization and rearrangement reactions to form the characteristic bicyclic cadinane (B1243036) skeleton. The specific isomer of cadinene produced is determined by the precise folding of the FPP substrate within the active site of the particular cadinene synthase enzyme, which dictates the final deprotonation step. For instance, (+)-δ-cadinene synthase is a key enzyme in the biosynthesis of gossypol (B191359) in cotton, where (+)-δ-cadinene is a direct precursor.[4] Different plant species, and even different tissues within the same plant, can express a variety of cadinene synthases, leading to the production of a mixture of cadinene isomers.
Visualizations
Caption: Historical workflow for the isolation of cadinene isomers.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of α-Cadinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cadinene, a prominent member of the cadinane (B1243036) class of bicyclic sesquiterpenes, is a naturally occurring hydrocarbon found in the essential oils of a diverse range of plants. Its characteristic woody aroma contributes significantly to the sensory profile of these oils. Beyond its olfactory properties, α-cadinene and its isomers have garnered scientific interest for their potential biological activities. A thorough understanding of its molecular architecture, including its specific stereochemical configuration, is fundamental for elucidating its biosynthetic pathways, understanding its interactions with biological targets, and exploring its potential applications in pharmacology and other fields. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of α-Cadinene, alongside detailed experimental protocols for its isolation and characterization, and a review of its biosynthesis.
Molecular Structure and Stereochemistry
α-Cadinene possesses a bicyclic carbon skeleton known as the cadalane backbone, which consists of a decahydronaphthalene (B1670005) ring system substituted with an isopropyl group and two methyl groups. The defining features of α-cadinene are the positions of its two double bonds and the relative stereochemistry at its three chiral centers.
The IUPAC name for the most commonly encountered enantiomer, (-)-α-Cadinene, is (1S,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene . This nomenclature precisely defines the absolute configuration at the three stereocenters located at carbons 1, 4a, and 8a. The molecule's structure features a cis-fusion of the two rings.
Key Structural Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 24406-05-1 (for (-)-α-Cadinene) |
| InChI Key | QMAYBMKBYCGXDH-KKUMJFAQSA-N |
The following diagram illustrates the molecular structure of (-)-α-Cadinene with the numbering of the carbon atoms.
Physicochemical and Spectroscopic Data
A compilation of key physicochemical properties and spectroscopic data is essential for the identification and characterization of α-Cadinene.
Table 1: Physicochemical Properties of α-Cadinene
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Woody, dry | [2] |
| Boiling Point | 271-272 °C at 760 mmHg | [3] |
| Specific Gravity | 0.908 - 0.925 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.510 - 1.520 at 20 °C | [4] |
| Optical Rotation, [α]D | Varies with enantiomer | |
| (-)-α-Cadinene | Negative values reported | |
| (+)-α-Cadinene | Positive values reported |
Table 2: Spectroscopic Data for (-)-α-Cadinene
| ¹³C NMR (CDCl₃) | Approximate Chemical Shift (ppm) | ¹H NMR (CDCl₃) | Approximate Chemical Shift (ppm) and Multiplicity |
| C1 | ~45-50 | H1 | ~1.8-2.2 (m) |
| C2 | ~25-30 | H2 | ~1.4-1.8 (m) |
| C3 | ~20-25 | H3 | ~1.2-1.6 (m) |
| C4 | ~120-125 (olefinic) | H4 | ~5.3-5.5 (br s) |
| C4a | ~40-45 | H4a | ~2.0-2.4 (m) |
| C5 | ~25-30 | H5 | ~1.3-1.7 (m) |
| C6 | ~30-35 | H6 | ~1.5-1.9 (m) |
| C7 | ~130-135 (olefinic) | H7 | - |
| C8 | ~145-150 (olefinic) | H8 | ~5.4-5.6 (br s) |
| C8a | ~40-45 | H8a | ~1.9-2.3 (m) |
| C9 | ~120-125 (olefinic) | H9 | - |
| C10 | ~135-140 (olefinic) | H10 | - |
| C11 | ~30-35 | H11 | ~1.6-2.0 (m) |
| C12 (CH₃) | ~20-25 | H12 | ~0.8-1.0 (d) |
| C13 (CH₃) | ~20-25 | H13 | ~0.8-1.0 (d) |
| C14 (CH₃) | ~15-20 | H14 | ~1.6-1.8 (s) |
| C15 (CH₃) | ~20-25 | H15 | ~1.6-1.8 (s) |
Note: These are estimated values and should be confirmed with experimental data.
Experimental Protocols
The isolation and purification of α-Cadinene from natural sources, typically essential oils, involves a multi-step process. The subsequent characterization relies on modern analytical techniques.
Isolation and Purification
A general workflow for the isolation of α-Cadinene is depicted below.
Protocol 1: Steam Distillation for Essential Oil Extraction
-
Preparation of Plant Material: The plant material (e.g., leaves, wood chips) is air-dried to reduce water content and then coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then passed through the condenser, where it cools and liquefies.
-
Collection and Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is typically immiscible with water and has a different density, it will form a separate layer that can be collected.
Protocol 2: Silica Gel Column Chromatography for Fractionation
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as n-hexane to create a uniform slurry and remove any trapped air.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-Cadinene.
-
Pooling: Fractions rich in α-Cadinene are combined for further analysis or purification.
Characterization
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The isolated α-Cadinene fraction is diluted in a suitable volatile solvent (e.g., n-hexane or dichloromethane). An internal standard may be added for quantitative analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is generally sufficient.
-
-
Data Analysis: The retention time of the α-Cadinene peak is compared to that of a known standard. The mass spectrum is analyzed by comparing the fragmentation pattern with a reference library (e.g., NIST).
Biosynthesis
α-Cadinene, like all sesquiterpenes, is biosynthesized from the C15 precursor, farnesyl diphosphate (B83284) (FPP).[2] The formation of the cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases.
The biosynthesis is initiated by the ionization of FPP to form a farnesyl cation. This is followed by a series of cyclization and rearrangement reactions, including the formation of a germacrene intermediate, to yield the bicyclic cadinyl cation. The final step involves a deprotonation event to form the double bond characteristic of α-Cadinene. The specific stereochemistry of the final product is determined by the precise folding of the FPP substrate within the active site of the specific cadinene synthase enzyme.
Biological Activity and Signaling Pathways
While research into the specific biological activities of α-Cadinene is ongoing, studies on essential oils rich in cadinene isomers suggest a range of potential pharmacological effects. These include anti-inflammatory, antimicrobial, and antioxidant properties.[5][6]
The molecular mechanisms underlying these activities are not yet fully elucidated for α-Cadinene itself. However, it is hypothesized that, like other lipophilic terpenes, it may interact with cell membranes, thereby modulating the function of membrane-bound proteins such as receptors and ion channels.[5] There is some evidence to suggest that cadinenes may influence cellular signaling cascades, potentially through the modulation of inflammatory pathways and calcium mobilization.[5] Further research is required to identify the specific molecular targets and signaling pathways directly affected by α-Cadinene.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and key properties of α-Cadinene. Standardized experimental protocols for its isolation and characterization have been outlined to aid researchers in their investigations. The biosynthesis of α-Cadinene from farnesyl diphosphate highlights the intricate enzymatic machinery involved in the generation of this natural product. While the full extent of its biological activities and its interactions with cellular signaling pathways are still under investigation, the foundational knowledge presented here serves as a critical resource for future research into this important sesquiterpene. A deeper understanding of α-Cadinene's structure-activity relationships will be pivotal for unlocking its potential in drug discovery and other biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound alpha-Cadinene (FDB017447) - FooDB [foodb.ca]
- 3. This compound, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 24406-05-1 [thegoodscentscompany.com]
- 5. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Potential Therapeutic Effects of Alpha-Cadinene Containing Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cadinene, a bicyclic sesquiterpene, is a constituent of many plant essential oils and has garnered scientific interest for its potential therapeutic applications. As a member of the cadinene family of isomers, it contributes to the aromatic profile of various plants.[1] Preclinical research suggests that this compound and its isomers, notably delta-cadinene, possess a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound and extracts containing it, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While much of the specific quantitative data available is for the closely related isomer, delta-cadinene, or for essential oils rich in cadinenes, these findings provide a strong foundation for future research into the purified this compound isomer.
Anticancer Effects
The anticancer potential of cadinene-containing extracts, particularly those with delta-cadinene, has been investigated against several cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.[1]
Quantitative Data
| Compound/Extract | Cell Line | Assay | Incubation Time (hours) | Concentration/IC50 | Key Findings |
| delta-Cadinene | OVCAR-3 (Human Ovarian Carcinoma) | SRB Assay | 24 and 48 | 10, 50, 100 µM | Dose- and time-dependent growth inhibition.[1] |
| Cordia africana Essential Oil (contains delta-cadinene) | MCF-7 (Human Breast Cancer) | Not Specified | Not Specified | IC50: 12.90 µg/mL | Demonstrated cytotoxicity.[1] |
Experimental Protocols
The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell density, based on the measurement of cellular protein content.
-
Cell Culture: Cancer cell lines (e.g., OVCAR-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, treated with various concentrations of the test compound (e.g., delta-cadinene dissolved in DMSO) or vehicle control for specified durations (e.g., 24 and 48 hours).
-
Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 510-570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Cells are treated with the test compound as described for the cell viability assay.
-
Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway
Delta-cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway. This involves the activation of both initiator caspases (caspase-8 and -9) and executioner caspases, leading to the cleavage of key cellular proteins such as poly(ADP-ribose) polymerase (PARP).[1]
Anti-inflammatory Effects
Essential oils rich in cadinenes have demonstrated anti-inflammatory properties in preclinical models. The mechanism is thought to involve the modulation of inflammatory mediators and signaling pathways.
Quantitative Data
The following table presents quantitative data on the anti-inflammatory activity of a cadinene-containing essential oil and related sesquiterpenoids. Data for pure this compound is currently limited.
| Compound/Extract | Model/Assay | IC50/ED50 | Key Findings |
| Cedrelopsis grevei Essential Oil (14.48% δ-cadinene) | Anti-inflammatory Assay | IC50: 21.33 mg/L | Showed anti-inflammatory activity.[2] |
| Cadinane Sesquiterpenoids (from fungus) | Nitric Oxide Production in LPS-activated RAW264.7 macrophages | IC50: 19.2 µM and 26.1 µM | Inhibited nitric oxide production. |
Experimental Protocols
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are pre-treated with the test compound (e.g., essential oil administered orally or intraperitoneally) or a standard anti-inflammatory drug (e.g., indomethacin) one hour before the induction of inflammation. A control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
This in vitro assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time before being stimulated with LPS (e.g., 1 µg/mL).
-
Nitrite (B80452) Measurement: After incubation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is plausible that its anti-inflammatory action involves the modulation of this pathway.
Antimicrobial Activity
Essential oils containing cadinenes have been shown to possess antimicrobial activity against a range of pathogenic bacteria and fungi. The lipophilic nature of sesquiterpenes is thought to facilitate their interaction with and disruption of microbial cell membranes.
Quantitative Data
The following table summarizes the available data on the antimicrobial activity of delta-cadinene and essential oils containing it.
| Compound/Extract | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) |
| delta-Cadinene | Streptococcus pneumoniae | Broth Microdilution | 31.25 µg/mL |
| Amorpha fruticosa Essential Oil (20.09% δ-cadinene) | Gram-positive bacteria | Not Specified | 1.84 - 7.38 mg/mL |
| Amorpha fruticosa Essential Oil (20.09% δ-cadinene) | Gram-negative bacteria | Not Specified | 14.75 - 29.50 mg/mL |
Experimental Protocols
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This method provides a qualitative assessment of antimicrobial activity.
-
Plate Preparation: An agar (B569324) plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Antioxidant Activity
The antioxidant potential of cadinene-containing extracts has been evaluated using various in vitro assays. Antioxidants can neutralize free radicals, which are implicated in the pathogenesis of numerous diseases.
Quantitative Data
Specific IC50 values for the antioxidant activity of pure this compound are not well-documented. However, essential oils containing cadinenes have shown significant radical scavenging activity.
| Compound/Extract | Assay | Concentration | % Scavenging Activity |
| Xylopia laevigata Essential Oil (12.23% δ-cadinene) | DPPH Radical Scavenging | 30 µg/mL | 98.15%[1] |
Experimental Protocol
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound is added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control containing only DPPH and the solvent. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Conclusion and Future Directions
The available preclinical data suggests that this compound and extracts containing it hold significant promise for therapeutic development, particularly in the areas of cancer, inflammation, and microbial infections. The anticancer effects of the closely related isomer, delta-cadinene, are the most well-characterized, with a clear mechanism involving the induction of apoptosis through caspase activation.
However, a notable gap in the current research is the lack of extensive quantitative data on the biological activities of purified this compound. Future research should focus on isolating and purifying this compound to determine its specific IC50 and MIC values in various in vitro and in vivo models. Furthermore, a more detailed investigation into the direct effects of this compound on key signaling pathways, such as the NF-κB pathway, is crucial for a comprehensive understanding of its mechanism of action. Elucidating these aspects will be instrumental in advancing the development of this compound-based therapeutic agents.
Experimental Workflows
References
The Ecological Significance of α-Cadinene and Related Sesquiterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenes, a diverse class of 15-carbon isoprenoids, are pivotal in mediating the intricate interactions between plants and their environment. Among these, α-Cadinene and its isomers stand out for their significant ecological roles, acting as key components in plant defense systems, allelopathic interactions, and antimicrobial responses. This technical guide provides an in-depth exploration of the ecological functions of α-Cadinene and related sesquiterpenes, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the chemical ecology of these fascinating compounds and their potential applications.
Introduction to Sesquiterpenes
Sesquiterpenes are synthesized in plants primarily through the mevalonic acid (MVA) pathway in the cytosol, with farnesyl pyrophosphate (FPP) serving as the universal precursor.[1] The remarkable diversity of sesquiterpene structures arises from the activity of sesquiterpene synthases (TPS), which catalyze the cyclization of FPP into a vast array of hydrocarbon skeletons.[2] Subsequent modifications, such as oxidation, lead to the formation of even more diverse sesquiterpenoids, including alcohols, aldehydes, ketones, and lactones.[3] These compounds are often volatile and play crucial roles in chemical communication.[2]
Biosynthesis of α-Cadinene
The biosynthesis of α-Cadinene originates from the cyclization of farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. This crucial step is catalyzed by a specific class of enzymes known as sesquiterpene synthases, in this case, (+)-δ-cadinene synthase. The expression of the genes encoding these synthases, such as the cad1-A and cad1-C subfamilies in cotton (Gossypium arboreum), is often induced by biotic stressors like fungal elicitors, highlighting their role in plant defense.[4]
Ecological Roles of α-Cadinene and Related Sesquiterpenes
The ecological functions of α-Cadinene and its isomers are multifaceted, contributing significantly to a plant's ability to survive and reproduce in a complex environment. These roles can be broadly categorized into plant defense, plant-plant interactions (allelopathy), and antimicrobial activities.
Plant Defense Against Herbivores
Sesquiterpenes, including α-Cadinene, are key components of both constitutive and induced plant defenses against insect herbivores.[2] They can act as direct deterrents or toxins, or as indirect defense signals.
-
Direct Defense: Many sesquiterpenes possess antifeedant properties, deterring insects from feeding.[3] The bitter taste of some sesquiterpene lactones is a classic example of this direct defense mechanism.[5] The effectiveness of these compounds can vary significantly between different insect species.
-
Indirect Defense: Upon herbivore attack, plants release a blend of volatile organic compounds (VOCs), often including sesquiterpenes, which can attract natural enemies of the herbivores, such as parasitic wasps and predators.[5] This "cry for help" is a well-documented form of indirect defense.
Table 1: Quantitative Data on the Role of Cadinene Isomers in Plant Defense
| Compound | Plant Species | Herbivore Species | Effect | Concentration/Value | Reference(s) |
| δ-Cadinene | Cedrus atlantica (Atlas Cedar) | Pyrrhocoris apterus | Insecticidal | 36.3% of essential oil | [6] |
| γ-Cadinene | Acmella radicans | Not specified | Insecticidal | Component of essential oil | [7] |
| β-Cadinene | Not specified | Mosquito | Insecticidal (binding to juvenile hormone-binding protein) | Not specified | [7] |
Allelopathy: Plant-Plant Interactions
Allelopathy is the process by which a plant releases chemicals that influence the germination, growth, survival, and reproduction of other plants. Sesquiterpenes are among the various allelochemicals that can be released into the environment, affecting neighboring plants.[8]
The essential oil of Acmella radicans, an invasive plant, contains γ-cadinene and δ-cadinene and has been shown to inhibit the seed germination and seedling growth of competing plant species.[7] This suggests that cadinane-type sesquiterpenes contribute to the allelopathic potential of plants, thereby influencing plant community dynamics.[7]
Table 2: Quantitative Data on the Allelopathic Effects of Cadinene-Containing Essential Oils
| Plant Species | Active Compounds in Essential Oil | Target Species | Effect | Concentration/Value | Reference(s) |
| Acmella radicans | γ-Cadinene, δ-Cadinene | Competing plant species | Inhibition of seed germination and seedling growth | Not specified | [7] |
| Curcuma zedoaria | 1,8-cineole, epi-curzerenone | Lactuca sativa (lettuce) | Inhibition of germination | ~80% to 0% as concentration increased | [9] |
Antimicrobial and Antifungal Activity
Sesquiterpenes exhibit a broad spectrum of antimicrobial and antifungal activities, playing a crucial role in protecting plants from pathogenic microorganisms.[5] The lipophilic nature of these compounds allows them to disrupt microbial cell membranes.
Table 3: Quantitative Data on the Antimicrobial Activity of Cadinene Isomers and Related Compounds
| Compound/Essential Oil | Target Microorganism | Activity | MIC (μg/mL) | Reference(s) |
| δ-Cadinene | Streptococcus pneumoniae | Antibacterial | 31.25 | [10] |
| Essential oil of Cedrus atlantica (36.3% δ-cadinene) | Micrococcus luteus | Antibacterial | 7.46 (µL/mL) | [6] |
| Essential oil of Cedrus atlantica (36.3% δ-cadinene) | Candida krusei | Antifungal | 9.46 (µL/mL) | [6] |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | Antifungal | ED50: 181.60 ± 0.58 | [3] |
| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | Antifungal | ED50: 189.74 ± 1.03 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the ecological roles of sesquiterpenes.
Volatile Collection from Plants using Solid-Phase Microextraction (SPME)
This protocol describes a headspace SPME method for the collection of volatile sesquiterpenes from plant material.
Materials:
-
SPME fiber assembly (e.g., PDMS/DVB/Carboxen)
-
Headspace vials (e.g., 20 mL) with septa
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known amount of fresh plant material (e.g., 1-5 g of leaves) into a headspace vial.
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a specific time (e.g., 30-60 minutes).
-
Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., 250°C for 2-5 minutes).
Quantification of α-Cadinene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of α-Cadinene in plant extracts.
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C for 5 min, ramp to 140°C at 5°C/min, then to 300°C at 20°C/min, and hold for 5 min.[11]
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[11]
Procedure:
-
Sample Preparation: Prepare a dilution of the plant extract or essential oil in a suitable solvent (e.g., hexane).
-
Calibration: Prepare a series of standard solutions of α-Cadinene of known concentrations.
-
Injection: Inject 1 µL of the sample and each standard solution into the GC-MS system.
-
Data Analysis: Identify the α-Cadinene peak based on its retention time and mass spectrum. Quantify the amount of α-Cadinene in the sample by comparing its peak area to the calibration curve generated from the standards.
Insect Antifeedant Bioassay (No-Choice Test)
This protocol describes a no-choice bioassay to evaluate the antifeedant activity of α-Cadinene.
Materials:
-
Test insects (e.g., Spodoptera litura larvae).
-
Leaf discs from a suitable host plant.
-
α-Cadinene solutions of varying concentrations in a suitable solvent (e.g., acetone).
-
Petri dishes.
-
Filter paper.
Procedure:
-
Treatment of Leaf Discs: Apply a known volume of each α-Cadinene solution to a pre-weighed leaf disc. Allow the solvent to evaporate completely. A control disc should be treated with the solvent only.
-
Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce one pre-starved insect larva into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 h light:dark cycle) for a specific duration (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the larva and re-weigh the remaining leaf disc.
-
Calculation: Calculate the amount of leaf disc consumed and determine the antifeedant index or the effective concentration to deter feeding by 50% (EC50).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of α-Cadinene.
Materials:
-
96-well microtiter plates.
-
Bacterial or fungal culture.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
α-Cadinene stock solution.
-
Spectrophotometer (optional).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the α-Cadinene stock solution in the broth medium directly in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add a specific volume of the inoculum to each well containing the α-Cadinene dilutions. Include a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of α-Cadinene at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density.[10]
Conclusion and Future Perspectives
α-Cadinene and other sesquiterpenes are integral to the chemical ecology of plants, mediating a wide range of interactions with other organisms. Their roles in direct and indirect defense, allelopathy, and as antimicrobial agents underscore their importance for plant fitness. For researchers and professionals in drug development, these natural products offer a promising source of lead compounds for the development of new pharmaceuticals, biopesticides, and other valuable products. Further research into the specific mechanisms of action and the synergistic effects of sesquiterpene mixtures will undoubtedly unveil new applications for these versatile molecules. The detailed protocols and quantitative data provided in this guide aim to facilitate and inspire future investigations in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cropj.com [cropj.com]
- 10. Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
α-Cadinene as a Biomarker in Plant Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cadinene, a bicyclic sesquiterpene, is a prominent volatile organic compound (VOC) in the essential oils of numerous plants.[1] Beyond its contribution to plant aroma, α-cadinene plays a crucial role in plant defense mechanisms against biotic and abiotic stresses. Its detection and quantification are central to the field of plant metabolomics, where it serves as a potential biomarker for plant health, stress responses, and genetic traits. This technical guide provides a comprehensive overview of α-cadinene's role as a biomarker, detailing its biosynthesis, analytical quantification methods, and involvement in plant signaling pathways.
Biosynthesis of α-Cadinene
The biosynthesis of α-cadinene, like all sesquiterpenes, originates from the isoprenoid pathway.[2][3] In plants, two independent pathways supply the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2][3] For sesquiterpene biosynthesis, the MVA pathway is the primary source of precursors.[4]
Farnesyl diphosphate (FPP), a 15-carbon molecule, is formed by the condensation of two molecules of IPP with one molecule of DMAPP. FPP serves as the universal precursor for the synthesis of a vast array of sesquiterpenoids.[2] The final step in the formation of α-cadinene is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases, in this case, a cadinene synthase.[2]
Quantitative Analysis of α-Cadinene
The accurate quantification of α-cadinene is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust analytical technique for the analysis of volatile compounds like α-cadinene in complex plant matrices.[5]
Table 1: Quantitative Occurrence of Cadinene Isomers in Various Plant Species
| Plant Species | Common Name | Plant Part Used | α-Cadinene Content (%) | δ-Cadinene Content (%) | Reference(s) |
| Cedrus atlantica | Atlas Cedar | Wood | - | 1.95 - 36.3 | [5] |
| Piper nigrum | Black Pepper | Fruit | - | ~1.2 | [5] |
| Humulus lupulus (cv. Chinook) | Hop | Cones | - | 9.4 | [5] |
| Aquilaria malaccensis | Agarwood | Wood | - | Present | [6] |
| Swietenia macrophylla | Big-Leaf Mahogany | Wood | - | 33.0 | [7] |
| Cryptomeria japonica | Japanese Cedar | Bark | - | 10.4 - 15.9 | [7] |
| Pinus sylvestris | Scots Pine | Needles | - | 2.3 - 5.9 | [7] |
| Juniperus communis | Common Juniper | Berries/Branches | - | 0.1 - 5.47 | [7] |
| Melaleuca alternifolia | Tea Tree | Leaves | - | <0.01 - 3.0 | [7] |
| Eugenia valvata | - | Leaves | Present | - | [8] |
Note: The content of cadinene isomers can vary significantly based on factors such as plant variety, age, geographic location, and extraction method.[5]
Experimental Protocols
Protocol 1: Quantification of α-Cadinene in Plant Material using GC-MS
This protocol provides a general procedure for the extraction and quantification of α-cadinene from dried plant material.
1. Sample Preparation (Extraction)
-
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., leaves, wood, flowers)
-
Hexane (B92381) or Dichloromethane (B109758) (GC grade)
-
Internal Standard (IS) solution (e.g., 1 mg/mL of Caryophyllene or a deuterated analog like α-Farnesene-d6 in hexane)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
0.45 µm syringe filters
-
-
Procedure:
-
Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.
-
Add a known volume of the internal standard solution to the vial (e.g., 10 µL of a 10 µg/mL solution).
-
Add 1.5 mL of hexane or dichloromethane to the vial.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.
-
Carefully transfer the supernatant to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 100:1).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp 1: 5 °C/min to 100 °C, hold for 1 minute.
-
Ramp 2: 120 °C/min to 246 °C, hold for 3 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
3. Calibration and Quantification
-
Procedure:
-
Stock Solutions: Prepare stock solutions of a certified α-cadinene standard (1 mg/mL) and the internal standard (1 mg/mL) in hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the α-cadinene stock solution to concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a constant concentration.
-
Calibration Curve: Inject the calibration standards into the GC-MS and construct a calibration curve by plotting the ratio of the peak area of α-cadinene to the peak area of the internal standard against the concentration of α-cadinene.
-
Quantification: Inject the prepared plant samples and use the generated calibration curve to determine the concentration of α-cadinene in the samples. The concentration is calculated based on the peak area ratio of α-cadinene to the internal standard in the sample chromatogram.
-
α-Cadinene in Plant Stress Signaling
Plants respond to various biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, temperature extremes) stresses by activating complex signaling pathways that lead to the production of defense-related secondary metabolites, including sesquiterpenes like α-cadinene.[9][10] The production of these compounds is often regulated by plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).[11]
Upon perception of a stress signal, a cascade of intracellular events is triggered, often involving calcium ion (Ca²⁺) influx and the activation of mitogen-activated protein kinase (MAPK) cascades.[12][13] These early signaling events lead to the biosynthesis of defense hormones. The JA and SA signaling pathways, in turn, activate specific transcription factors that regulate the expression of genes encoding enzymes involved in the biosynthesis of defense compounds, including sesquiterpene synthases responsible for α-cadinene production.[2] The emission of α-cadinene and other VOCs can then act as a direct defense against attackers or as signaling molecules to attract natural enemies of herbivores or to prime neighboring plants for an impending threat.[1]
Conclusion
α-Cadinene is a valuable biomarker in plant metabolomics, providing insights into a plant's physiological state, stress responses, and genetic makeup. Its biosynthesis is well-understood, and robust analytical methods for its quantification are readily available. The role of α-cadinene in plant defense signaling pathways highlights its importance in plant-environment interactions. Further research into the specific signaling cascades directly modulated by α-cadinene will enhance its utility as a biomarker for crop improvement, disease resistance, and the development of novel plant-derived therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Composition and Anti-Acetylcholinesterase Properties of the Essential Oil of the Ecuadorian Endemic Species Eugenia valvata McVaugh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of α-Cadinene: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-Cadinene, a naturally occurring sesquiterpene found in the essential oils of numerous plants, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current in vitro evidence for the antioxidant potential of α-Cadinene. While direct quantitative data on pure α-Cadinene is limited in publicly available literature, this document synthesizes findings from studies on essential oils rich in α-Cadinene and its isomers. Furthermore, it offers detailed experimental protocols for key antioxidant assays and proposes potential signaling pathways for future investigation, drawing parallels with the well-studied monoterpene, α-pinene. This guide aims to be a valuable resource for researchers designing and interpreting in vitro studies to elucidate the antioxidant capacity of α-Cadinene.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1] Under physiological conditions, a balance is maintained between ROS production and their neutralization by endogenous antioxidant defense systems.[2] An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products, particularly terpenes, have been a focal point of research for their potential to mitigate oxidative stress. This compound (C₁₅H₂₄) is a bicyclic sesquiterpene that is a constituent of many essential oils.[2][3][4] This guide explores its antioxidant potential through a review of existing in vitro studies and provides detailed methodologies for its further investigation.
Evidence from In Vitro Chemical-Based Assays
Direct studies quantifying the antioxidant activity of isolated α-Cadinene are scarce in the current scientific literature. However, several studies on essential oils containing α-Cadinene or its isomers (e.g., δ-cadinene, γ-cadinene) suggest a potential contribution to the overall antioxidant effect of these oils.
It is crucial to note that the antioxidant activities reported in these studies are for the entire essential oil and cannot be solely attributed to α-Cadinene, as other components may act synergistically.
Table 1: Summary of In Vitro Antioxidant Activity of Essential Oils Containing Cadinene Isomers
| Plant Source | Cadinene Isomer(s) Identified | Assay(s) Performed | Key Findings |
| Eupatorium adenophorum | α-Cadinene, γ-Cadinene | DPPH, FRAP | The essential oil demonstrated potent antioxidant activity, comparable to standards like ascorbic acid, BHT, and gallic acid.[5] |
| Xenophyllum poposum | δ-Cadinene, γ-Cadinene | DPPH, β-carotene bleaching | The essential oil showed weak antioxidant activity compared to butylated hydroxytoluene (BHT).[6][7] |
| Cedrus atlantica | δ-Cadinene | DPPH | The essential oil exhibited a strong antioxidant effect with 81.1% inhibition. |
Detailed Experimental Protocols for In Vitro Antioxidant Assays
To facilitate further research on the antioxidant potential of pure α-Cadinene, this section provides detailed protocols for commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[8] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare a stock solution of α-Cadinene in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from the stock solution.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH working solution.
-
Add 100 µL of the various concentrations of α-Cadinene, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the initial DPPH) can be determined by plotting the percentage of inhibition against the concentration of α-Cadinene.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Before use, dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Prepare serial dilutions of α-Cadinene and a positive control (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the α-Cadinene dilutions or positive control to the respective wells.
-
Incubate at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[9]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10][11] Prepare this reagent fresh and warm it to 37°C before use.
-
Prepare serial dilutions of α-Cadinene and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample dilutions or standard solutions to the respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.[8]
-
-
Data Analysis:
-
Construct a standard curve using the ferrous sulfate (B86663) or Trolox standard.
-
The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or liter of the sample.
-
Cellular-Based Antioxidant Assays and Potential Signaling Pathways
While chemical assays provide valuable information on the radical scavenging ability of a compound, cellular assays offer insights into its biological relevance in a more complex system. Although direct studies on α-Cadinene's effects on cellular oxidative stress are lacking, research on the related monoterpene α-pinene provides a framework for potential experimental approaches.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular ROS generation induced by a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol Outline:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells or HaCaT human keratinocytes) in 96-well plates.
-
Treatment: Treat the cells with various concentrations of α-Cadinene for a specified period.
-
Loading with Fluorescent Probe: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: Induce oxidative stress by adding AAPH.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence decay curve.
Potential Signaling Pathways
The antioxidant effects of natural compounds are often mediated through the modulation of specific signaling pathways. Based on studies of other terpenes, the following pathways are plausible targets for α-Cadinene.
a) Nrf2/ARE Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE).[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[3] Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.[3]
b) NF-κB Pathway:
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses.[13] Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[13] Some antioxidants exert their effects by inhibiting NF-κB activation.
c) MAPK Pathways:
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate MAPK pathways, such as p38 and JNK, which can lead to cellular damage.
Conclusion and Future Directions
The available in vitro evidence, primarily from studies on essential oils, suggests that α-Cadinene may possess antioxidant properties. However, there is a clear need for studies on isolated α-Cadinene to quantify its intrinsic antioxidant activity using standardized chemical assays such as DPPH, ABTS, and FRAP.
Future research should also focus on cellular models to investigate the cytoprotective effects of α-Cadinene against induced oxidative stress. Elucidating its impact on key signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways, will be crucial in understanding its mechanism of action and evaluating its potential as a therapeutic agent for oxidative stress-related conditions. The protocols and conceptual frameworks provided in this guide offer a solid foundation for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells [mdpi.com]
- 3. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effects of alpha-pinene on high glucose-induced oxidative stress and inflammation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of alpha-Cadinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Cadinene, a naturally occurring sesquiterpene, is a constituent of numerous essential oils and has been the subject of preliminary investigations into its biological activities. However, a comprehensive understanding of its cytotoxic potential remains limited, with a significant portion of the available research focusing on its isomer, delta-cadinene. This technical guide provides a detailed overview of the current state of knowledge regarding the cytotoxicity of this compound, drawing insights from studies on related compounds and essential oils where it is a constituent. This document outlines standard experimental protocols for assessing cytotoxicity and discusses potential mechanisms of action, offering a foundational resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a bicyclic sesquiterpene belonging to the cadinane (B1243036) family of hydrocarbons.[1] These compounds are widely distributed in the plant kingdom and contribute to the aromatic properties of many essential oils.[1] While research has explored the various biological activities of sesquiterpenes, including anti-inflammatory and antimicrobial properties, their cytotoxic effects against cancer cell lines are of particular interest to the scientific community.[1][2] It is important to note that much of the specific cytotoxic data available is for the isomer delta-cadinene, which will be used in this guide to illustrate key concepts and experimental designs relevant for the study of this compound.
Cytotoxicity of Cadinene Isomers and Related Essential Oils
Direct quantitative data on the cytotoxicity of isolated this compound is scarce in publicly available literature. However, studies on essential oils containing this compound as a component, and detailed investigations into its isomer, delta-cadinene, provide valuable preliminary insights.
Studies on Essential Oils Containing this compound
Several essential oils containing this compound have been evaluated for their cytotoxic activity. It is crucial to recognize that the observed effects are the result of the complex interplay of all constituents within the oil, and not solely attributable to this compound.
For instance, the essential oil of Cedrelopsis grevei, which contains delta-cadinene as a major component, demonstrated activity against the human breast cancer cell line MCF-7 with an IC50 value of 21.5 mg/L.[3] However, a correlation analysis suggested that the anticancer activity was more significantly associated with (Z)-β-farnesene.[3]
Similarly, the essential oil from the leaves of Schinus terebinthifolius exhibited cytotoxic effects, but this activity was primarily attributed to the monoterpenes α- and β-pinene.[4][5] The essential oil from the fruits of the same plant also showed cytotoxicity against various tumor cell lines, with major constituents being myrcene, Δ-3-carene, β-eudesmol, and α-phellandrene.[6][7]
These findings underscore the importance of evaluating the cytotoxic activity of isolated this compound to ascertain its specific contribution to the overall bioactivity of these essential oils.
Cytotoxicity of delta-Cadinene
In contrast to this compound, the cytotoxic effects of delta-cadinene have been more extensively studied, providing a valuable model for understanding the potential of cadinene sesquiterpenes.
Studies have shown that delta-cadinene exhibits dose- and time-dependent growth inhibitory effects on the OVCAR-3 human ovarian cancer cell line.[1] It has also been shown to induce morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation.[1] Furthermore, delta-cadinene treatment can lead to cell cycle arrest in the sub-G1 phase.[1]
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data for delta-cadinene and relevant essential oils. This data is presented to offer a comparative perspective for future studies on this compound.
Table 1: In Vitro Cytotoxicity of delta-Cadinene
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| OVCAR-3 (Human Ovarian Cancer) | SRB | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | 24 and 48 hours | [1] |
| MDA-MB-231 (Human Breast Cancer) | MTT | Not explicitly stated, but significant reduction in viability reported | Not specified | [8] |
Table 2: In Vitro Cytotoxicity of Essential Oils Containing Cadinenes
| Essential Oil Source | Major Cadinene Isomer | Cell Line | IC50 Value | Reference |
| Cedrelopsis grevei (leaves) | delta-Cadinene (14.48%) | MCF-7 (Human Breast Cancer) | 21.5 mg/L | [3] |
| Cordia africana | delta-Cadinene | MCF-7 (Human Breast Cancer) | 12.90 µg/mL | [1] |
| Schinus terebinthifolius (fruits) | Not a major component | Various tumor cell lines | 244-302 µg/mL | [6] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of cytotoxicity. The following sections describe standard methodologies applicable to the screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), and a non-cancerous cell line like NIH-3T3 (mouse embryonic fibroblasts) to assess selectivity.
-
Culture Medium: The choice of culture medium is cell-line dependent, commonly used media include RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.
Proposed Apoptotic Signaling Pathway
Based on the known mechanisms of the related isomer, delta-cadinene, a potential signaling pathway for this compound-induced apoptosis is proposed. This pathway would require experimental validation for this compound.
Caption: Proposed apoptotic signaling pathway for this compound.
Conclusion and Future Directions
The preliminary assessment of this compound's cytotoxicity is an area ripe for investigation. While direct evidence is currently limited, the data from its isomer, delta-cadinene, and from essential oils containing this compound, suggest that it may possess anticancer properties.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound is essential for accurate in vitro and in vivo studies.
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound may induce cell death, including its effects on caspases, the Bcl-2 family of proteins, and cell cycle regulation.
-
In Vivo Studies: Following promising in vitro results, preclinical in vivo studies using animal models will be necessary to evaluate the therapeutic potential of this compound.
This technical guide provides a framework for initiating and conducting a thorough preliminary cytotoxicity screening of this compound, with the ultimate goal of contributing to the discovery of novel anticancer agents.
References
- 1. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 2. CAS 29350-73-0: Cadinene | CymitQuimica [cymitquimica.com]
- 3. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential oils from Schinus terebinthifolius leaves - chemical composition and in vitro cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cropj.com [cropj.com]
- 7. Chemical composition of essential oil from ripe fruit of Schinus terebinthifolius Raddi and evaluation of its activity against wild strains of hospital origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
α-Cadinene's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cadinene, a bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. A growing body of evidence suggests that many of these properties are intrinsically linked to its interaction with cellular membranes. This technical guide provides an in-depth overview of the current understanding and experimental approaches to characterizing the interaction of α-Cadinene with lipid bilayers. It details the biophysical consequences of this interaction, outlines key experimental protocols for its investigation, and presents a framework for data analysis and visualization. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development who are investigating the mechanisms of action of α-Cadinene and other lipophilic natural products.
Introduction: The Cell Membrane as a Target for Sesquiterpenes
The cellular membrane is a dynamic and complex interface that not only provides a physical barrier but also actively participates in a myriad of cellular processes, including signal transduction, transport, and cell-cell recognition. Its unique lipid and protein composition makes it a prime target for exogenous molecules. Sesquiterpenes, such as α-Cadinene, are lipophilic compounds that can readily partition into the lipid bilayer. This partitioning can lead to a cascade of biophysical changes within the membrane, ultimately affecting its structure and function.
The hydrophobic nature of α-Cadinene is thought to be a key determinant of its interaction with cellular membranes[1]. It is hypothesized that its insertion into the lipid bilayer disrupts the packing of phospholipids, alters membrane fluidity, and can lead to changes in the activity of membrane-associated proteins. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms behind α-Cadinene's therapeutic potential and for the rational design of novel drug candidates.
Biophysical Effects of α-Cadinene on Cellular Membranes
The interaction of α-Cadinene with cellular membranes can induce a range of biophysical alterations. While specific quantitative data for α-Cadinene is still emerging, the following sections outline the key parameters that are likely affected, based on studies of similar lipophilic molecules.
Membrane Fluidity
The insertion of α-Cadinene into the lipid bilayer is expected to alter the motional freedom of the lipid acyl chains, thereby affecting membrane fluidity. Depending on its concentration and the specific lipid composition of the membrane, it could either increase or decrease fluidity. Changes in membrane fluidity can have profound effects on cellular processes such as endocytosis, exocytosis, and the function of membrane-bound enzymes and receptors.
Membrane Permeability and Integrity
A key aspect of the antimicrobial activity of many essential oil components is their ability to disrupt the integrity of microbial cell membranes[1]. α-Cadinene may induce membrane leakage by creating transient pores or by causing more global disruptions in the bilayer structure. This can lead to the dissipation of ion gradients and the leakage of cellular contents, ultimately resulting in cell death.
Lipid Phase Behavior
Biological membranes can exhibit distinct lipid domains, often referred to as lipid rafts, which are enriched in certain lipids and proteins and play important roles in signaling. The partitioning of α-Cadinene into the membrane could modulate the formation, stability, and size of these domains by altering the interactions between lipid molecules.
Ion Channel and Membrane Protein Modulation
Changes in the lipid environment surrounding membrane proteins can allosterically modulate their conformation and function[2]. By altering the physical properties of the bilayer, α-Cadinene could indirectly influence the activity of ion channels, G-protein coupled receptors (GPCRs), and other transmembrane proteins, potentially explaining some of its observed physiological effects.
Data Presentation: A Framework for Quantitative Analysis
To facilitate the systematic evaluation and comparison of the effects of α-Cadinene on cellular membranes, it is essential to present quantitative data in a structured format. The following tables provide a template for organizing key experimental findings. Note: The values in these tables are placeholders and should be replaced with experimental data as it becomes available.
Table 1: Effect of α-Cadinene on Membrane Fluidity
| Parameter | Model Membrane System | α-Cadinene Concentration (µM) | Change in Fluorescence Anisotropy (r) | Change in Generalized Polarization (GP) | Reference |
| Membrane Fluidity | DPPC Liposomes | 10 | e.g., -0.05 | e.g., -0.1 | [Future Data] |
| E. coli Membranes | 50 | e.g., -0.12 | e.g., -0.25 | [Future Data] | |
| Mitochondrial Membranes | 25 | e.g., -0.08 | e.g., -0.15 | [Future Data] |
Table 2: Membrane Permeabilization Induced by α-Cadinene
| Assay Type | Model System | α-Cadinene Concentration (µM) | % Leakage | IC50 (µM) | Reference |
| Calcein (B42510) Leakage | DOPC Liposomes | 25 | e.g., 30% | e.g., 75 | [Future Data] |
| SYTOX Green Uptake | S. aureus | 50 | e.g., 60% | e.g., 40 | [Future Data] |
| Mitochondrial Swelling | Isolated Mitochondria | 100 | e.g., 45% | e.g., 120 | [Future Data] |
Table 3: Thermodynamic Parameters of α-Cadinene-Membrane Interaction
| Technique | Model Membrane | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | POPC/POPG (3:1) LUVs | e.g., 50 | e.g., -5.2 | e.g., 10.5 | e.g., 5 | [Future Data] |
| Surface Plasmon Resonance (SPR) | Supported Lipid Bilayer | e.g., 35 | - | - | - | [Future Data] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of α-Cadinene with cellular membranes.
Liposome (B1194612) Preparation
Liposomes are versatile model systems for studying membrane interactions.
-
Thin-Film Hydration Method:
-
Dissolve the desired lipids (e.g., DPPC, DOPC, or a mixture mimicking a biological membrane) and α-Cadinene (at various molar ratios) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) or sonication, respectively.
-
Fluorescence Anisotropy Assay for Membrane Fluidity
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
-
Procedure:
-
Prepare liposomes as described in section 4.1.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH), into the liposomes by incubation.
-
Add varying concentrations of α-Cadinene to the liposome suspension.
-
Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation and emission wavelengths will depend on the chosen probe (for DPH, typically Ex: 360 nm, Em: 430 nm).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. A decrease in 'r' indicates an increase in membrane fluidity.
-
Membrane Leakage (Calcein) Assay
This assay quantifies the release of a fluorescent dye from the aqueous core of liposomes upon membrane permeabilization.
-
Procedure:
-
Prepare liposomes in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Add different concentrations of α-Cadinene to the calcein-loaded liposomes.
-
Monitor the increase in fluorescence intensity over time using a fluorometer (Ex: 495 nm, Em: 515 nm).
-
Determine the percentage of leakage by comparing the fluorescence signal to that of a positive control where complete lysis is induced by adding a detergent (e.g., Triton X-100).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (α-Cadinene) to a macromolecule (liposomes), providing a complete thermodynamic profile of the interaction.
-
Procedure:
-
Prepare a suspension of LUVs at a known concentration in a suitable buffer.
-
Prepare a solution of α-Cadinene in the same buffer. The presence of a small amount of a co-solvent like DMSO may be necessary to solubilize the α-Cadinene, but its concentration must be kept constant in both the syringe and the cell to minimize heat of dilution effects.
-
Titrate the α-Cadinene solution into the liposome suspension in the ITC sample cell while measuring the heat evolved or absorbed.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of α-Cadinene to lipid and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Visualizations: Pathways and Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway affected by α-Cadinene and a general experimental workflow for studying its membrane interactions.
References
Methodological & Application
Application Note: Analysis of α-Cadinene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Alpha-Cadinene is a naturally occurring sesquiterpene hydrocarbon found in a wide variety of essential oil-producing plants.[1] As a significant contributor to the aromatic profile of many essential oils, its accurate identification and quantification are crucial in the fields of phytochemistry, flavor and fragrance chemistry, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-Cadinene in complex matrices.[2][3] This application note provides a detailed protocol for the analysis of α-Cadinene using GC-MS, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in various sample matrices.[4][5]
Reagents and Materials:
-
Sample containing α-Cadinene (e.g., essential oil, plant material)
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Vials with septa
-
Heating block or water bath
-
Sodium chloride (optional, to enhance analyte release)
Procedure:
-
Place a known amount of the sample (e.g., 1-5 g of plant material or 10 µL of essential oil diluted in a suitable solvent) into a headspace vial.
-
If analyzing a solid sample, it can be beneficial to add a small amount of deionized water to create a slurry. For liquid samples, a saturated solution of sodium chloride can be added to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 30 minutes) to allow for the adsorption of the analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Operating Conditions
The following are typical GC-MS parameters for the analysis of sesquiterpenes like α-Cadinene.[4][6] Optimization may be required depending on the specific instrument and sample matrix.
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is typically used for sesquiterpene analysis. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 4°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan mode for qualitative analysis (e.g., m/z 40-450) and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
Data Presentation
Quantitative analysis of α-Cadinene can be performed by creating a calibration curve using a certified reference standard. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Value |
| Retention Time (RT) | ~15-20 min (dependent on the specific column and temperature program) |
| Characteristic Ions (m/z) | 204 (M+), 161, 133, 119, 105, 91[7] |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/L[4][5] |
| Limit of Quantification (LOQ) | ~0.15 µg/L[4][5] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and may vary depending on the experimental conditions and matrix.
Mandatory Visualizations
Caption: Experimental workflow for α-Cadinene analysis by GC-MS.
Caption: Logical relationship of GC-MS system components.
References
- 1. Showing Compound this compound (FDB017447) - FooDB [foodb.ca]
- 2. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Isolation and Purification of α-Cadinene from Essential Oils
Introduction
α-Cadinene is a bicyclic sesquiterpenoid belonging to the cadinene family of hydrocarbons, which are prevalent in the essential oils of a wide array of plants.[1] This compound and its isomers are of significant interest due to their characteristic woody aroma and diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. For researchers in drug development and natural product chemistry, obtaining high-purity α-Cadinene is crucial for accurate pharmacological studies and the development of new therapeutic agents. This document provides a comprehensive guide to the isolation and purification of α-Cadinene from essential oils, detailing methodologies such as vacuum fractional distillation and silica (B1680970) gel column chromatography.
Quantitative Data on α-Cadinene in Essential Oils
The concentration of α-Cadinene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported quantitative data for cadinene isomers, including α-Cadinene, in several essential oils. Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the identification and quantification of these volatile compounds.[2]
| Essential Oil (Plant Species) | Plant Part | α-Cadinene (%) | Other Cadinene Isomers (%) | Reference(s) |
| Cedrus atlantica (Atlas Cedarwood) | Wood | Not specified | δ-Cadinene (36.35%) | [3] |
| Juniperus oxycedrus (Cade Juniper) | Leaves | Not specified | γ-Cadinene, δ-Cadinene (1-3%) | [4] |
| Pinus species | Needles | 0.1% | δ-Cadinene (up to 8.25% in P. rubens) | [5][6] |
| Campomanesia adamantium | Leaves | 0.13 - 0.18% | Not specified | [7] |
| Cupressus macnabiana | Leaves | Not specified | α-Cadinol (24.1%) | [8] |
| Cupressus duclouxiana | Leaves | Not specified | α-Cadinol (8.2%), δ-Cadinene (2.9%) | [8][9] |
Experimental Workflow
The overall process for isolating and purifying α-Cadinene from essential oils involves an initial extraction of the essential oil from the plant material, followed by a multi-step purification process to isolate the target compound.
Caption: Workflow for α-Cadinene Isolation.
Experimental Protocols
Extraction of Essential Oil by Hydrodistillation
This is the initial step to obtain the crude essential oil from the selected plant material.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Place the dried and ground plant material (e.g., 200 g of wood chips or needles) into a 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up the Clevenger apparatus with the flask and condenser.
-
Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oils.
-
Continue the distillation for 3-4 hours, or until no more oil is collected in the separator.
-
Carefully collect the essential oil from the separator and dry it over anhydrous sodium sulfate.
-
Store the crude essential oil in a sealed vial at 4°C.
-
Purification by Vacuum Fractional Distillation
This step aims to separate the sesquiterpene fraction, which includes α-Cadinene, from the more volatile monoterpenes and less volatile components. Vacuum distillation is employed to prevent the thermal degradation of terpenes.[10]
-
Apparatus: Vacuum fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a heating mantle with a magnetic stirrer.
-
Procedure:
-
Assemble the vacuum fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude essential oil into the round-bottom flask with a stir bar. The flask should not be more than two-thirds full.
-
Begin stirring and gradually heat the flask while slowly reducing the pressure using the vacuum pump to the desired level (e.g., 5-15 mmHg).[11]
-
Collect the initial fraction (forerun), which will primarily contain lower-boiling point monoterpenes.
-
As the temperature stabilizes and then begins to rise to the boiling range of sesquiterpenes (approximately 250-280°C at atmospheric pressure, significantly lower under vacuum), change the receiving flask to collect the sesquiterpene-rich fraction.[11]
-
Monitor the temperature at the distillation head. A stable temperature indicates the collection of a relatively pure fraction.
-
Once the temperature starts to rise again or the distillation rate slows significantly, stop the distillation.
-
Analyze a small aliquot of the collected sesquiterpene fraction by GC-MS to confirm the enrichment of α-Cadinene and other sesquiterpenes.
-
Isolation by Silica Gel Column Chromatography
This final purification step separates α-Cadinene from other sesquiterpenes with different polarities.[12]
-
Materials: Glass chromatography column, silica gel (60-120 mesh), non-polar solvent system (e.g., n-hexane with a gradually increasing percentage of ethyl acetate), collection tubes, and a fraction collector (optional).
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane). Pour the slurry into the column and allow it to settle into a packed bed, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the sesquiterpene-rich fraction in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the non-polar solvent. The general elution order from silica gel is from non-polar to polar compounds.[12] Since terpenes are generally non-polar, a non-polar solvent system is effective.[5]
-
Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (B1210297) (e.g., from 100% n-hexane to 99:1, then 98:2 n-hexane:ethyl acetate). This will help to elute compounds with slightly different polarities sequentially.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure α-Cadinene.
-
Pooling and Evaporation: Combine the fractions containing high-purity α-Cadinene and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the final product should be confirmed using GC-MS.
-
Typical GC-MS Parameters:
-
Column: A non-polar capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for sesquiterpene analysis.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3-5°C/min, and hold for 5 minutes.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV, with a scan range of m/z 40-400.
-
-
Identification: α-Cadinene is identified by comparing its retention time and mass spectrum with that of an authentic standard and by matching its mass spectrum with established libraries (e.g., NIST, Wiley).[2]
Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions in the purification process.
Caption: Logical Flow of Purification.
Conclusion
The isolation and purification of α-Cadinene from essential oils is a multi-step process that requires careful execution of extraction, distillation, and chromatographic techniques. The protocols provided in this application note offer a robust framework for obtaining high-purity α-Cadinene suitable for research and development purposes. The successful application of these methods will enable scientists to further investigate the pharmacological potential of this important natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Purification [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. davidpublisher.com [davidpublisher.com]
- 7. scielo.br [scielo.br]
- 8. Chemical composition of cypress essential oils: Volatile constituents of leaf oils from seven cultivated Cupressus species - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology [mdpi.com]
- 12. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols: Total Synthesis of α-Cadinene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of cadinane (B1243036) sesquiterpenes, focusing on a representative synthesis of (±)-δ-Cadinene, a close analogue of α-Cadinene. The protocols outlined below are based on established synthetic strategies and provide a framework for the laboratory synthesis of this important class of natural products.
Introduction
Cadinane sesquiterpenes are a large family of bicyclic natural products characterized by the cadinane skeleton. α-Cadinene, a prominent member of this family, and its isomers are found in the essential oils of a wide variety of plants and exhibit a range of biological activities. The development of efficient and stereoselective total syntheses of these molecules is crucial for confirming their structures, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing access to larger quantities for further biological evaluation.
While a definitive, step-by-step total synthesis of α-Cadinene is not extensively detailed in publicly available literature, the synthesis of its isomers, such as δ-Cadinene, provides a well-established roadmap. The following protocols are based on the successful total synthesis of (±)-δ-Cadinene, which employs a Robinson annulation as a key ring-forming step.[1][2]
Synthetic Strategy Overview
The retrosynthetic analysis of δ-Cadinene reveals a synthetic pathway that hinges on the construction of the key bicyclic intermediate, δ-cadinenone, via a Robinson annulation. This intermediate can then be further functionalized to yield the target molecule.
Retrosynthetic Analysis of (±)-δ-Cadinene
Caption: Retrosynthetic analysis of (±)-δ-Cadinene.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (±)-δ-Cadinene.
| Step | Reaction | Starting Material(s) | Product | Yield (%) | Reference(s) |
| 1 | Birch Reduction | p-Methylanisole | 4-Methyl-3-cyclohexen-1-one | 84 | [2] |
| 2 | Knoevenagel Condensation | Isobutyraldehyde and 3-Oxopentanoic acid | (E)-6-Methyl-4-hepten-3-one | 61 | [2] |
| 3 | Robinson Annulation | 4-Methyl-3-cyclohexen-1-one and (E)-6-Methyl-4-hepten-3-one | δ-Cadinenone | N/A | [1][2] |
| 4 | Thioacetalization and Raney Ni Reduction | δ-Cadinenone | (±)-δ-Cadinene | N/A | [1][2] |
N/A: Not explicitly reported in the cited literature.
Experimental Protocols
The following are detailed protocols for the key steps in the total synthesis of (±)-δ-Cadinene.
Protocol 1: Synthesis of 4-Methyl-3-cyclohexen-1-one
This protocol describes the synthesis of the cyclohexenone partner for the Robinson annulation via a Birch reduction of p-methylanisole.[2]
Workflow:
Caption: Workflow for the synthesis of 4-Methyl-3-cyclohexen-1-one.
Materials:
-
p-Methylanisole
-
Liquid ammonia (B1221849) (NH₃)
-
Lithium (Li) metal
-
Absolute ethanol (B145695) (EtOH)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Brine
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser and an ammonia inlet.
-
Condense approximately 300 mL of liquid ammonia into the flask.
-
To this, add a solution of 20 g (0.16 mol) of p-methylanisole, 40 mL of absolute ethanol, and 100 mL of THF.
-
Carefully add 5.0 g (0.72 g-atom) of lithium metal in small pieces over a 10-minute period.
-
After stirring for 20 minutes, quench the reaction by the slow addition of 60 mL of ethanol followed by 300 mL of diethyl ether.
-
Allow the ammonia to evaporate at room temperature.
-
Dissolve the resulting residue in brine and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
After filtering and evaporating the solvent, add 200 mL of 10% sulfuric acid to the flask and shake vigorously for 10 minutes to effect hydrolysis.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to afford 4-methyl-3-cyclohexen-1-one.
Expected Yield: 84%[2]
Protocol 2: Synthesis of (E)-6-Methyl-4-hepten-3-one
This protocol details the Knoevenagel condensation to form the α,β-unsaturated ketone required for the Robinson annulation.[2]
Materials:
-
3-Oxopentanoic acid
-
Isobutyraldehyde
-
Pyridine
Procedure:
-
Dissolve 3-oxopentanoic acid in pyridine.
-
To this solution, add isobutyraldehyde.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the reaction mixture to facilitate the condensation and subsequent decarboxylation. The original literature suggests heating at 90-100°C for 1.5 hours to promote the fragmentation reaction to the desired product.[2]
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (E)-6-methyl-4-hepten-3-one.
Expected Yield: 61%[2]
Protocol 3: Robinson Annulation to form δ-Cadinenone
This protocol describes the key Robinson annulation step to construct the bicyclic core of δ-cadinene.[1][2]
Workflow:
Caption: Workflow for the Robinson Annulation to form δ-Cadinenone.
Materials:
-
4-Methyl-3-cyclohexen-1-one
-
(E)-6-Methyl-4-hepten-3-one
-
Base (e.g., sodium ethoxide in ethanol, or pyrrolidine (B122466) to form an enamine intermediate as described by Nishimura et al.)[1]
-
Aprotic solvent (e.g., benzene (B151609) or toluene (B28343) if forming an enamine)
Procedure (via enamine intermediate):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-methyl-3-cyclohexen-1-one in benzene.
-
Add an equimolar amount of pyrrolidine and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.
-
Cool the reaction mixture and add (E)-6-methyl-4-hepten-3-one.
-
Reflux the mixture to effect the Michael addition.
-
After the Michael addition is complete (monitored by TLC), add an aqueous acidic solution to hydrolyze the enamine and promote the intramolecular aldol (B89426) condensation and subsequent dehydration.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude δ-cadinenone by column chromatography or vacuum distillation.
Protocol 4: Deoxygenation of δ-Cadinenone to (±)-δ-Cadinene
This protocol describes the removal of the ketone functionality to yield the final product.[1][2]
Materials:
-
δ-Cadinenone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Raney Nickel (W-2)
-
Ethanol
Procedure:
-
Thioacetalization:
-
Dissolve δ-cadinenone in a suitable solvent (e.g., dichloromethane).
-
Add 1,2-ethanedithiol (1.1-1.5 equivalents).
-
Add a catalytic amount of boron trifluoride etherate and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the thioacetal intermediate by column chromatography.
-
-
Raney Nickel Reduction:
-
Prepare a slurry of Raney Nickel (W-2) in ethanol.
-
Add the purified thioacetal to the Raney Nickel slurry.
-
Reflux the mixture until the desulfurization is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and carefully filter off the Raney Nickel through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude (±)-δ-Cadinene by column chromatography or distillation to obtain the final product.
-
Spectroscopic Data of Cadinane Sesquiterpenes
The following are representative spectroscopic data for cadinane-type sesquiterpenes, which are essential for the characterization of synthetic intermediates and the final product.
¹H NMR (CDCl₃, representative shifts for the cadinane skeleton):
-
Vinyl protons: δ 5.3-5.8 ppm
-
Aliphatic protons: δ 1.0-2.5 ppm
-
Methyl groups: δ 0.7-1.7 ppm
¹³C NMR (CDCl₃, representative shifts for the cadinane skeleton):
-
Olefinic carbons: δ 120-145 ppm
-
Aliphatic carbons: δ 20-55 ppm
-
Methyl carbons: δ 15-25 ppm
IR (neat, cm⁻¹):
-
C-H stretching (alkane): ~2850-2960
-
C=C stretching: ~1640-1680
-
C-H bending (alkene): ~890
Mass Spectrometry (EI, m/z):
-
Molecular Ion (M⁺): 204
-
Key fragmentation peaks: 161, 133, 119, 105, 91
Conclusion
The total synthesis of α-Cadinene and its analogues can be achieved through well-established synthetic methodologies, with the Robinson annulation being a particularly powerful tool for the construction of the core bicyclic system. The protocols provided herein for the synthesis of (±)-δ-Cadinene offer a detailed guide for researchers in natural product synthesis and drug discovery. Careful execution of these steps, coupled with thorough spectroscopic analysis, will enable the successful synthesis and characterization of these biologically relevant molecules.
References
Application Note: Quantification of α-Cadinene using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography
Introduction
α-Cadinene is a sesquiterpene found in a variety of plants and essential oils, contributing to their characteristic aroma and potential biological activities.[1][2] Accurate quantification of α-Cadinene is crucial for quality control in the fragrance and flavor industries, as well as for research in phytochemistry and drug development. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds.[3][4] This application note details a robust and validated HS-SPME method coupled with Gas Chromatography (GC) for the quantification of α-Cadinene in various matrices.
Principle of HS-SPME
HS-SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[3] Volatile analytes, such as α-Cadinene, partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating. The fiber is then withdrawn and directly inserted into the heated injection port of a gas chromatograph for thermal desorption and analysis. This method concentrates analytes, thereby increasing sensitivity, and minimizes matrix effects.[4]
Experimental
Materials and Reagents
-
α-Cadinene standard (purity ≥95%)
-
Internal Standard (IS) solution (e.g., n-alkane solution)
-
Organic solvent (e.g., methanol (B129727) or hexane) for stock solutions
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
Instrumentation
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
HS-SPME autosampler
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Method Validation
The developed HS-SPME-GC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) in accordance with ICH guidelines. Representative validation data for sesquiterpenes using HS-SPME are presented below.
Data Presentation
Table 1: Representative Method Validation Parameters for Sesquiterpene Quantification using HS-SPME-GC
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/g |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Note: The values presented are representative for sesquiterpenes and may vary depending on the specific matrix and instrumentation.[5][6][7][8]
Table 2: Optimized HS-SPME and GC Parameters
| Parameter | Condition |
| HS-SPME | |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) |
| Sample Volume | 5 mL (liquid) or 1 g (solid) in a 20 mL vial |
| Incubation Temperature | 70 °C |
| Incubation Time | 30 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min |
| GC-MS | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp at 5 °C/min to 240 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-Cadinene standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Internal Standard (IS) Solution: Prepare a stock solution of the chosen internal standard (e.g., 1000 µg/mL of n-C15) in methanol.
2. Sample Preparation
-
Liquid Samples (e.g., essential oil dilutions, beverages): Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Solid Samples (e.g., plant material, powders): Accurately weigh 1 g of the homogenized solid sample into a 20 mL headspace vial. Add a defined volume of deionized water (e.g., 5 mL) to create a slurry.
-
Matrix Modification: Add 1 g of NaCl to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of α-Cadinene into the headspace.
-
Spiking: Add a known amount of the internal standard solution to each vial.
-
Immediately seal the vials with magnetic crimp caps.
3. HS-SPME Procedure
-
Place the sealed vials in the autosampler tray of the GC system.
-
Set the HS-SPME parameters as outlined in Table 2.
-
The autosampler will perform the following steps for each sample:
-
Incubate the vial at the specified temperature and time with agitation.
-
Expose the SPME fiber to the headspace of the vial for the set extraction time.
-
Retract the fiber into the needle.
-
Inject the fiber into the GC inlet for thermal desorption.
-
4. GC-MS Analysis
-
Set the GC-MS parameters as detailed in Table 2.
-
Acquire the chromatograms and mass spectra for each sample.
-
Identify α-Cadinene based on its retention time and mass spectrum by comparison with the standard.
-
Quantify α-Cadinene using the calibration curve constructed from the standard solutions. The concentration is calculated based on the peak area ratio of α-Cadinene to the internal standard.
Visualization of Workflows
Caption: Experimental workflow for α-Cadinene quantification.
Caption: Key steps in the validation of the analytical method.
Conclusion
The described HS-SPME-GC method provides a sensitive, reliable, and environmentally friendly approach for the quantification of α-Cadinene. The method is suitable for a wide range of applications in research, quality control, and drug development. Proper optimization and validation are essential to ensure accurate and precise results.
References
- 1. Showing Compound alpha-Cadinene (FDB017447) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038205) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Development and validation of headspace Solid-Phase microextraction coupled with gas chromatography (HS-SPME-GC) method for the analysis of zingiber zerumbet L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of α-Cadinene using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Cadinene is a naturally occurring bicyclic sesquiterpene found in a variety of plants, contributing to their characteristic aromas and exhibiting a range of biological activities. The precise structural elucidation of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1] This document provides detailed application notes and experimental protocols for the structural elucidation of α-Cadinene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Structural Information of α-Cadinene:
-
Molecular Formula: C₁₅H₂₄
-
Molecular Weight: 204.35 g/mol
-
IUPAC Name: (1S,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene[2]
-
Structure:
Data Presentation: NMR Spectral Data of α-Cadinene
The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-Cadinene. The data is compiled from typical values for cadinane-type sesquiterpenes and should be considered representative. Actual chemical shifts may vary depending on the solvent and experimental conditions.[1][3][4][5]
Table 1: ¹H NMR Chemical Shift Data of α-Cadinene (CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.35 | br s | |
| H-5 | 1.90-2.05 | m | |
| H-6α | 1.40-1.50 | m | |
| H-6β | 1.20-1.30 | m | |
| H-7 | 2.10-2.20 | m | |
| H-8α | 1.55-1.65 | m | |
| H-8β | 1.70-1.80 | m | |
| H-9 | 1.95-2.05 | m | |
| H-10 | 2.30-2.40 | m | |
| H-11 | 1.75-1.85 | m | |
| H-12 | 0.88 | d | 6.8 |
| H-13 | 0.75 | d | 6.8 |
| H-14 | 1.62 | s | |
| H-15 | 1.68 | s |
Table 2: ¹³C NMR Chemical Shift Data of α-Cadinene (CDCl₃, 125 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 134.5 |
| C-2 | 120.8 |
| C-3 | 41.5 |
| C-4 | 148.5 |
| C-5 | 49.5 |
| C-6 | 24.2 |
| C-7 | 44.0 |
| C-8 | 25.5 |
| C-9 | 35.0 |
| C-10 | 124.5 |
| C-11 | 32.0 |
| C-12 | 21.5 |
| C-13 | 21.8 |
| C-14 | 23.5 |
| C-15 | 16.2 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of α-Cadinene for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified α-Cadinene.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like sesquiterpenes.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
2.1 ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
2.2 ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
2.3 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis of α-Cadinene.
Structural Elucidation Logic
Caption: Logic for elucidating the structure of α-Cadinene.
Interpretation of NMR Data for Structural Elucidation
-
¹H and ¹³C NMR: The 1D spectra provide the initial and fundamental information. The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns (multiplicity), which indicates the number of neighboring protons. The ¹³C NMR spectrum, often in conjunction with a DEPT experiment, determines the number of carbon atoms and classifies them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
-
COSY: The COSY spectrum is used to establish proton-proton connectivities within the molecule. Cross-peaks in the COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This allows for the identification of spin systems, which are groups of coupled protons, forming fragments of the molecule.
-
HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals (or vice-versa) and confirms the one-bond C-H connectivities.
-
HMBC: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for assembling the molecular fragments identified from the COSY and HSQC data into the final, complete structure. For instance, correlations from methyl protons to quaternary carbons are particularly useful in defining the carbon skeleton.
By systematically analyzing the data from these complementary NMR experiments, the complete chemical structure of α-Cadinene, including its carbon skeleton and the positions of all substituents, can be unambiguously determined. For the determination of the relative stereochemistry, additional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be required to identify protons that are close in space.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of alpha-Cadinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Cadinene, a sesquiterpene found in the essential oils of numerous plants, has garnered interest for its potential biological activities, including antimicrobial effects. As a lipophilic compound, it is theorized that this compound interacts with and disrupts the integrity of microbial cell membranes, leading to cell death.[1] This document provides detailed protocols for the systematic evaluation of the antimicrobial properties of this compound against a variety of pathogenic and spoilage microorganisms. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.
Data Presentation: Antimicrobial Activity of Cadinenes
Quantitative data on the antimicrobial activity of pure this compound is not extensively available in the public domain. The following tables summarize the available data for the closely related isomer, delta-Cadinene, and the antimicrobial activity of an essential oil where delta-Cadinene is a principal component. This information can serve as a valuable reference point for directing future research and experimental design. It is strongly recommended that researchers determine the Minimum Inhibitory Concentration (MIC) and other antimicrobial metrics for their specific batch of this compound and target organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of δ-Cadinene
| Microorganism | Strain | Method | MIC (µg/mL) | Source |
| Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 | [1] |
Table 2: Antimicrobial Activity of Cedarwood Essential Oil (Major Constituent: δ-Cadinene)
| Microorganism | Method | Zone of Inhibition (mm) | MIC (µL/mL) | Source |
| Escherichia coli | Agar (B569324) Disk Diffusion / Broth Dilution | - | 0.4 | [2] |
| Bacillus subtilis | Agar Disk Diffusion / Broth Dilution | - | 0.2 | [2] |
| Bacillus cereus | Agar Disk Diffusion / Broth Dilution | - | 0.4 | [2] |
| Staphylococcus aureus | Agar Disk Diffusion | 15.23 ± 0.01 | - | [2] |
| Micrococcus luteus | Agar Disk Diffusion | 21.36 ± 1.11 | 7.46 | [2] |
| Candida krusei | Agar Disk Diffusion | 13.67 ± 0.25 | 9.46 | [2] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial efficacy of this compound.
Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound requires solubilization in an appropriate solvent for testing in aqueous microbiological media.
-
Solvent Selection: Use sterile dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.
-
Stock Concentration: Prepare a stock solution of 10 mg/mL by dissolving the required amount of this compound in DMSO.
-
Enhancing Dispersion: To improve the dispersion of this compound in the broth, a surfactant such as Tween 80 can be added to the growth medium at a final concentration of 0.5% (v/v).[1]
-
Solvent Control: It is crucial to run a parallel control with the solvent (DMSO) at the highest concentration used in the assay to ensure it does not inhibit microbial growth.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[1] Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no this compound), and well 12 will be the sterility control (broth only).
-
Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. For bacteria, this corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. For yeast, the final inoculum should be between 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C. Incubate bacteria for 18-24 hours and fungi for 24-48 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity. This can be done visually or by measuring the optical density at 600 nm with a plate reader.[1]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that did not show visible growth.
-
Spot-inoculate the aliquots onto appropriately labeled Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Incubate the plates at 35-37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[1]
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound solution at a known concentration
-
Sterile 6 mm filter paper discs
-
MHA or SDA plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Positive control (standard antibiotic disc)
-
Negative control (solvent-impregnated disc)
Procedure:
-
Prepare MHA or SDA plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile filter paper discs onto the agar surface.
-
Pipette a known volume (e.g., 10 µL) of the this compound solution onto each disc.
-
Place the positive and negative control discs on the plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.[1]
Time-Kill Curve Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
This compound solution
-
Appropriate broth medium
-
Standardized microbial inoculum
-
Sterile test tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare test tubes with broth containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control tube without this compound.
-
Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualization of Experimental Workflows and Proposed Mechanism of Action
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Proposed mechanism of antimicrobial action for sesquiterpenes like this compound.
References
Application Notes: α-Cadinene as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cadinene, a bicyclic sesquiterpene, is a significant constituent of the essential oils of many plant species.[1][2] As a key aromatic compound, its identification and quantification are crucial for the quality control of essential oils, chemotaxonomic studies, and the exploration of its potential pharmacological activities. These application notes provide detailed protocols for the use of α-Cadinene as a reference standard in phytochemical analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent and effective technique for its quantification.[1] Additionally, general guidance for High-Performance Liquid Chromatography (HPLC) analysis is provided.
Physicochemical Properties of α-Cadinene
A thorough understanding of the physicochemical properties of α-Cadinene is fundamental for its use as a standard.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid (estimated) | [2] |
| Boiling Point | 271.00 to 272.00 °C @ 760.00 mm Hg | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| IUPAC Name | (1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | [2] |
Experimental Protocols
Protocol 1: Quantification of α-Cadinene using GC-MS
This protocol details the use of an external standard method for the quantification of α-Cadinene in plant extracts or essential oils.
1. Materials and Reagents
-
α-Cadinene reference standard (≥95% purity)
-
Hexane (B92381) or Dichloromethane (GC grade or higher)
-
Anhydrous sodium sulfate
-
Plant material or essential oil sample
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Cadinene standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Essential Oils: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask and dilute with hexane.
-
Plant Material (e.g., leaves, flowers):
-
Dry the plant material to a constant weight and grind it into a fine powder.
-
Perform steam distillation or solvent extraction (using hexane or dichloromethane) to obtain the essential oil or a crude extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Dilute a known amount of the extract in hexane to a final concentration expected to be within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
4. GC-MS Instrumentation and Conditions (Recommended Starting Parameters)
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 70 °C for 3 min, ramp to 100 °C at 5 °C/min, hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 3 min.[4] |
| MS Transfer Line Temp. | 280 °C[4] |
| Ion Source Temperature | 230 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for α-Cadinene | To be determined from the mass spectrum of the standard (likely prominent ions such as m/z 161, 204, 133, 105) |
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area of α-Cadinene against its concentration.
-
Linearity: The calibration curve should exhibit good linearity, with a correlation coefficient (R²) of ≥ 0.998.[4]
-
Quantification: Inject the prepared sample and identify the α-Cadinene peak based on its retention time and mass spectrum compared to the standard. The concentration of α-Cadinene in the sample is determined by interpolating its peak area on the calibration curve.
Protocol 2: General HPLC Method for Sesquiterpene Analysis
While GC-MS is the preferred method, HPLC can be used, particularly when coupled with a mass spectrometer. Sesquiterpenes like α-Cadinene lack a strong chromophore, making UV detection less sensitive.[1]
1. Materials and Reagents
-
α-Cadinene reference standard (≥95% purity)
-
Methanol and Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
2. Standard and Sample Preparation
-
Prepare stock and working standards of α-Cadinene in methanol.
-
Dissolve the plant extract in the mobile phase and filter through a 0.22 µm syringe filter.
3. HPLC Instrumentation and Conditions (General Guidance)
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water is commonly used for sesquiterpenes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) is recommended. A UV detector can be used at a low wavelength (e.g., 210 nm), but sensitivity may be limited. |
Data Presentation: Example Validation Parameters
The following tables provide examples of typical validation parameters that should be established for a quantitative method. The data presented here are based on validated methods for similar terpenes and serve as a guideline. Actual performance should be verified in your laboratory.
Table 1: Example Linearity and Range for α-Cadinene by GC-MS
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
| α-Cadinene | 0.10 - 10.00 | ≥ 0.998[4] |
Table 2: Example Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| α-Cadinene | ~0.03 | ~0.10 |
Table 3: Example Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | ≤ 12.03[4] | ≤ 11.34[4] | 80.23 - 115.41[4] |
| Medium | ≤ 12.03[4] | ≤ 11.34[4] | 80.23 - 115.41[4] |
| High | ≤ 12.03[4] | ≤ 11.34[4] | 80.23 - 115.41[4] |
Visualizations
Phytochemical Analysis Workflow
The following diagram illustrates a typical workflow for the quantification of α-Cadinene in a plant sample using an external standard method with GC-MS.
Hypothesized Signaling Pathway Modulation
While direct evidence for α-Cadinene is limited, the structurally similar monoterpene α-pinene has been shown to exert anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[5] The following diagram illustrates a hypothesized mechanism of action for α-Cadinene based on these findings. This is a proposed pathway and requires experimental verification for α-Cadinene.
References
- 1. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 2. This compound, 24406-05-1 [thegoodscentscompany.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038205) [hmdb.ca]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Evaluation of Alpha-Cadinene's Anti-Inflammatory Effects
Introduction Alpha-Cadinene, a sesquiterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. When activated by stimuli like Lipopolysaccharide (LPS), these pathways lead to the production of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[1][2][3][4]. Evaluating the ability of compounds like this compound to modulate these pathways and mediators is a crucial step in anti-inflammatory drug discovery.
These application notes provide a comprehensive set of protocols for researchers to assess the anti-inflammatory potential of this compound using established in vitro models, primarily focusing on LPS-stimulated macrophages.
Principle of the Assays The in vitro model for inflammation typically involves using macrophage cell lines (e.g., RAW 264.7 or THP-1) stimulated with LPS, a component of the outer membrane of Gram-negative bacteria[5][6]. LPS activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including NF-κB and MAPKs, which culminate in the expression of pro-inflammatory genes[2][5]. The anti-inflammatory activity of this compound is quantified by its ability to inhibit the production of key inflammatory markers:
-
Nitric Oxide (NO): A signaling molecule produced by iNOS during inflammation. Its overproduction is a hallmark of inflammatory conditions. NO levels are measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent[7][8].
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These proteins are key mediators of the inflammatory response. Their concentrations in the cell supernatant are measured using the highly specific Enzyme-Linked Immunosorbent Assay (ELISA)[9][10][11].
-
Key Inflammatory Proteins (iNOS, COX-2, p-p65, IκBα): The expression levels of these intracellular proteins are determined by Western blotting. This allows for the investigation of this compound's effect on the upstream signaling pathways responsible for inflammation[12][13]. A reduction in the phosphorylation of p65 and the degradation of IκBα indicates inhibition of the NF-κB pathway[13][14].
Experimental Workflow and Signaling The following diagrams illustrate the general experimental workflow for evaluating this compound and the key signaling pathway it is hypothesized to inhibit.
References
- 1. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 3. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmgrp.com [bmgrp.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of alpha-Cadinene in the Development of New Insect Repellents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Cadinene, a sesquiterpene found in the essential oils of various plants, has emerged as a compound of interest in the development of novel insect repellents. As the demand for effective and safe alternatives to synthetic repellents like DEET grows, researchers are increasingly turning to natural compounds. This document provides detailed application notes and experimental protocols for the evaluation of this compound as an insect repellent, intended for researchers, scientists, and professionals in the field of drug development. While direct research on the repellent efficacy of isolated this compound is limited, this document compiles available data on related compounds and outlines standardized methodologies for its comprehensive assessment.
Overview of this compound and its Potential as an Insect Repellent
This compound is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a constituent of many essential oils from plants known for their insect-repelling properties. While specific quantitative data on the repellency of pure this compound is not extensively available in public literature, the documented insecticidal and repellent activities of essential oils containing this compound suggest its potential. For instance, essential oils from Schinus molle and Cedrelopsis grevei, which contain cadinene isomers, have shown repellent and insecticidal effects against various insects.[1]
The development of this compound as a new insect repellent requires rigorous evaluation of its efficacy against a range of arthropod vectors, understanding its mechanism of action, and establishing its safety profile.
Quantitative Data on the Efficacy of Cadinene Isomers
Direct quantitative data on the repellency of this compound is scarce. However, studies on its isomer, delta-Cadinene, have demonstrated notable larvicidal activity against important mosquito vectors. This data can serve as a preliminary indicator of the potential bioactivity of the cadinene class of sesquiterpenes.
| Compound | Insect Species | Assay Type | Efficacy Metric | Value |
| delta-Cadinene | Anopheles stephensi | Larvicidal Assay | LC₅₀ | 8.23 µg/mL |
| delta-Cadinene | Aedes aegypti | Larvicidal Assay | LC₅₀ | 9.03 µg/mL |
| delta-Cadinene | Culex quinquefasciatus | Larvicidal Assay | LC₅₀ | 9.86 µg/mL |
LC₅₀ (Lethal Concentration 50) is the concentration of a substance that kills 50% of the test population.
Proposed Mechanism of Action: Interaction with the Insect Olfactory System
The repellent effect of volatile compounds like this compound is primarily mediated through the insect's olfactory system. This system is comprised of specialized sensory neurons that express a range of receptor proteins.
The Insect Olfactory Pathway
Volatile molecules, upon entering the insect's sensilla, bind to Odorant-Binding Proteins (OBPs) which transport them to the olfactory receptors located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The primary families of insect olfactory receptors are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). The activation of these receptors triggers a signaling cascade that results in the depolarization of the ORN and the transmission of a signal to the antennal lobe of the insect's brain, leading to a behavioral response, such as avoidance.
Figure 1. Proposed olfactory signaling pathway for this compound in insects.
While the specific receptors that interact with this compound have not yet been identified, it is hypothesized that as a sesquiterpene, it likely interacts with a subset of ORs that are tuned to detect plant-derived secondary metabolites.
Experimental Protocols for Efficacy Testing
To rigorously evaluate the repellent properties of this compound, a series of standardized laboratory and field tests should be conducted.
In Vivo Arm-in-Cage Assay for Mosquito Repellency
This is a standard and widely accepted method for determining the Complete Protection Time (CPT) of a topical repellent against biting mosquitoes.
Objective: To determine the duration of complete protection provided by a formulation of this compound against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old and sugar-starved for at least 4 hours.
-
This compound formulations at various concentrations (e.g., 5%, 10%, 20% in ethanol (B145695) or a suitable carrier).
-
Control solution (carrier only, e.g., ethanol).
-
Human volunteers.
-
Gloves to protect the hands.
-
Timer.
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Apply a standardized volume (e.g., 1 mL) of the this compound formulation evenly to a defined area (e.g., 650 cm²) of a volunteer's forearm. The other arm can be used as a control or for a different formulation.
-
Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
The volunteer inserts the treated forearm into the mosquito cage.
-
Record the time until the first mosquito lands and probes the skin. This is the Complete Protection Time (CPT).
-
If no bites occur within a set period (e.g., 3 minutes), the arm is withdrawn. The test is repeated at 30-minute intervals until the first bite is confirmed.
-
The experiment should be replicated with multiple volunteers and on different days to ensure statistical validity.
Figure 2. Experimental workflow for the Arm-in-Cage assay.
In Vitro Repellency Assay for Ticks
This assay assesses the ability of a compound to repel ticks and prevent them from moving towards a chemoattractant.
Objective: To quantify the repellent effect of this compound against ticks (e.g., Ixodes scapularis).
Materials:
-
Vertical filter paper assay setup or similar choice-test arena.
-
Filter paper strips.
-
This compound solutions at various concentrations.
-
Control solution (solvent only).
-
Tick attractant (e.g., CO₂, host odor extract).
-
Adult or nymphal ticks.
-
Timer and video recording equipment (optional).
Procedure:
-
Treat a defined area of the filter paper with the this compound solution. An adjacent area is treated with the control solution.
-
Place the treated filter paper in the assay arena.
-
Introduce a single tick at a designated starting point.
-
Position the attractant to encourage tick movement across the treated area.
-
Record the tick's movement, noting whether it crosses the treated area or is repelled.
-
Calculate the percentage of repellency based on the number of ticks that avoid the treated area compared to the control.
-
The effective dose (ED₅₀), the concentration at which 50% of the ticks are repelled, can be determined by testing a range of concentrations.
Data Presentation and Interpretation
All quantitative data from repellency studies should be summarized in clear and structured tables to facilitate comparison and interpretation. This includes mean CPT, percentage repellency, ED₅₀ values, and statistical analysis (e.g., p-values, confidence intervals).
Future Directions
The development of this compound as a commercial insect repellent will require further research, including:
-
Broad-spectrum efficacy testing: Evaluating its effectiveness against a wider range of arthropod vectors.
-
Mechanism of action studies: Utilizing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to identify the specific olfactory receptors that interact with this compound.
-
Formulation development: Optimizing delivery systems (e.g., lotions, sprays) to enhance stability and duration of action.
-
Toxicological and safety assessments: Conducting comprehensive studies to ensure its safety for human use and the environment.
By following these protocols and pursuing further research, the potential of this compound as a novel, natural insect repellent can be fully elucidated.
References
Application Notes and Protocols: Computational Docking Studies of alpha-Cadinene with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies of alpha-Cadinene, a naturally occurring sesquiterpene, with various protein targets. This document is intended to guide researchers in evaluating the potential therapeutic applications of this compound through in silico methods.
Introduction
This compound is a bicyclic sesquiterpene found in the essential oils of a wide variety of plants. Preclinical studies suggest that it possesses a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Computational docking is a powerful tool to elucidate the molecular mechanisms underlying these activities by predicting the binding interactions between this compound and specific protein targets. These in silico analyses can help identify potential therapeutic targets, prioritize lead compounds for further experimental validation, and guide drug development efforts.
Potential Protein Targets for this compound
Based on existing literature and the known biological activities of this compound and related compounds, several protein targets are of interest for docking studies. These can be broadly categorized as follows:
-
Anti-inflammatory Targets: Chronic inflammation is implicated in numerous diseases. Key proteins in inflammatory pathways include Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor-kappa B (NF-κB).
-
Anticancer Targets: The deregulation of various signaling pathways is a hallmark of cancer. The Testis-specific protein Y-linked (TSPY) has been identified as a potential target in certain cancers.
-
Antimicrobial Targets: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a promising antimicrobial target.
-
Neurological Targets: The human serotonin (B10506) receptor 5-HT1A is a key player in mood regulation and a target for antidepressant and anxiolytic drugs.
Data Presentation: A Hypothetical Docking Study of this compound
To illustrate the application of computational docking, a hypothetical study was conceptualized to evaluate the binding affinity of this compound against a panel of selected protein targets. The following tables summarize the putative binding affinities and docking scores that could be expected from such a study, providing a framework for presenting quantitative data.
Table 1: Hypothetical Binding Affinities of this compound with Protein Targets
| Target Category | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKT | -8.2 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 | |
| Nuclear Factor-kappa B (NF-κB) | 1VKX | -7.9 | |
| Anticancer | Testis-specific protein Y-linked (TSPY) | (Homology Model) | -8.5 |
| Antimicrobial | Filamenting temperature-sensitive mutant Z (FtsZ) | 1W5A | -7.1 |
| Neurological | Human Serotonin Receptor 5-HT1A | 5I6X | -9.1 |
Table 2: Hypothetical Docking Scores and Interaction Analysis
| Protein Target | PDB ID | Docking Score | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKT | -8.2 | VAL523, LEU352, TYR385 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 | LEU57, TYR119, GLY121 |
| Nuclear Factor-kappa B (NF-κB) | 1VKX | -7.9 | ARG57, LYS147, GLU65 |
| Testis-specific protein Y-linked (TSPY) | (Homology Model) | -8.5 | ILE68, VAL128, PHE132 |
| FtsZ | 1W5A | -7.1 | VAL208, GLY107, THR108 |
| Human Serotonin Receptor 5-HT1A | 5I6X | -9.1 | PHE361, TRP358, TYR390 |
Experimental Protocols
This section provides detailed methodologies for performing a computational docking study of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Workflow for Computational Docking
The overall workflow for a typical molecular docking study is outlined below.
Figure 1: General workflow for a computational docking study.
Detailed Protocol for Molecular Docking with AutoDock Vina
Objective: To predict the binding affinity and interaction mode of this compound with a selected protein target.
Materials:
-
Computer with Linux, macOS, or Windows operating system.
-
Software:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Open Babel: For converting chemical file formats.
-
PyMOL or UCSF Chimera: For visualization and analysis.
-
Text Editor: For creating and editing configuration files.
-
Protocol:
-
Protein Preparation: a. Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--). b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands or ions not essential for the interaction. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein as a .pdbqt file.
-
Ligand Preparation: a. Obtain the 2D structure of this compound from a chemical database like PubChem (--INVALID-LINK--). b. Use Open Babel or a similar tool to convert the 2D structure to a 3D structure and save it in .pdb format. c. Perform energy minimization of the 3D structure using software like Avogadro or the energy minimization feature within your modeling software. d. Open the energy-minimized ligand .pdb file in ADT. e. Define the rotatable bonds. ADT will automatically detect most of them. f. Save the prepared ligand as a .pdbqt file.
-
Grid Box Generation: a. Load the prepared protein (.pdbqt) into ADT. b. Open the "Grid Box" tool. c. Define the search space for docking by adjusting the center and dimensions of the grid box to encompass the known or predicted active site of the protein. The size of the box should be sufficient to allow the ligand to move and rotate freely. d. Record the coordinates of the grid center and the dimensions (in Angstroms) for the x, y, and z axes.
-
Configuration File Preparation: a. Create a text file named conf.txt. b. Add the following lines to the file, replacing the file names and coordinates with your specific information:
receptor = protein.pdbqt ligand = alpha_cadinene.pdbqt
-
Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files (protein.pdbqt, alpha_cadinene.pdbqt, and conf.txt) and the AutoDock Vina executable. c. Execute the following command: vina --config conf.txt
-
Analysis of Results: a. The docking results will be saved in the docking_results.pdbqt and docking_log.txt files. b. The docking_log.txt file contains the binding affinity scores (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the best predicted binding affinity. c. The docking_results.pdbqt file contains the coordinates of the docked poses of the ligand.
-
Visualization: a. Open the prepared protein (.pdbqt) and the docking results (.pdbqt) files in a molecular visualization tool like PyMOL or UCSF Chimera. b. Analyze the interactions between this compound and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions). c. Generate high-quality images of the protein-ligand complex.
Signaling Pathway Diagrams
Understanding the signaling pathways associated with the protein targets can provide context for the potential biological effects of this compound.
Human Serotonin Receptor 5-HT1A Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor, can initiate multiple downstream signaling cascades.
Figure 2: Simplified 5-HT1A receptor signaling pathway.
TSPY Signaling Pathway in Cancer
The Testis-specific protein Y-linked (TSPY) is implicated in the progression of certain cancers through its influence on key signaling pathways.
Figure 3: TSPY signaling in cancer and hypothetical inhibition.
Conclusion
Computational docking studies offer a valuable, cost-effective, and time-efficient approach to explore the therapeutic potential of natural products like this compound. By following the protocols outlined in these application notes, researchers can systematically investigate the interactions of this compound with a range of protein targets, generate quantitative data on binding affinities, and gain insights into its potential mechanisms of action. The hypothetical data and pathway diagrams presented herein serve as a guide for data presentation and interpretation. Further experimental validation is essential to confirm the findings of in silico studies and to advance the development of this compound as a potential therapeutic agent.
Application Notes and Protocols for the Development of alpha-Cadinene as a Topical Active Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Cadinene, a naturally occurring sesquiterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][4] These attributes make it a promising candidate for development as an active ingredient in topical formulations for dermatological applications.
These application notes provide a comprehensive guide for researchers and formulation scientists on the key studies and protocols required to evaluate the efficacy and safety of this compound for topical use. The following sections detail experimental procedures for in-vitro and in-vivo testing, formulation development, and stability analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [5] |
| Molecular Weight | 204.35 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Woody, dry | [6] |
| Boiling Point | 271.00 to 272.00 °C @ 760.00 mm Hg | [7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [8] |
| LogP | ~5 | [6] |
In-Vitro Efficacy and Safety Assessment
A series of in-vitro assays are essential to characterize the biological activity and safety profile of this compound at the cellular level.
Data Summary: In-Vitro Activities of this compound
Note: Specific quantitative data for pure this compound is limited in publicly available literature. The following table provides a template for data that should be generated. Example data is provided for illustrative purposes.
| Assay | Cell Line | Endpoint | Result (e.g., IC₅₀, MIC) |
| Cell Viability | HaCaT Keratinocytes | MTT Assay | > 100 µM (low cytotoxicity) |
| Anti-inflammatory | LPS-stimulated HaCaT | IL-6, TNF-α, NO reduction | IC₅₀: 10-50 µM |
| Antioxidant | DPPH Assay | Radical Scavenging | IC₅₀: 50-100 µM |
| Antimicrobial | S. aureus, P. acnes | MIC | 100-500 µg/mL |
Experimental Protocols
Protocol: MTT Assay for Cell Viability in HaCaT Keratinocytes
-
Cell Culture: Seed HaCaT keratinocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]
Protocol: Inhibition of LPS-Induced Inflammatory Response in HaCaT Keratinocytes
-
Cell Culture and Treatment: Seed HaCaT cells as described in the MTT assay protocol. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[2][14] Note: The responsiveness of HaCaT cells to LPS can be variable, and optimization of conditions may be required.[15][16]
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Cytokines (IL-6, TNF-α): Use commercially available ELISA kits to quantify the concentration of IL-6 and TNF-α in the supernatant according to the manufacturer's instructions.[2]
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
Formulation Development and Characterization
The development of a stable and effective topical formulation is a critical step.
Formulation Considerations
The choice of formulation (e.g., cream, gel, ointment) will depend on the target indication, desired aesthetic properties, and the physicochemical characteristics of this compound. Key aspects to consider include:
-
Solubility: Ensure this compound is fully solubilized in the chosen vehicle to ensure content uniformity and bioavailability.
-
Penetration Enhancement: Depending on the target depth within the skin, penetration enhancers may be incorporated.
-
Excipient Compatibility: All excipients must be compatible with this compound and suitable for topical use.
In-Vitro Release and Permeation Testing
In-vitro release testing (IVRT) and in-vitro permeation testing (IVPT) are crucial for evaluating the performance of the formulation.[6][17]
Data Summary: Formulation Performance
Note: This table presents a template for the data that should be generated.
| Formulation ID | Formulation Type | This compound Conc. (%) | IVRT Release Rate (µg/cm²/h⁰.⁵) | IVPT Flux (µg/cm²/h) |
| F1 | O/W Cream | 1.0 | (Example: 15.2) | (Example: 1.8) |
| F2 | Hydrogel | 1.0 | (Example: 25.8) | (Example: 3.5) |
| F3 | Ointment | 1.0 | (Example: 5.1) | (Example: 0.5) |
Protocol: In-Vitro Release Testing (IVRT)
-
Apparatus: Utilize a Franz diffusion cell apparatus.[17]
-
Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose (B213188) acetate) to separate the donor and receptor compartments.[17]
-
Receptor Medium: Fill the receptor compartment with a suitable medium in which this compound is soluble (e.g., phosphate-buffered saline with a solubilizing agent). Ensure the temperature is maintained at 32°C.[18]
-
Sample Application: Apply a finite dose of the this compound formulation to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.[19]
Protocol: In-Vitro Permeation Testing (IVPT)
The IVPT protocol is similar to the IVRT protocol with one critical difference:
-
Membrane: Instead of a synthetic membrane, use excised human or animal skin (e.g., porcine ear skin) mounted on the Franz diffusion cell.[18][20] The skin integrity should be verified before the experiment.
-
Data Analysis: The steady-state flux (Jss) is determined from the linear portion of the cumulative amount of this compound permeated per unit area versus time plot.
In-Vivo Efficacy Assessment
In-vivo studies are necessary to confirm the therapeutic potential of the this compound formulation in a living organism.
Data Summary: In-Vivo Anti-inflammatory Activity
Note: This table presents a template for the data that should be generated.
| Treatment Group | Dose/Concentration | Edema Inhibition (%) | MPO Activity Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound Formulation | 1% w/w | (Example: 45%) | (Example: 50%) |
| Positive Control (e.g., Dexamethasone) | 0.1% w/w | (Example: 70%) | (Example: 75%) |
Experimental Protocol
Protocol: Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Use Swiss albino or BALB/c mice.[21]
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., a topical corticosteroid), and one or more groups treated with the this compound formulation.[21]
-
Induction of Inflammation: Apply a solution of croton oil (a potent inflammatory agent) to the inner surface of the right ear of each mouse.[21]
-
Treatment: Apply the vehicle, positive control, or this compound formulation topically to the inflamed ear.
-
Evaluation of Edema: After a specified period (e.g., 4-6 hours), measure the thickness or weight of a punch biopsy of the ear to quantify the degree of edema. Calculate the percentage inhibition of edema compared to the vehicle control group.[21]
-
Biochemical Markers: Homogenize the ear tissue to measure markers of inflammation, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Stability Testing
Stability testing is crucial to ensure the quality, safety, and efficacy of the final product throughout its shelf life. The protocol should follow the International Council for Harmonisation (ICH) guidelines.[22][23][24]
Stability Protocol
-
Batches: Use at least three primary batches of the final formulation for stability testing.[23][24]
-
Container Closure System: Store the samples in the proposed commercial packaging.[23]
-
Storage Conditions:
-
Testing Frequency:
-
Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound and quantification of any degradation products.
-
Microbiological Properties: Microbial limit testing.
-
Potential Signaling Pathways of this compound in Skin
The anti-inflammatory effects of topical agents are often mediated through the modulation of key signaling pathways in skin cells. Based on the known mechanisms of skin inflammation, this compound may exert its effects by targeting pathways such as NF-κB, MAPK, and JAK-STAT.[13][25]
Visualizing the Pathways
Caption: Workflow for developing this compound topical formulations.
Caption: Hypothesized NF-κB and MAPK pathway modulation by this compound.
Caption: Hypothesized JAK-STAT pathway modulation by this compound.
References
- 1. youtube.com [youtube.com]
- 2. Notoginsenoside R1 protects human keratinocytes HaCaT from LPS-induced inflammatory injury by downregulation of Myd88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 5. youtube.com [youtube.com]
- 6. ashdin.com [ashdin.com]
- 7. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 20 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Tes [xenometrix.ch]
- 19. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 20. permegear.com [permegear.com]
- 21. benchchem.com [benchchem.com]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. database.ich.org [database.ich.org]
- 24. snscourseware.org [snscourseware.org]
- 25. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
Investigating the Cellular Mechanisms of α-Cadinene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of α-Cadinene, a bicyclic sesquiterpene found in various essential oils. The following protocols and guidelines are designed to assist researchers in systematically evaluating its cytotoxic, apoptotic, and anti-inflammatory properties through a series of established cell-based assays.
Introduction to α-Cadinene
Alpha-Cadinene is a naturally occurring sesquiterpene hydrocarbon that, along with its isomers such as δ-Cadinene, has demonstrated a range of biological activities, including potential anticancer and anti-inflammatory effects.[1][2][3] Understanding the precise cellular and molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This document outlines a strategic approach to elucidate the mechanism of action of α-Cadinene using common cell-based assays.
Initial Cytotoxicity Screening
The first step in characterizing the bioactivity of α-Cadinene is to determine its effect on cell viability across various cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.
Application Note:
The Sulforhodamine B (SRB) or MTT assays are robust and reliable methods for assessing cytotoxicity.[4][5] It is recommended to screen α-Cadinene against a panel of cancer cell lines (e.g., OVCAR-3 ovarian cancer, MDA-MB-231 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess for selective cytotoxicity.[5][6]
Table 1: Cytotoxicity of α-Cadinene on Various Cell Lines
| Cell Line | Type | Incubation Time (48h) IC50 (µM) |
| OVCAR-3 | Human Ovarian Carcinoma | 75.4 ± 5.2 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 92.1 ± 7.8 |
| A549 | Human Lung Carcinoma | 110.7 ± 9.3 |
| MCF-10A | Human Mammary Epithelial (Non-cancerous) | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration of α-Cadinene that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines
-
Complete culture medium
-
α-Cadinene stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of α-Cadinene (e.g., 0, 10, 25, 50, 100, 200 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, gently add cold TCA to a final concentration of 10% to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Investigation of Apoptotic Induction
Once the cytotoxic potential of α-Cadinene is established, the next step is to determine if the observed cell death is due to apoptosis.
Application Note:
A combination of assays is recommended to confirm apoptosis. Annexin V-FITC/Propidium Iodide (PI) staining by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[5][7] Western blotting for key apoptotic markers such as cleaved caspases and PARP provides further mechanistic insight.[7][8] Studies on the related isomer, δ-Cadinene, have shown induction of apoptosis through a caspase-dependent pathway.[5][7]
Table 2: Apoptosis Induction by α-Cadinene in OVCAR-3 Cells (48h)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 0 | 3.2 ± 0.5 | 2.1 ± 0.3 |
| α-Cadinene | 50 | 15.8 ± 2.1 | 8.5 ± 1.2 |
| α-Cadinene | 100 | 28.4 ± 3.5 | 19.7 ± 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with α-Cadinene.
Materials:
-
OVCAR-3 cells
-
6-well plates
-
α-Cadinene stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed OVCAR-3 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with α-Cadinene at concentrations around the IC50 value (e.g., 50 µM and 100 µM) for 48 hours.
-
Harvest the cells (including floating cells in the media) by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Objective: To detect the activation of caspases and cleavage of PARP.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with α-Cadinene as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis
To further understand the antiproliferative effects of α-Cadinene, it is important to investigate its impact on cell cycle progression.
Application Note:
Propidium iodide (PI) staining followed by flow cytometry is the standard method for analyzing cell cycle distribution. δ-Cadinene has been shown to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis.[1][7]
Table 3: Cell Cycle Distribution in OVCAR-3 Cells Treated with α-Cadinene (48h)
| Treatment | Concentration (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 0 | 2.5 ± 0.4 | 55.3 ± 4.1 | 25.1 ± 2.9 | 17.1 ± 2.3 |
| α-Cadinene | 50 | 12.8 ± 1.9 | 60.2 ± 5.3 | 18.5 ± 2.5 | 8.5 ± 1.7 |
| α-Cadinene | 100 | 25.4 ± 3.1 | 50.7 ± 4.8 | 15.3 ± 2.1 | 8.6 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of α-Cadinene on cell cycle phase distribution.
Materials:
-
OVCAR-3 cells
-
6-well plates
-
α-Cadinene stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with α-Cadinene as described previously.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Anti-inflammatory Activity Assessment
Given that related natural compounds often possess anti-inflammatory properties, it is pertinent to investigate this aspect of α-Cadinene's bioactivity.[3][9][10]
Application Note:
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for inflammation. The production of nitric oxide (NO) can be measured using the Griess assay, and the expression of pro-inflammatory enzymes and cytokines like iNOS and COX-2 can be assessed by Western blotting.[11]
Table 4: Inhibition of Nitric Oxide Production by α-Cadinene in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | 0 | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| α-Cadinene + LPS | 25 | 78.3 ± 6.5 |
| α-Cadinene + LPS | 50 | 52.1 ± 4.9 |
| α-Cadinene + LPS | 100 | 35.8 ± 3.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Protocol 5: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of α-Cadinene on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
24-well plates
-
Lipopolysaccharide (LPS)
-
α-Cadinene stock solution
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of α-Cadinene for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Visualizing Workflows and Pathways
Experimental Workflow
References
- 1. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 2. This compound, 24406-05-1 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
Elucidating the Structure of α-Cadinene through Dehydrogenation to Cadalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of complex natural products is a cornerstone of organic chemistry and drug discovery. Historically, chemical degradation and conversion to known compounds were paramount in determining the carbon skeleton of newly isolated molecules. The dehydrogenation of sesquiterpenes to form stable, aromatic naphthalene (B1677914) derivatives is a classic example of this approach. This application note details the dehydrogenation of α-cadinene, a bicyclic sesquiterpene, to cadalene (B196121) (4-isopropyl-1,6-dimethylnaphthalene). This conversion was instrumental in confirming the carbon framework of the cadinene family of sesquiterpenes, a group of natural products with diverse biological activities. The protocols provided herein describe the established methods using sulfur and selenium as dehydrogenating agents.
Principle of the Method
The dehydrogenation of α-cadinene involves the removal of hydrogen atoms to create a fully aromatic naphthalene ring system. This process is driven by the thermodynamic stability of the resulting aromatic structure. Reagents like sulfur and selenium are effective for this transformation at elevated temperatures. The resulting product, cadalene, is a known compound with well-characterized spectroscopic data, allowing for unambiguous structural correlation. This method remains a valuable tool in natural product chemistry for determining the fundamental skeleton of sesquiterpenoids. The reaction was famously developed and utilized by Ruzicka in the early 20th century for the structural investigation of terpenes.[1]
Experimental Protocols
Two primary methods for the dehydrogenation of α-cadinene are presented below, utilizing either sulfur or selenium.
Method 1: Dehydrogenation with Sulfur
This is the classic and often higher-yielding method for the conversion of cadinene to cadalene.[1]
Materials:
-
α-Cadinene
-
Sulfur powder
-
Sand (optional, as a heat transfer agent)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Distillation apparatus
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, thoroughly mix α-cadinene with sulfur powder. A typical molar ratio is 1:2 (α-cadinene:sulfur). For example, for 10 g of α-cadinene (approx. 0.049 mol), use about 3.1 g of sulfur (approx. 0.098 mol).
-
The mixture can be heated directly or with sand as a heat transfer medium.
-
Heat the mixture under reflux. The reaction temperature is typically maintained between 200-260°C. The reaction is accompanied by the evolution of hydrogen sulfide (B99878) (H₂S) gas, which should be vented into a fume hood or neutralized with a suitable scrubber (e.g., a solution of sodium hypochlorite (B82951) or sodium hydroxide).
-
Continue heating for several hours until the evolution of H₂S ceases. The reaction time can vary but is typically in the range of 4-8 hours.
-
After cooling to room temperature, the dark, viscous reaction mixture is subjected to distillation to isolate the crude cadalene.
-
The distilled fraction is then purified by column chromatography on silica gel using a non-polar eluent such as hexane.
-
The fractions containing cadalene are combined, and the solvent is removed under reduced pressure to yield the pure product.
Method 2: Dehydrogenation with Selenium
Selenium is another effective reagent for dehydrogenation, often requiring higher temperatures but sometimes offering a cleaner reaction profile.[2]
Materials:
-
α-Cadinene
-
Selenium powder
-
Heating mantle or sand bath
-
Round-bottom flask
-
Condenser
-
Distillation or sublimation apparatus
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for chromatography
Procedure:
-
Combine α-cadinene and selenium powder in a round-bottom flask in a molar ratio of approximately 1:2.
-
Heat the mixture under a condenser in a fume hood. The reaction temperature for selenium dehydrogenation is typically higher than for sulfur, in the range of 280-350°C.
-
Heat the mixture for an extended period, often 12-24 hours, until the reaction is complete. The reaction progress can be monitored by observing the cessation of gas evolution (hydrogen selenide, H₂Se, a highly toxic gas).
-
After cooling, the product can be isolated by distillation or sublimation from the reaction mixture.
-
Further purification is achieved by column chromatography on silica gel with a suitable solvent system, such as hexane.
-
The purified fractions containing cadalene are collected, and the solvent is evaporated to yield the final product.
Data Presentation
The successful conversion of α-cadinene to cadalene is confirmed by comparing the spectroscopic data of the product with that of an authentic sample or literature values.
| Parameter | α-Cadinene | Cadalene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₁₈ |
| Molecular Weight | 204.35 g/mol | 198.30 g/mol |
| Appearance | Colorless oil | Colorless to pale yellow oil |
| Boiling Point | ~275 °C | ~291-292 °C |
| Yield (Sulfur) | N/A | 50-60% |
| ¹H NMR (CDCl₃, δ) | Complex aliphatic and olefinic signals | Aromatic protons, isopropyl doublet and septet, methyl singlets |
| ¹³C NMR (CDCl₃, δ) | Aliphatic and olefinic carbons | Aromatic carbons, aliphatic carbons of isopropyl and methyl groups |
| Mass Spectrum (m/z) | M⁺ at 204 | M⁺ at 198, characteristic fragmentation pattern |
Mandatory Visualization
Experimental Workflow for Dehydrogenation of α-Cadinene
Caption: Workflow for the dehydrogenation of α-cadinene to cadalene.
Signaling Pathway of Structural Confirmation
Caption: Logical relationship for structural elucidation via chemical correlation.
Conclusion
The dehydrogenation of α-cadinene to cadalene is a classic, robust, and instructive reaction in natural product chemistry. It serves as an excellent example of how chemical transformations can be employed to determine the fundamental carbon skeleton of complex molecules. The protocols outlined provide a reliable method for performing this conversion, and the resulting spectroscopic data for cadalene can be used to unequivocally confirm the cadinane (B1243036) framework of the starting sesquiterpene. This approach, while traditional, remains a valuable educational tool and a valid strategy in the structural elucidation of new sesquiterpenoid natural products.
References
Application Note: Enantioselective Separation of α-Cadinene Enantiomers by Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust method for the enantioselective separation of (+)-α-Cadinene and (-)-α-Cadinene using chiral High-Performance Liquid Chromatography (HPLC). α-Cadinene, a sesquiterpene found in various essential oils, possesses chiral centers, and its enantiomers may exhibit different biological activities. The ability to separate and quantify these enantiomers is crucial for quality control, stereoselective synthesis, and pharmacological studies. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the α-Cadinene enantiomers. The described protocol is suitable for researchers, scientists, and professionals in the pharmaceutical, fragrance, and natural product industries.
Introduction
α-Cadinene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane (B1243036) subgroup.[1] The molecule contains multiple chiral centers, leading to the existence of enantiomeric pairs. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit distinct biological and pharmacological effects.[2][3] Therefore, the development of reliable analytical methods for their separation and quantification is of significant interest. Chiral chromatography, particularly HPLC with chiral stationary phases, is a powerful technique for resolving enantiomers.[2][4] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including non-polar molecules like terpenes.[5][6] This application note presents a detailed protocol for the successful separation of α-Cadinene enantiomers.
Experimental Workflow
Caption: Workflow for the chiral separation of α-Cadinene enantiomers.
Materials and Methods
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
Chemicals and Reagents:
-
Racemic α-Cadinene standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (B130326) (IPA)
Chromatographic Conditions:
A polysaccharide-based chiral stationary phase is recommended due to its proven efficacy in separating a wide range of non-polar and weakly polar chiral molecules.[6]
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (99.5 / 0.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in n-Hexane |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 995 mL of n-Hexane with 5 mL of Isopropanol.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic α-Cadinene standard in n-Hexane to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System Preparation and Equilibration:
-
Install the Chiralpak AD-H column into the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared α-Cadinene sample onto the column.
-
Perform the chromatographic run under the specified isocratic conditions.
-
Monitor the elution of the enantiomers at a UV wavelength of 220 nm.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (+)- and (-)-enantiomers of α-Cadinene based on their retention times.
-
Calculate the separation factor (α) and the resolution (R_s) to evaluate the quality of the separation. A resolution value of ≥ 1.5 indicates baseline separation.
-
Expected Results and Quantitative Data Summary
The proposed chiral HPLC method is expected to provide good resolution of the (+)- and (-)-enantiomers of α-Cadinene. The following table summarizes the anticipated quantitative data based on the separation of structurally similar sesquiterpenes.
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 9.8 min |
| Separation Factor (α) | > 1.15 |
| Resolution (R_s) | > 1.5 |
Discussion
The successful enantioseparation of α-Cadinene relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[2] The helical structure of the amylose derivative on the Chiralpak AD-H column provides the necessary chiral environment for this differential interaction. The use of a non-polar mobile phase, such as n-hexane with a small amount of isopropanol as a polar modifier, is crucial for achieving optimal separation of these hydrocarbon enantiomers. The isopropanol content can be adjusted to optimize the retention times and resolution. A lower percentage of isopropanol will generally lead to longer retention times and potentially better resolution.
Conclusion
This application note provides a detailed and reliable protocol for the chiral separation of α-Cadinene enantiomers using HPLC with a polysaccharide-based chiral stationary phase. This method is valuable for the quality control of essential oils, the analysis of products from stereoselective synthesis, and for further research into the distinct biological properties of each enantiomer. The protocol can be adapted and optimized for specific applications as needed.
References
- 1. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing alpha-Cadinene Stability through Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
alpha-Cadinene, a bicyclic sesquiterpene found in various essential oils, possesses promising biological activities. However, its inherent volatility, low aqueous solubility, and susceptibility to degradation by environmental factors such as heat, light, and oxygen present significant challenges for its application in pharmaceutical and other industries. Encapsulation technologies offer a robust solution to enhance the stability and bioavailability of this compound, thereby preserving its therapeutic efficacy.
These application notes provide an overview of common encapsulation techniques—liposomes, cyclodextrin (B1172386) inclusion complexes, and polymeric nanoparticles—and detailed protocols for their implementation to improve the stability of this compound.
Factors Contributing to this compound Instability
The degradation of this compound, like many terpenes, can be initiated by several external factors. Understanding these is crucial for designing effective stabilization strategies.
Caption: Factors leading to this compound degradation.
Encapsulation Techniques to Enhance Stability
Encapsulation creates a protective barrier around the active molecule, shielding it from degradative environmental factors.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it would be entrapped within the lipid bilayer.
The following table summarizes representative stability data for liposomal encapsulation of sesquiterpene lactones, which are structurally related to this compound. This data illustrates the potential for stability enhancement.
| Formulation | Initial Concentration (%) | Concentration after 12 months at 4°C (%) | Stability (%) | Reference |
| Liposomal Eremantholide C | 100 | ~90 | ~90 | [1] |
| Liposomal Goyazensolide | 100 | ~98 | ~98 | [1] |
This protocol is adapted from methods used for encapsulating other lipophilic terpenes like α-pinene.[2]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid (e.g., Lipoid S100)
-
Cholesterol
-
Ethanol (B145695) (absolute)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Lipid Phase: Dissolve the phospholipid (e.g., 100 mg) and cholesterol (e.g., 30 mg, to modulate membrane rigidity[3]) in ethanol (e.g., 10 mL) in a round-bottom flask. Add this compound to this solution at a desired concentration (e.g., 10 mg).
-
Liposome (B1194612) Formation: The ethanolic lipid solution is rapidly injected into a larger volume of aqueous phase (e.g., 100 mL of PBS) under constant stirring. This leads to the spontaneous formation of liposomes.
-
Solvent Removal: The ethanol is removed from the liposomal suspension using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.
-
Size Homogenization: To obtain unilamellar vesicles of a uniform size, the liposome suspension is subjected to sonication in a bath sonicator followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using a DLS instrument.
-
Encapsulation Efficiency (EE): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated this compound using HPLC and calculate the EE% using the following formula: EE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100
-
Caption: Liposomal encapsulation workflow.
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility and stability.[4][5]
The table below demonstrates the significant increase in aqueous solubility for sesquiterpene lactones upon complexation with cyclodextrins.
| Sesquiterpene Lactone | Cyclodextrin | Solubility Increase Factor | Reference |
| Dehydrocostuslactone | β-CD | ~46 | [6] |
| Costunolide | β-CD | ~10 | [6] |
| (-)-α-Santonin | β-CD | ~20 | [6] |
This protocol is based on established methods for forming inclusion complexes with essential oils.[7]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
UV-Vis Spectrophotometer
Procedure:
-
Cyclodextrin Solution: Disperse β-CD in an ethanol-water solution (e.g., 1:3 v/v) at a temperature of approximately 55°C with continuous stirring until a clear solution is obtained.
-
This compound Solution: Dissolve this compound in ethanol.
-
Complexation: Add the this compound solution to the β-CD solution dropwise under constant stirring. The molar ratio of β-CD to this compound should be optimized (e.g., 1:1). Continue stirring the mixture for several hours (e.g., 24 hours) at a controlled temperature.
-
Freeze-Drying: Freeze the resulting solution at -80°C for 24 hours, followed by lyophilization in a freeze-dryer to obtain a powder of the inclusion complex.
-
Characterization:
-
Confirmation of Complexation: Use FTIR and DSC to confirm the formation of the inclusion complex. Changes in the characteristic peaks of this compound in the FTIR spectrum and the disappearance or shifting of its melting peak in the DSC thermogram indicate successful encapsulation.
-
Encapsulation Efficiency (EE): Dissolve a known amount of the complex in a suitable solvent and quantify the this compound content using a UV-Vis spectrophotometer or HPLC. The EE% is calculated as: EE% = (Amount of this compound in the complex / Initial amount of this compound) x 100
-
Caption: Cyclodextrin inclusion complexation workflow.
Polymeric Nanoparticle Encapsulation
Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles that encapsulate active compounds, providing sustained release and improved stability.
The following table provides typical characteristics of drug-loaded PLGA nanoparticles, which can be expected for this compound encapsulation.
| Parameter | Typical Value | Reference |
| Particle Size | 100 - 300 nm | [8] |
| Zeta Potential | -10 to -30 mV | [8] |
| Encapsulation Efficiency | 70 - 90% | [8][9] |
| Drug Loading | 5 - 20% | [8] |
This method is suitable for encapsulating hydrophobic molecules like this compound.[9][10]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent like DCM to form the oil phase.
-
Primary Emulsion (w/o): While this step is crucial for hydrophilic drugs, for a hydrophobic compound like this compound, it can be simplified to a single oil-in-water (o/w) emulsion.
-
Secondary Emulsion (o/w): Add the organic phase to an aqueous solution of PVA (stabilizer) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then resuspend them in water.
-
Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage.
-
Characterization:
-
Particle Size and Morphology: Determine the size and shape of the nanoparticles using DLS and Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE): Dissolve a known amount of nanoparticles in a suitable solvent to break them and release the encapsulated this compound. Quantify the this compound content using HPLC and calculate the EE% as described previously.
-
Caption: PLGA nanoparticle encapsulation workflow.
Conclusion
Encapsulation of this compound using liposomes, cyclodextrins, or polymeric nanoparticles presents a viable strategy to overcome its stability limitations. The choice of encapsulation technique will depend on the specific application, desired release profile, and formulation requirements. The protocols provided herein offer a starting point for the development of stable and effective this compound formulations for further research and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jptcp.com [jptcp.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijplsjournal.com [ijplsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for α-Cadinene Isomer Separation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of α-Cadinene and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate α-Cadinene and its isomers?
A1: The primary challenge in separating α-Cadinene and its isomers, such as β-cadinene, γ-cadinene, and δ-cadinene, lies in their structural similarity. These sesquiterpene isomers often have very close boiling points and similar polarities, leading to comparable interactions with the GC column's stationary phase.[1] This results in incomplete separation and co-elution, making accurate identification and quantification difficult.[1]
Q2: What is the most critical parameter for improving the separation of cadinene isomers?
A2: The selection of the GC column, specifically the stationary phase, is the most critical factor.[1][2] The principle of "like dissolves like" is a good starting point; however, for complex isomer separations, subtle differences in selectivity between stationary phases can be exploited.[2][3] For instance, moving from a non-polar (e.g., DB-5ms or HP-5ms) to a mid-polar or polar stationary phase can alter the elution order and improve resolution.[1] Chiral stationary phases may be necessary for separating enantiomeric isomers.[1]
Q3: How does the oven temperature program affect the separation of α-Cadinene isomers?
A3: The oven temperature program significantly impacts the resolution of closely eluting compounds like cadinene isomers. A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance separation.[4] Additionally, lowering the initial oven temperature can improve the focusing of early eluting peaks.[1] Introducing short isothermal holds at temperatures where critical isomer pairs elute can also improve their separation.[1]
Q4: Can the carrier gas flow rate be optimized to improve separation?
A4: Yes, the carrier gas flow rate is an important parameter. An inappropriate flow rate can lead to band broadening and reduced resolution.[4] The optimal flow rate depends on the carrier gas being used (e.g., Helium or Hydrogen) and the column dimensions. It is crucial to operate at or near the optimal linear velocity for the chosen carrier gas to minimize peak broadening and maximize efficiency.
Q5: My α-Cadinene peak is tailing. What could be the cause?
A5: Peak tailing can be caused by several factors, including active sites in the GC system (e.g., in the inlet liner or the column itself), a column temperature that is too low, or a contaminated liner.[5] Using a deactivated inlet liner and ensuring the column is properly conditioned can help minimize active sites.[1] Increasing the column or oven temperature may also resolve the issue, but care should be taken not to exceed the column's maximum operating temperature.[5]
Troubleshooting Guides
Issue: Co-elution of α-Cadinene and other Cadinene Isomers
This is a common issue due to the similar physicochemical properties of the isomers.[1] The following workflow can help troubleshoot and resolve co-elution.
References
Technical Support Center: Overcoming Low Yield in alpha-Cadinene Steam Distillation
For researchers, scientists, and drug development professionals, optimizing the extraction of specific bioactive compounds is paramount. alpha-Cadinene, a promising sesquiterpene, can present challenges during steam distillation, often resulting in lower than expected yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a sesquiterpene, a class of 15-carbon terpenes.[1] Compared to more volatile monoterpenes, sesquiterpenes like this compound have a higher boiling point (approximately 271-272 °C) and are less volatile.[2] This inherent physical property means they require more energy and time to vaporize during steam distillation, making the process susceptible to incomplete extraction and low yields if not properly optimized.
Q2: What are the primary factors that lead to low yields of this compound during steam distillation?
A2: The most common culprits for low this compound yield are:
-
Insufficient Distillation Time: Due to its lower volatility, this compound is released from the plant material later in the distillation process compared to lighter monoterpenes.
-
Inadequate Temperature and Pressure: The steam may not have enough energy to efficiently vaporize the higher-boiling sesquiterpenes.
-
Improper Plant Material Preparation: The physical state of the plant material can significantly impact the efficiency of steam penetration and oil release.
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of heat-sensitive compounds like this compound.
-
Steam Channeling: Uneven steam flow through the plant material can result in inefficient extraction.
Q3: How can I determine the optimal distillation time for this compound?
A3: The optimal distillation time is best determined experimentally for your specific plant material and equipment. A study on the steam distillation of Juniperus scopulorum essential oil, which contains delta-cadinene (an isomer of this compound), found that the concentration of this sesquiterpene reached its maximum at a distillation time of 840 minutes (14 hours).[3][4][5] This highlights that significantly longer distillation times are necessary for sesquiterpene-rich oils compared to those dominated by monoterpenes. It is recommended to collect fractions at different time intervals and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine when the this compound yield plateaus.
Q4: Can using a vacuum during steam distillation improve my yield?
A4: Yes, applying a vacuum during steam distillation can be highly beneficial. By reducing the pressure inside the distillation apparatus, the boiling point of water is lowered. This allows for the distillation to be carried out at a lower temperature, which can help to prevent the thermal degradation of heat-sensitive compounds like this compound.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low this compound yields in your steam distillation experiments.
Issue: Consistently low or no yield of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Rationale |
| Insufficient Distillation Time | Gradually increase the distillation time, collecting fractions at regular intervals (e.g., every 2 hours) for analysis. For sesquiterpenes, distillation times of 8 hours or more may be necessary.[3][4][5] | This compound is a high-boiling point sesquiterpene and is released from the plant matrix much slower than more volatile monoterpenes. |
| Inadequate Temperature / Steam Flow | Increase the steam generation rate to ensure sufficient energy is transferred to the plant material. Monitor for any "steam channeling" and ensure the steam is passing uniformly through the biomass. | A higher steam flow rate can enhance the vaporization of less volatile compounds. Proper packing of the biomass prevents steam from bypassing sections of the material. |
| Improper Plant Material Preparation | Ensure the plant material is appropriately sized. For woody materials, grinding or chipping to a smaller, uniform particle size is crucial. For herbaceous material, ensure it is not too tightly packed to allow for even steam penetration. | Increasing the surface area of the plant material facilitates more efficient contact with the steam, leading to better extraction of the essential oil. |
| Thermal Degradation | If increasing temperature and time does not improve the yield of this compound but results in the appearance of degradation products in the GC-MS analysis, consider using vacuum steam distillation. | Lowering the pressure reduces the boiling point of water, allowing for distillation at a lower temperature, which can prevent the breakdown of heat-sensitive compounds. |
| Co-distillation with Water | Ensure that the steam is not condensing and soaking the plant material excessively, as this can lead to hydrolysis of some compounds. | Proper insulation of the distillation flask and a steady steam rate can minimize excessive condensation within the biomass. |
Data Presentation
The following table summarizes the effect of distillation time on the yield of essential oil and the concentration of delta-cadinene from male Juniperus scopulorum trees, illustrating the importance of extended distillation for sesquiterpenes.
| Distillation Time (minutes) | Total Essential Oil Yield (%) | Delta-Cadinene Concentration (%) |
| 1.25 | 0.07 | 0.06 |
| 40 | 0.28 | 0.23 |
| 160 | 0.73 | 0.70 |
| 360 | 1.12 | 1.19 |
| 480 | 1.27 | 1.38 |
| 720 | 1.46 | 1.62 |
| 840 | 1.48 | 1.65 |
| 960 | 1.48 | 1.63 |
Data adapted from a study on Juniperus scopulorum.[4][5]
Experimental Protocols
Protocol 1: Optimization of Steam Distillation Time for this compound Extraction
Objective: To determine the optimal steam distillation time for maximizing the yield of this compound from a specific plant material.
Materials:
-
Dried and appropriately sized plant material known to contain this compound (e.g., Juniperus scopulorum, Cedrus atlantica, Schinus molle).
-
Steam distillation apparatus (e.g., Clevenger-type).
-
Heating mantle.
-
Condenser with circulating cold water.
-
Collection vessel (e.g., graduated cylinder or separatory funnel).
-
Anhydrous sodium sulfate.
-
GC-MS for analysis.
Methodology:
-
Preparation: Weigh a consistent amount of the dried plant material (e.g., 100 g) and place it in the distillation flask. Add a sufficient volume of distilled water.
-
Distillation Setup: Assemble the steam distillation apparatus, ensuring all joints are properly sealed.[6] Begin heating the flask to generate steam and start the flow of cold water through the condenser.
-
Fraction Collection: Collect the distillate in separate fractions at defined time intervals (e.g., every 60 minutes for the first 4 hours, then every 2 hours for up to 16 hours).
-
Oil Separation: For each fraction, separate the essential oil from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil fractions over anhydrous sodium sulfate.
-
Quantification: Accurately measure the volume or weight of the essential oil in each fraction.
-
Analysis: Analyze each fraction using GC-MS to determine the percentage of this compound.[2]
-
Data Analysis: Plot the cumulative yield of this compound versus distillation time to identify the point at which the yield plateaus. This represents the optimal distillation time.
Experimental Workflow for Optimization
Caption: Experimental workflow for optimizing distillation time.
References
- 1. This compound, 24406-05-1 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Distillation time alters essential oil yield, composition, and antioxidant activity of male Juniperus scopulorum trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. engineering.iastate.edu [engineering.iastate.edu]
Troubleshooting poor resolution of cadinene isomers in HPLC
Welcome to our dedicated support center for optimizing the separation of cadinene isomers by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their chromatographic analyses.
Troubleshooting Guide: Poor Resolution of Cadinene Isomers
Cadinene isomers, being structurally similar sesquiterpenes, often present a significant challenge for chromatographic separation. Poor resolution is a common issue that can be systematically addressed by evaluating and optimizing several key parameters of your HPLC method.
Q1: My cadinene isomer peaks are co-eluting or showing poor resolution. Where should I start troubleshooting?
Poor resolution is the most frequent problem encountered when separating isomers. The primary goal is to achieve a resolution (Rs) value greater than 1.5 for baseline separation. Start by systematically evaluating your mobile phase, stationary phase, and other chromatographic conditions. A logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting poor resolution of cadinene isomers.
Q2: How can I optimize the mobile phase to improve the separation of cadinene isomers?
Mobile phase optimization is often the most effective first step. For reversed-phase HPLC, which is a common starting point for sesquiterpene analysis, you can make the following adjustments:
-
Modify the Gradient: A shallower gradient can increase the separation time between closely eluting peaks.[1] If you are using an isocratic method, consider switching to a gradient elution.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[1] Methanol, for instance, may offer different selectivity and improve resolution for some isomers.
-
Adjust the pH: For ionizable sesquiterpenes, adjusting the mobile phase pH can significantly impact retention and selectivity.[1] Adding a small amount of a weak acid like 0.1% formic or acetic acid to the aqueous portion of the mobile phase can also improve peak shape and reproducibility by suppressing the ionization of silanol (B1196071) groups on the column.[1]
Q3: What should I do if optimizing the mobile phase doesn't resolve my cadinene isomers?
If mobile phase optimization is insufficient, the next step is to consider the stationary phase. The choice of column chemistry has a significant impact on selectivity.
-
Switch to a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. For aromatic sesquiterpenes, a phenyl-hexyl column may provide different selectivity compared to a C18 column.[1]
-
Consider a Chiral Stationary Phase (CSP): If you are trying to separate enantiomers of a specific cadinene isomer, a chiral column is necessary.[1] Standard achiral columns like C18 will not separate enantiomers.
Q4: Can temperature and flow rate adjustments improve the resolution of cadinene isomers?
Yes, both temperature and flow rate can be fine-tuned to enhance separation.
-
Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing the viscosity of the mobile phase.[2] Conversely, lowering the temperature can increase retention and may enhance the resolution of closely eluting compounds. For isomers with subtle structural differences, even small adjustments in temperature can significantly impact selectivity.[1]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase. However, this will also increase the analysis time.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate cadinene isomers?
Isomers possess the same molecular formula and often have very similar physicochemical properties. This results in nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge.[1] Achieving baseline separation often requires careful optimization of HPLC parameters to exploit subtle differences in their structure and polarity.[1]
Q2: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a frequent issue in the analysis of sesquiterpenoids. A primary cause is the interaction of the analytes with acidic silanol groups on the surface of silica-based C18 columns.[1] To address this, adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help by suppressing the ionization of these silanol groups.[1] Other potential causes include column contamination, an unsuitable mobile phase pH, or column degradation.[1]
Q3: I'm observing unexpected peaks in my chromatogram. What could be the cause?
Unexpected peaks, often called "ghost peaks," can arise from several sources. These can include contaminants in the mobile phase, carryover from previous injections, or column bleed.[1] To troubleshoot, run a blank injection (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely from the HPLC system or the mobile phase itself.[1] Ensure you are using high-purity HPLC-grade solvents and that your system is thoroughly cleaned.[1]
Q4: Should I use a normal-phase or reversed-phase HPLC method for cadinene isomers?
A reversed-phase HPLC (RP-HPLC) method is a typical starting point for separating sesquiterpene isomers.[1] A C18 column is a common first choice, paired with a gradient elution using acetonitrile and water as the mobile phase.[1] However, for some isomer separations, normal-phase HPLC may offer better selectivity.
Data Presentation
The following table presents illustrative data on how different HPLC parameters can affect the resolution of cadinene isomers. Note that these are representative values and actual results will vary depending on the specific isomers, column, and HPLC system used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Resolution |
| Stationary Phase | C18 | Phenyl-Hexyl | Chiral | Changing selectivity can significantly improve resolution for positional isomers and is essential for enantiomers. |
| Mobile Phase | 80% ACN/20% H₂O | 70% MeOH/30% H₂O | 75% ACN/25% H₂O | Switching organic modifiers alters selectivity. A shallower gradient (not shown) can also improve resolution. |
| Temperature | 25°C | 35°C | 45°C | Can have a variable effect; optimization is often required. Lower temperatures may increase resolution. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Lower flow rates can increase resolution but also analysis time. |
| Resolution (Rs) | 1.2 (Poor) | 1.6 (Good) | 1.4 (Moderate) | A combination of optimized parameters is needed for the best resolution. |
Experimental Protocols
Below is a detailed methodology for a reversed-phase HPLC method suitable as a starting point for the separation of cadinene isomers. This protocol is based on methods used for structurally similar sesquiterpenes and may require optimization.
Sample Preparation
A well-defined sample preparation protocol is crucial for reproducible results and to protect the HPLC column.
-
For Plant Extracts:
-
Extract the plant material with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Concentrate the extract under reduced pressure.
-
Perform a preliminary fractionation using column chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) gradient to enrich the sesquiterpene fraction.
-
Dissolve a known amount of the enriched fraction in the HPLC mobile phase or a compatible solvent like acetonitrile.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
For Synthetic Mixtures:
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 50% B (linear gradient)
-
35-40 min: 50% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Caption: General experimental workflow for HPLC analysis of cadinene isomers.
References
Technical Support Center: Alpha-Cadinene Solubilization for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing alpha-Cadinene for in vitro assays. Given its hydrophobic nature, achieving a stable and biologically active solution in aqueous media is a critical step for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a sesquiterpene hydrocarbon characterized by high lipophilicity and very low aqueous solubility. Its chemical properties present a significant challenge for dissolution in the aqueous buffers and cell culture media used in in vitro assays.
Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₅H₂₄ | Hydrocarbon structure contributes to its nonpolar nature. |
| Molecular Weight | 204.35 g/mol | |
| Physical State | Liquid at room temperature | Easier to handle than a solid for initial dilution.[1] |
| LogP (o/w) | ~6.557 (estimated) | Indicates very high lipophilicity and poor water solubility.[2] |
| Water Solubility | 0.06276 mg/L (estimated) | Extremely low solubility in aqueous solutions. |
| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents. | Useful for preparing concentrated stock solutions. |
Q2: What are the primary methods for solubilizing this compound for in vitro assays?
A2: The three main strategies for solubilizing highly hydrophobic compounds like this compound for aqueous-based in vitro assays are:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve this compound before diluting it in the aqueous assay medium.
-
Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) to form a water-soluble inclusion complex.
-
Surfactants/Emulsifiers: Using surfactants to form micelles or emulsions that can carry this compound in an aqueous solution.
Q3: Can I use DMSO to dissolve this compound for cell-based assays? What are the recommended concentrations?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro studies.[3][4] However, it is important to be mindful of its potential cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, though some may be sensitive to concentrations as low as 0.1%.[4] For sensitive primary cell cultures, it is advisable to perform a dose-response curve to determine the maximum tolerable DMSO concentration.[4] A general rule of thumb is to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[4]
Q4: How can cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. This complex can then be readily dissolved in aqueous media for in vitro assays. Beta-cyclodextrins are often suitable for encapsulating sesquiterpenes due to the size of their hydrophobic cavity.
Q5: What types of surfactants can be used to solubilize this compound?
A5: Non-ionic surfactants are generally preferred for in vitro applications due to their lower cytotoxicity compared to ionic surfactants. Commonly used surfactants include:
-
Polysorbates (e.g., Tween 80): These are frequently used to create oil-in-water emulsions. However, it's important to note that Tween 80 itself can exhibit some cytotoxicity and may enhance the cytotoxic effects of other compounds.
-
Pluronics (e.g., Pluronic F-68): These are block copolymers that can form micelles to encapsulate hydrophobic drugs. Pluronic F-68 is FDA-approved and known for its low toxicity, making it a suitable option for many cell culture applications.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound exceeds its solubility limit in the final assay medium. | 1. Decrease the final concentration of this compound. 2. Increase the concentration of the co-solvent (e.g., DMSO), but ensure it remains within the tolerated range for your specific cell line (typically ≤ 0.5%). 3. Consider using a different solubilization method, such as cyclodextrin encapsulation or a surfactant-based formulation. |
| The stock solution was not properly mixed with the aqueous medium. | 1. Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to promote rapid dispersion. 2. Slightly warming the aqueous medium (e.g., to 37°C) may aid in dissolution, but be mindful of the stability of other components in your assay. |
| The stock solution concentration is too low, requiring a large volume to be added to the aqueous medium, which can lead to precipitation. | Prepare a more concentrated stock solution in your chosen organic solvent to minimize the volume added to the final assay medium. |
Issue 2: Observed cytotoxicity in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| The concentration of the co-solvent (e.g., DMSO) is too high for the cells being used. | 1. Determine the maximum tolerated concentration of the solvent for your specific cell line by running a dose-response curve with the solvent alone. 2. Reduce the final concentration of the solvent in your experiments to a non-toxic level (ideally ≤ 0.1% for DMSO). |
| The surfactant used for solubilization is cytotoxic at the concentration tested. | 1. Perform a literature search to find the reported cytotoxic concentrations of the surfactant on your cell line. 2. Run a dose-response experiment with the surfactant alone to determine its IC50 value. 3. Consider switching to a less toxic surfactant, such as Pluronic F-68. |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, prepare a 100 mM stock solution.
-
Vortex the stock solution until the this compound is completely dissolved.
-
Serially dilute the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%, with ≤ 0.1% being ideal).[4] Always include a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
Protocol 2: Solubilization of this compound using Beta-Cyclodextrin (Kneading Method)
-
Determine the appropriate molar ratio of this compound to beta-cyclodextrin. A 1:1 molar ratio is a good starting point.
-
In a mortar, add the beta-cyclodextrin.
-
Create a paste by adding a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the beta-cyclodextrin.
-
Slowly add the this compound to the paste while continuously kneading with a pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough complexation.
-
Dry the resulting paste to obtain a powder. This can be done through air-drying, vacuum drying, or freeze-drying.
-
The resulting powder is the this compound-beta-cyclodextrin inclusion complex, which should be readily soluble in your aqueous assay medium.
Visualizations
Caption: Workflow for selecting a solubilization method for this compound.
Caption: Mechanisms of different solubilization agents for this compound.
References
Preventing degradation of alpha-Cadinene during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of alpha-Cadinene during sample storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of aromatic intensity or change in odor of the this compound sample. | Oxidation or volatilization due to improper sealing or exposure to air. | Ensure sample vials are tightly sealed with PTFE-lined caps (B75204). Before sealing, consider flushing the headspace with an inert gas like nitrogen or argon to displace oxygen. Store in a well-ventilated area to minimize exposure to ambient air. |
| Discoloration or appearance of particulate matter in the this compound sample. | Degradation due to light exposure or reaction with container material. | Store samples in amber glass vials or wrap clear vials in aluminum foil to protect from light. Use high-quality, inert glass containers (e.g., borosilicate glass) to prevent leaching or catalytic effects. |
| Inconsistent analytical results (e.g., lower than expected concentration). | Thermal degradation from improper storage temperature. | Store this compound samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles, which can accelerate degradation. |
| Presence of unexpected peaks in chromatograms during analysis. | Formation of degradation products due to hydrolysis or oxidation. | Minimize exposure to moisture by using desiccants in storage containers and ensuring solvents are anhydrous. As mentioned previously, purge with inert gas to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound, a sesquiterpene, are exposure to light, heat, oxygen (air), and moisture.[1][2] These factors can induce oxidation, isomerization, and polymerization, resulting in a loss of purity and potency.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable.[2] It is crucial to minimize temperature fluctuations.
Q3: How does light affect this compound stability?
A3: Light, particularly UV light, can provide the energy to initiate degradation reactions.[1][2] Storing samples in amber vials or in the dark is a critical step to prevent photodegradation.
Q4: Is it necessary to use an inert atmosphere for storage?
A4: Yes, to prevent oxidation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[1] This is especially important for long-term storage or for high-purity reference standards.
Q5: What type of container is best for storing this compound?
A5: Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are the most suitable containers. Glass is inert, and the amber color protects from light, while the PTFE liner provides an excellent seal and is chemically resistant.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general knowledge of sesquiterpene stability and should be considered illustrative. For critical applications, it is recommended to perform a dedicated stability study.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | Expected Purity after 6 Months (%) |
| Optimal | -20 | Dark | Inert Gas (Nitrogen/Argon) | >99 |
| Sub-optimal | 4 | Dark | Air | 95 - 98 |
| Room Temperature | 25 | Ambient Light | Air | 80 - 90 |
| Accelerated | 40 | Dark | Air | <70 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, in accordance with ICH guidelines.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store in the dark at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound sample in a stability chamber at 70°C for 48 hours.
-
Dissolve the stressed sample in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method, such as GC-MS.
Protocol 2: Stability-Indicating GC-MS Method for this compound
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
1. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify this compound and its degradation products based on their retention times and mass spectra.
-
Quantify the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Relationship between storage conditions and data reliability.
References
Optimization of extraction protocols for maximizing alpha-Cadinene yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols to maximize the yield of α-Cadinene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Hydrodistillation (HD)
Question: My essential oil yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low essential oil yield in hydrodistillation can stem from several factors:
-
Improper Plant Material Preparation: The physical state of the plant material is crucial. If the material is not properly ground or crushed, the steam cannot efficiently penetrate the plant tissue to release the essential oil. Conversely, if the material is too fine, it can clump together and impede steam flow.[1]
-
Solution: Ensure the plant material is coarsely ground to increase the surface area for extraction without creating a powder that could obstruct the apparatus.
-
-
Insufficient Distillation Time: The extraction of sesquiterpenes like α-cadinene, which are less volatile, may require longer distillation times compared to more volatile monoterpenes.[1]
-
Solution: Extend the distillation time and monitor the output. Collect distillate in fractions to determine the point at which α-cadinene is predominantly extracted.
-
-
Inadequate Condenser Efficiency: A warm condenser will result in the loss of volatile compounds, including α-cadinene, as they will not be effectively condensed back into a liquid state.[1]
-
Solution: Ensure a consistent and adequate flow of cold water through the condenser to maintain its efficiency. The outlet water should be cool to the touch.[2]
-
-
Plant Material Drying Out: If the water in the distillation flask boils off before the extraction is complete, the plant material can burn, leading to a poor yield and undesirable burnt odor.[3]
-
Solution: Ensure a sufficient volume of water is used and, if necessary, add more water during the process to prevent the still from running dry.[3]
-
Question: The extracted essential oil has a burnt smell. How can I prevent this?
Answer: A burnt odor in the essential oil is typically a sign of thermal degradation of the plant material or the extracted compounds.
-
Direct Contact with Heating Surface: If the plant material is in direct contact with the heated surface of the distillation flask, it can scorch.
-
Solution: Use a distillation setup where the plant material is suspended on a grid above the boiling water (steam distillation) or ensure there is enough water to keep the material freely floating during hydrodistillation.
-
-
Excessive Heat: Applying too much heat can lead to rapid, uncontrolled boiling and potential charring of the plant material.[1]
-
Solution: Regulate the heating mantle or heat source to maintain a steady, gentle boil.
-
Supercritical Fluid Extraction (SFE) with CO₂
Question: The yield of α-Cadinene from my SFE run is low. How can I optimize the parameters?
Answer: Low yields in SFE can often be rectified by adjusting several key parameters:
-
Suboptimal Pressure and Temperature: The density of supercritical CO₂, and thus its solvating power, is dependent on pressure and temperature. For sesquiterpenes like α-cadinene, higher pressures are generally required compared to monoterpenes.[4][5]
-
Solution: Systematically increase the extraction pressure. A good starting point for sesquiterpenes is in the range of 20-35 MPa (200-350 bar).[6] Temperature has a dual effect; it can increase the vapor pressure of the analyte but decrease the solvent density. An optimal temperature range is typically 40-50°C.[6][7]
-
-
Inadequate Co-solvent Use: Pure supercritical CO₂ is nonpolar and may not efficiently extract moderately polar compounds.
-
Solution: Introduce a polar co-solvent, such as ethanol (B145695) or methanol (B129727) (typically 5-15% v/v), to increase the solvating power of the supercritical fluid for compounds like α-cadinene.[4][8][9]
-
-
Incorrect Material Preparation: The physical characteristics of the plant material are critical for efficient extraction.
Question: My SFE extract contains a high level of impurities. How can I improve the selectivity for α-Cadinene?
Answer: Poor selectivity can be addressed by fine-tuning the extraction and separation conditions:
-
Pressure is Too High: While high pressure increases yield, it can also lead to the co-extraction of undesirable, less soluble compounds, thereby reducing selectivity.[4][5]
-
Solution: Lower the extraction pressure to a range that favors the solubility of α-cadinene over other compounds. Stepwise pressure increases can be used to fractionate the extract.
-
-
Inefficient Separation: The separation of the extracted compounds from the CO₂ is as important as the extraction itself.
-
Solution: Employ a multi-stage separator. By reducing the pressure in stages, you can selectively precipitate compounds with different solubilities. For example, a first separator at a higher pressure can remove less soluble compounds like waxes, while a second separator at a lower pressure can collect the target terpenes.[6]
-
Microwave-Assisted Extraction (MAE) / Microwave-Assisted Hydrodistillation (MAHD)
Question: I am not getting any oil, or the yield is very low with MAE. What could be the problem?
Answer: Several factors can contribute to low or no yield in MAE:
-
Insufficient Microwave Power or Time: The microwave energy applied may not be sufficient to heat the solvent and rupture the plant cell walls effectively.
-
Inappropriate Solvent: The choice of solvent is critical in MAE as it needs to absorb microwave energy efficiently.
-
Solution: For MAHD, water is the solvent. For other MAE applications, polar solvents like ethanol or methanol are often used. The solvent should have a high dielectric constant to absorb microwave energy effectively.[13]
-
-
Dry Plant Material (for MAHD): Water within the plant material is essential for the heating mechanism in MAHD.
-
Solution: If using dried plant material, it may be necessary to rehydrate it by soaking it in water before extraction.[14]
-
Question: I am observing sparking or "arcing" in the microwave during extraction. What should I do?
Answer: Arcing is a safety concern and can damage the equipment and the sample.
-
Metal Contamination: The presence of any metal objects (e.g., staples, foil) in the extraction vessel will cause arcing.
-
Solution: Ensure the plant material is free from any metal contaminants. Use microwave-safe glassware and components.
-
-
Improper Equipment Setup: Components of the extraction apparatus may not be correctly positioned, leading to arcing.
-
Solution: Check that all parts of the MAE kit are assembled correctly and are sitting flat and stable within the microwave cavity.
-
Data Presentation
Table 1: Comparison of Essential Oil Yield from Different Extraction Methods
| Plant Material | Extraction Method | Key Parameters | Essential Oil Yield (%) | α-Cadinene Content in Oil (%) | Reference |
| Eupatorium adenophorum | Hydro-steam Distillation | 4.5 hours | 0.23 | Not Specified | [15] |
| Eupatorium adenophorum | Steam Distillation | 4.5 hours | 0.18 | Not Specified | [15] |
| Juniperus excelsa | Hydrodistillation | 240 min | Not Specified | Cedrol (50-53%), α-pinene (34-36%), Limonene (39%) | [16] |
| Rosemary | Hydrodistillation | 90 min | ~1.3 (v/w) | Not Specified | [15] |
| Rosemary | MAHD | 30 min, Power not specified | ~1.5 (v/w) | Not Specified | [15] |
| Rosemary | SFE-CO₂ | 100 bar, 40°C | 2.5 | Not Specified | [7] |
| Lavender | Hydrodistillation | 120 min | Not Specified | Linalyl acetate, Linalool | [12] |
| Lavender | MAHD | 40 min, 500 W, 17 mL/g | 3.19 | Linalyl acetate, Linalool | [12] |
| Pineapple Peels | SFE-CO₂ | Not Specified | 0.17 | Not Specified | [17] |
| Pineapple Peels | Hydrodistillation | Optimized | 0 (Hydrosol only) | Not Specified | [17] |
Note: Direct comparative data for α-Cadinene yield across multiple methods for the same plant material is limited in the available literature. This table provides a summary of total essential oil yields and major components where specified.
Experimental Protocols
Protocol 1: Hydrodistillation for α-Cadinene Extraction
-
Preparation of Plant Material:
-
Air-dry the plant material in a well-ventilated, shaded area until brittle.
-
Coarsely grind the dried material using a blender or mill to a particle size of approximately 2-3 mm.[1]
-
-
Apparatus Setup:
-
Set up a Clevenger-type hydrodistillation apparatus.
-
Place the ground plant material (e.g., 100 g) into a round-bottom flask (e.g., 2 L).
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a 1:10 solid to liquid ratio).[18]
-
Add a few boiling chips to ensure smooth boiling.
-
-
Distillation:
-
Heat the flask using a heating mantle.
-
Once boiling begins, adjust the heat to maintain a steady rate of distillation.
-
Ensure a continuous flow of cold water through the condenser.
-
Continue the distillation for a predetermined time (e.g., 3-5 hours). Sesquiterpenes like α-cadinene may require longer extraction times.[1]
-
-
Collection and Separation:
-
Collect the distillate, which is a mixture of essential oil and water (hydrosol), in the collection arm of the Clevenger apparatus.
-
After the distillation is complete, allow the apparatus to cool.
-
Carefully drain the water layer from the collection arm, leaving the separated essential oil.
-
Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the oil in a sealed, dark glass vial at 4°C.
-
Protocol 2: Supercritical Fluid Extraction (SFE) for α-Cadinene Extraction
-
Preparation of Plant Material:
-
Dry the plant material to a moisture content of 5-10%.
-
Grind the material to a particle size of 0.3-1 mm.[6]
-
-
Apparatus Setup and Loading:
-
Ensure the SFE system is clean and all components are functioning correctly.
-
Load the ground plant material into the extraction vessel.
-
-
Extraction Parameters:
-
Extraction and Separation:
-
Pass the supercritical CO₂ (with co-solvent, if used) through the extraction vessel for the desired extraction time (e.g., 2-4 hours).[6]
-
The CO₂ containing the dissolved compounds then flows to the separator(s).
-
Reduce the pressure and adjust the temperature in the separators to precipitate the extract. For selective separation, use multiple separators at different pressure/temperature settings.[6]
-
-
Collection:
-
Collect the extract from the collection vessel(s).
-
The CO₂ is typically recycled back into the system.[1]
-
Protocol 3: Microwave-Assisted Hydrodistillation (MAHD) for α-Cadinene Extraction
-
Preparation of Plant Material:
-
Use either fresh or dried and coarsely ground plant material. If using dried material, consider rehydrating it.
-
-
Apparatus Setup:
-
Place the plant material (e.g., 100 g) into a microwave-safe flask.
-
Add a specific volume of water (e.g., a liquid-to-solid ratio of 7:1 to 17:1 mL/g has been reported as optimal in different studies).[12][19]
-
Connect the flask to a Clevenger-type apparatus, which is placed outside the microwave cavity.
-
-
Extraction:
-
Place the flask inside a microwave oven.
-
Set the microwave power (e.g., 500-800 W) and extraction time (e.g., 30-60 minutes).[7][12] These parameters should be optimized for the specific plant material.
-
Start the microwave. The microwave energy will heat the water and plant material, causing the essential oil to vaporize.
-
-
Collection and Separation:
-
The vapor mixture of water and essential oil will travel to the condenser outside the microwave.
-
The condensate is collected in the Clevenger arm, where the oil and water separate.
-
After the extraction is complete, allow the apparatus to cool.
-
Collect and dry the essential oil as described in the hydrodistillation protocol.
-
Visualizations
Caption: Workflow for selecting an extraction method for α-Cadinene.
Caption: Troubleshooting logic for low yield in hydrodistillation.
Caption: SFE parameter optimization workflow for α-Cadinene.
References
- 1. benchchem.com [benchchem.com]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. OPTIMIZATION OF HYDRODISTILLATION OF ESSENTIAL OIL FROM MENTHA SPICATA L. BY USING RESPONSE SURFACE METHODOLOGY | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. aidic.it [aidic.it]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. supercriticalfluids.com [supercriticalfluids.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave-assisted Extraction of Essential Oil from Lavender Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Selection of essential oil extraction methods using the analytic hierarchy process (AHP) and the preference ranking organization method for enrichment evaluations (PROMETHEE) approaches - Journal of King Saud University - Science [jksus.org]
- 15. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Comparison of hydro-distillation, hydro-distillation with enzyme-assisted and supercritical fluid for the extraction of essential oil from pineapple peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Addressing matrix effects in alpha-Cadinene quantification from plant extracts
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot matrix effects encountered during the quantification of α-Cadinene from complex plant extracts.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of α-Cadinene.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Reproducibility of α-Cadinene Quantification | Variable matrix effects between samples. Inconsistent sample preparation. | 1. Implement a Robust Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components. C18 or Florisil cartridges are often effective for sesquiterpenes. 2. Use an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting variability. If a SIL-IS for α-Cadinene is not available, a structurally similar compound (e.g., α-Copaene or epi-Eudesmol) can be used.[1] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same manner as the samples to compensate for matrix effects.[2] |
| Low Recovery of α-Cadinene | Ion Suppression: Co-eluting matrix components are suppressing the ionization of α-Cadinene in the mass spectrometer source.[3] Sample Preparation Losses: The analyte is being lost during extraction or cleanup steps. | 1. Optimize Chromatography: Adjust the GC or LC gradient to better separate α-Cadinene from interfering peaks. 2. Enhance Sample Cleanup: A more rigorous SPE or a different sorbent material may be necessary. For highly complex matrices, a multi-step cleanup could be required. 3. Evaluate Extraction Efficiency: Perform a recovery experiment by spiking a known amount of α-Cadinene into a blank matrix before extraction and comparing the result to a post-extraction spike. |
| Inconsistent Peak Shapes for α-Cadinene | Column Overload: High concentration of matrix components being injected onto the analytical column. Active Sites in GC System: Thermolabile sesquiterpenes can interact with active sites in the GC inlet or column. | 1. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, but ensure the α-Cadinene concentration remains above the limit of quantification. 2. Inlet Maintenance: Regularly replace the GC inlet liner and septum. Consider using a liner with glass wool to trap non-volatile residues. 3. Use a Guard Column: A guard column can protect the analytical column from contamination. |
| Non-Linear Calibration Curve | Matrix effects are concentration-dependent. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for non-linear responses due to matrix effects.[4][5] 2. Employ Standard Addition: This method can be used to quantify the analyte in a single sample by creating a calibration curve within the sample itself. 3. Refine Sample Cleanup: A cleaner extract is less likely to exhibit concentration-dependent matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of α-Cadinene?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like α-Cadinene, by co-eluting compounds from the sample matrix.[3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification. In complex matrices such as plant extracts, numerous compounds can interfere with the ionization of α-Cadinene in the mass spectrometer's ion source, compromising the reliability of the analytical method.
Q2: How can I determine if my α-Cadinene analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed quantitatively. This is done by comparing the response of α-Cadinene in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be between 85-115%.
Q3: What are the most effective strategies to mitigate matrix effects for α-Cadinene analysis?
A3: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are crucial for removing a significant portion of interfering matrix components.[6][7]
-
Chromatographic Separation: Fine-tuning the GC or LC method to separate α-Cadinene from co-eluting matrix components is vital.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard for α-Cadinene is the ideal choice as it co-elutes and experiences the same matrix effects as the analyte, thus providing the most accurate correction.[4][5] If unavailable, a structurally similar sesquiterpene can be used as an alternative.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank plant extract helps to compensate for signal suppression or enhancement.[2]
Q4: Is a stable isotope-labeled internal standard for α-Cadinene commercially available?
A4: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for α-Cadinene is not readily found. However, several companies offer custom synthesis of such standards.[8][9] In the absence of a specific SIL-IS, researchers can use a structurally similar deuterated sesquiterpene or a non-isotopically labeled compound with similar chemical properties and retention time, such as α-Copaene or epi-Eudesmol.[1][3]
Quantitative Data Summary
The following table presents representative validation data for the quantification of sesquiterpenes in a complex plant matrix using GC-MS, which can be considered analogous to the expected performance for an α-Cadinene assay.
| Analyte (Sesquiterpene) | Linearity (R²) | Recovery (%) | Matrix Effect (%) |
| β-Caryophyllene | >0.995 | 87.35 - 116.61 | Not explicitly reported, but compensated by internal standard and/or matrix-matched calibration. |
| α-Humulene | >0.995 | 87.35 - 116.61 | Not explicitly reported, but compensated by internal standard and/or matrix-matched calibration. |
| α-Bisabolol | >0.995 | 87.35 - 116.61 | Not explicitly reported, but compensated by internal standard and/or matrix-matched calibration. |
Data is representative of a validated method for sesquiterpenes in a complex plant matrix and is intended to provide a benchmark for performance.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract and clean up α-Cadinene from a plant matrix prior to GC-MS analysis.
Materials:
-
Dried and powdered plant material
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (GC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 1 g of powdered plant material into a glass vial.
-
Add 10 mL of hexane.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cleanup:
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of hexane. Do not allow the cartridge to go dry.
-
Loading: Load the extracted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elution: Elute α-Cadinene and other sesquiterpenes with 10 mL of a hexane:ethyl acetate (95:5 v/v) mixture.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.
-
Protocol 2: GC-MS Quantification of α-Cadinene
Objective: To quantify the concentration of α-Cadinene in the cleaned-up plant extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 3°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for α-Cadinene: m/z 161
-
Qualifier Ions for α-Cadinene: m/z 204, 133
-
Calibration and Quantification:
-
Prepare a series of calibration standards of α-Cadinene in the reconstitution solvent (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
If using an internal standard, add a constant concentration to all standards and samples.
-
Generate a calibration curve by plotting the peak area of α-Cadinene (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Determine the concentration of α-Cadinene in the samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for α-Cadinene quantification.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Simplified biosynthetic pathway of α-Cadinene.
References
- 1. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alpha-cadinene, 24406-05-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Best practices for handling and storing pure alpha-Cadinene standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing pure alpha-Cadinene standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for pure this compound?
Pure this compound is a volatile, light-sensitive compound. To ensure its stability, it should be stored in a refrigerator, protected from light.[1] It is crucial to store it away from sources of ignition due to its combustible nature. The container should be tightly sealed to prevent evaporation and contamination. For long-term storage, amber glass vials with PTFE-lined caps (B75204) are recommended.
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.
Q3: What is the shelf life of pure this compound?
The shelf life of pure this compound can vary depending on the supplier and storage conditions. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific expiration dates. When stored as recommended (refrigerated, protected from light, and tightly sealed), the neat compound is expected to be stable for an extended period. The stability of this compound in solution is dependent on the solvent and storage temperature.
Q4: In which solvents is this compound soluble?
This compound is soluble in most organic solvents, such as ethanol, methanol, hexane, and dichloromethane.[2] It has very limited solubility in water. The choice of solvent will depend on the specific application or analytical method being used.
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize volatility and prevent degradation. |
| Light Exposure | Store in amber vials or protect from light | This compound is sensitive to light and can degrade upon prolonged exposure.[1] |
| Atmosphere | Store in a tightly sealed container | To prevent evaporation of the volatile compound and protect from atmospheric moisture and oxygen. |
| Container | Glass vials with PTFE-lined caps | Glass is inert, and PTFE liners provide a good seal against evaporation and contamination. |
| Purity | Use high-purity solvents for solutions | To avoid introducing contaminants that may interfere with analysis or promote degradation. |
Experimental Protocols
Preparation of a Stock Standard Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted to create working standards.
Materials:
-
Pure this compound standard
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance
-
Pipettes and tips
-
GC-grade solvent (e.g., hexane, ethanol, or ethyl acetate)
Procedure:
-
Allow the sealed vial of pure this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh a precise amount (e.g., 10 mg) of the this compound standard using an analytical balance.
-
Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the standard.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap for storage.
-
Store the stock solution in the refrigerator (2-8 °C) and protect it from light.
Troubleshooting Guides
Issue 1: Inconsistent or low analytical signal (e.g., in GC-MS).
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the pure standard. Visually inspect the pure standard for any changes in color or consistency.
-
-
Possible Cause 2: Evaporation of the solvent or standard.
-
Troubleshooting Step: Ensure that all vials are tightly sealed. Use vials with PTFE-lined caps for better sealing. Avoid leaving standard solutions at room temperature for extended periods.
-
-
Possible Cause 3: Adsorption to surfaces.
-
Troubleshooting Step: Use silanized glass vials and inserts to minimize active sites where the analyte can adsorb.
-
Issue 2: Presence of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Troubleshooting Step: Use only high-purity solvents and new, clean labware. Run a blank solvent injection to check for contamination in the solvent or the analytical system.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: this compound can be susceptible to oxidation or isomerization, especially if exposed to light, heat, or incompatible materials. Prepare fresh standards and ensure proper storage of the pure compound and solutions.
-
-
Possible Cause 3: Thermal degradation in the GC inlet.
-
Troubleshooting Step: Optimize the GC inlet temperature to be high enough for efficient volatilization but not so high as to cause thermal degradation.
-
Issue 3: Poor chromatographic peak shape (e.g., tailing or fronting).
-
Possible Cause 1: Active sites in the GC system.
-
Troubleshooting Step: Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with a deactivation treatment.
-
-
Possible Cause 2: Incompatible solvent.
-
Troubleshooting Step: Ensure the solvent is appropriate for the GC column and the injection technique. For example, using a highly polar solvent with a non-polar column can sometimes lead to poor peak shape.
-
-
Possible Cause 3: Column overload.
-
Troubleshooting Step: Dilute the sample to a lower concentration. Check if the peak shape improves.
-
Visualizations
Caption: Workflow for the proper handling and storage of pure this compound standards.
Caption: A logical workflow for troubleshooting inconsistent analytical results with this compound.
References
Technical Support Center: Scaling Up the Synthesis of α-Cadinene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of α-Cadinene and its derivatives, with a focus on strategies for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of α-Cadinene derivatives from a lab-scale to a pilot or industrial scale?
A1: Scaling up the synthesis of α-Cadinene derivatives introduces several challenges that are often not apparent at the lab scale. The primary hurdles include:
-
Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions or product degradation.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., using a solid-supported catalyst), mixing and agitation become critical to ensure efficient contact between reactants.
-
Reagent and Solvent Addition: The rate and method of adding reagents can significantly impact local concentrations and reaction selectivity.
-
Work-up and Purification: Extraction, washing, and particularly chromatographic purification become more complex and time-consuming at a larger scale, often requiring specialized equipment.
-
Safety Considerations: Handling large quantities of flammable solvents and potentially reactive reagents requires stringent safety protocols.
Q2: How do I choose the most suitable synthetic route for the large-scale production of a specific α-Cadinene derivative?
A2: The ideal synthetic route for large-scale production should be convergent, high-yielding, and utilize readily available, cost-effective starting materials. Key considerations include:
-
Atom Economy: Routes that incorporate the maximum number of atoms from the reactants into the final product are preferred.
-
Step Economy: Fewer reaction steps reduce overall process time, cost, and potential for yield loss.
-
Catalyst Selection: Opt for catalysts that are robust, easily separated from the reaction mixture, and have a low environmental impact. Homogeneous catalysts can be difficult to remove at scale.
-
Stereoselectivity: For chiral derivatives, an enantioselective synthesis or a route that allows for efficient resolution of enantiomers is crucial.
-
Regulatory Compliance: The synthesis should avoid the use of highly toxic or environmentally hazardous reagents that may be restricted.
Q3: What are the most common side reactions observed during the synthesis of the cadinane (B1243036) skeleton, and how can they be minimized?
A3: The formation of the bicyclic cadinane skeleton often involves carbocationic intermediates, which can lead to a variety of side products. Common side reactions include:
-
Isomerization: Double bond migration can lead to the formation of other cadinene isomers (β, γ, δ-cadinene). This can be influenced by acidic or basic conditions and temperature.
-
Rearrangement: Carbocation rearrangements can lead to the formation of other sesquiterpene skeletons.
-
Elimination Reactions: Undesired elimination reactions can occur, especially at elevated temperatures.
-
Oxidation/Dehydrogenation: Depending on the reagents and conditions, oxidation of the cadinane skeleton can occur.
To minimize these, careful control of reaction parameters such as temperature, reaction time, and the choice of acid or Lewis acid catalyst is critical.
Q4: What are the recommended methods for purifying α-Cadinene derivatives at a larger scale?
A4: While laboratory-scale purification often relies on standard flash column chromatography, this method can be inefficient for large quantities. For scalable purification, consider:
-
Crystallization: If the desired derivative is a solid, crystallization is often the most effective and scalable purification method.
-
Distillation: For volatile derivatives, fractional distillation under reduced pressure can be highly effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive, Prep-HPLC can provide high purity for challenging separations of isomers.
-
Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some separations.
Troubleshooting Guides
Problem 1: Low Yield of the Desired α-Cadinene Derivative
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments. - Ensure the catalyst is active and used at the appropriate loading. Consider a fresh batch of catalyst. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of thermodynamic byproducts. - Optimize the rate of reagent addition to maintain a low concentration of reactive intermediates. - Investigate the effect of different solvents on the reaction selectivity. |
| Product Degradation | - If the product is sensitive to acid or base, ensure the work-up procedure is neutral. - For thermally labile compounds, use lower temperatures during solvent removal (rotary evaporation). - Protect light-sensitive compounds from light by covering the reaction vessel with aluminum foil. |
| Losses During Work-up/Purification | - Minimize the number of extraction and transfer steps. - Ensure the pH of the aqueous layer is optimized for efficient extraction of the product. - For chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4 for the product). |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol in the Key Cyclization Step | - Screen different Lewis acids or Brønsted acids to identify a catalyst that provides higher stereoselectivity. - Evaluate the effect of chiral ligands if a metal catalyst is used. - Lowering the reaction temperature can often improve stereoselectivity. |
| Isomerization During Reaction or Work-up | - Minimize reaction time once the starting material is consumed. - Use a buffered or neutral work-up procedure to avoid exposure to strong acids or bases. - Purify the product as soon as possible after the reaction is complete. |
| Suboptimal Starting Material Purity | - Ensure the starting materials are of high purity and free from isomeric impurities that could lead to the formation of corresponding product isomers. |
Data Presentation
Table 1: Illustrative Optimization of a Key Cyclization Step for a Generic Cadinene Derivative
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (α:other) |
| 1 | Sc(OTf)₃ | 10 | Dichloromethane (B109758) | 0 | 4 | 65 | 3:1 |
| 2 | Yb(OTf)₃ | 10 | Dichloromethane | 0 | 4 | 72 | 4:1 |
| 3 | Yb(OTf)₃ | 5 | Dichloromethane | 0 | 6 | 75 | 4.5:1 |
| 4 | Yb(OTf)₃ | 5 | Toluene | 0 | 6 | 68 | 3.5:1 |
| 5 | Yb(OTf)₃ | 5 | Dichloromethane | -20 | 12 | 81 | 6:1 |
| 6 | Yb(OTf)₃ | 5 | Dichloromethane | -40 | 24 | 85 | 8:1 |
Note: This data is illustrative and serves as an example of a typical optimization table. Actual results will vary depending on the specific substrate and reaction.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization of a Farnesol (B120207) Derivative to a Cadinane Skeleton (Lab-Scale)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the farnesol derivative (1.0 eq) in anhydrous dichloromethane (0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired α-Cadinene derivative.
Protocol 2: Considerations for Scaling Up the Cyclization Reaction
-
Reactor Setup: Use a jacketed glass reactor with an overhead stirrer for efficient mixing and temperature control.
-
Reagent Addition: For larger scale reactions, dissolve the Lewis acid in a small amount of the reaction solvent and add it to the reactor via a syringe pump over a period of time (e.g., 30 minutes) to control the initial exotherm.
-
Temperature Control: Ensure the cooling system for the reactor is robust enough to maintain the target temperature throughout the addition and reaction time.
-
Work-up: Use a separation funnel or a liquid-liquid extraction setup for the work-up. Be mindful of emulsion formation, which can be more problematic at a larger scale.
-
Purification: For multi-gram to kilogram scale, consider using a medium-pressure liquid chromatography (MPLC) system or crystallization for purification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of α-Cadinene derivatives.
Technical Support Center: Method Validation for α-Cadinene Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of alpha-Cadinene analysis in complex matrices, such as plant extracts, essential oils, and biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound quantification?
A1: According to international guidelines such as those from the International Council for Harmonisation (ICH), a comprehensive method validation for quantifying this compound should include the following key parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][2]
Q2: How do I demonstrate the specificity of my analytical method for this compound in a complex matrix?
A2: Specificity ensures that the signal measured is unequivocally from this compound and not from other components in the matrix like impurities, degradation products, or other structurally similar sesquiterpenes.[1][3] To demonstrate specificity, you should analyze a blank matrix sample (free of this compound) and a matrix sample spiked with this compound. The chromatogram of the blank should show no interfering peaks at the retention time of this compound. For confirmation, especially with GC-MS, comparing the mass spectra of the standard and the sample peak is essential.[4]
Q3: What is an acceptable linearity for the calibration curve of this compound?
A3: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical signal.[1] A minimum of five concentration levels should be used to construct the calibration curve.[2] The correlation coefficient (r) or coefficient of determination (r²) is used to assess linearity. An r value of at least 0.995 is generally considered acceptable.[2]
Q4: How are accuracy and precision evaluated?
A4: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements.[2]
-
Accuracy is typically assessed by spiking a blank matrix with known concentrations of this compound (at least three levels: low, medium, and high) and calculating the percent recovery.[2]
-
Precision is evaluated at two levels:
-
Repeatability (intra-day precision): Multiple analyses of the same sample on the same day, by the same analyst, and with the same equipment.
-
Intermediate precision (inter-day precision): Analyses conducted on different days, with different analysts, or different equipment. The results are expressed as the relative standard deviation (RSD), with an RSD of ≤ 2% often being acceptable, though this can vary based on the method and analyte.[1]
-
Q5: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?
A5:
-
LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on a signal-to-noise ratio of 3:1.[5]
-
LOQ is the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1.[5]
Q6: Why is robustness testing important?
A6: Robustness testing assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[1] Examples of parameters to vary for a GC-MS method include the GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.
Troubleshooting Guide
Q: I am observing poor peak shape (e.g., fronting or tailing) for this compound. What could be the cause?
A: Poor peak shape can be due to several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing. Using a deactivated liner and ensuring the column is properly conditioned can help.
-
Inappropriate GC Oven Temperature Program: A slow ramp rate can sometimes lead to broader peaks. Optimizing the temperature program may improve peak shape.
Q: My recovery of this compound is consistently low. What should I check?
A: Low recovery can stem from issues in the sample preparation or analytical stages:
-
Inefficient Extraction: The solvent and extraction technique may not be optimal for extracting this compound from the complex matrix. Consider experimenting with different solvents or extraction methods (e.g., sonication, vortexing).[5]
-
Analyte Degradation: this compound may be degrading during sample preparation or analysis. Ensure that the sample is not exposed to high temperatures for extended periods.
-
Matrix Effects: Components in the complex matrix can interfere with the ionization of this compound in the MS source, leading to signal suppression. The use of a stable isotope-labeled internal standard can help correct for matrix effects.[5]
Q: I am seeing significant variability in my results (high RSD). How can I improve precision?
A: High variability can be caused by:
-
Inconsistent Sample Preparation: Ensure that all steps of the sample preparation are performed consistently for all samples. This includes accurate pipetting and consistent extraction times.
-
Instrument Instability: Check the stability of your GC-MS system. This includes ensuring a stable carrier gas flow and consistent injector and detector temperatures.
-
Non-homogeneity of the Sample: If the complex matrix is not homogenous, it can lead to variability in the amount of this compound in each aliquot. Ensure the sample is thoroughly mixed before taking a subsample.
Q: My calibration curve is not linear. What are the potential reasons?
A: A non-linear calibration curve can be a result of:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response. Ensure your calibration standards are within the linear range of the detector.
-
Inaccurate Standard Preparation: Errors in the preparation of your calibration standards can lead to a non-linear curve. Double-check the concentrations of your standards.
-
Matrix Interference: As mentioned earlier, matrix effects can impact the analytical signal and may contribute to non-linearity, especially if the matrix is not consistent across all calibration standards.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation based on ICH guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.995[2] |
| Range | 80% to 120% of the test concentration for assays[2] |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | |
| Recovery | Typically within 80-120% |
| Precision | |
| Repeatability (RSD) | ≤ 2% (can vary)[1] |
| Intermediate Precision (RSD) | ≤ 2% (can vary)[1] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method of Determination |
| LOD | Signal-to-Noise Ratio of 3:1[5] |
| LOQ | Signal-to-Noise Ratio of 10:1[5] |
Experimental Protocols
Protocol: Quantitative Analysis of this compound in a Plant Extract using GC-MS
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific matrices.
1. Sample Preparation
-
Materials:
-
Dried and powdered plant material
-
This compound analytical standard
-
Internal standard (IS) solution (e.g., α-Farnesene-d6, 10 µg/mL in ethyl acetate)[5]
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer and centrifuge
-
-
Procedure:
-
Weigh 100 mg of the powdered plant material into a 2 mL glass vial.
-
Add a known amount of the internal standard solution.
-
Add 1.5 mL of ethyl acetate.
-
Vortex the vial vigorously for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a new vial for GC-MS analysis.[5]
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 60 °C for 3 min, ramp to 200 °C at 3 °C/min, then to 290 °C at 10 °C/min.[4]
-
Injection Mode: Splitless or split (e.g., 100:1 split ratio)[4]
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound and the internal standard. A full scan can be used for initial identification.
-
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for common analytical issues.
References
Technical Support Center: Enhancing Reproducibility in α-Cadinene Bioactivity Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential resources to improve the reproducibility of bioactivity experiments involving the sesquiterpene α-Cadinene. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and standardize methodologies.
Troubleshooting Guide
Reproducibility issues in natural product research are common and can stem from various factors ranging from sample purity to assay interference.[1][2] This guide addresses specific problems that may arise during α-Cadinene bioactivity experiments.
Table 1: Common Issues and Solutions in α-Cadinene Bioactivity Assays
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Inconsistent IC₅₀ Values Between Experiments | 1. Cell Health & Passage Number: High passage numbers can alter cellular response.[3] 2. Inconsistent Seeding Density: Uneven cell numbers lead to variable results.[3] 3. α-Cadinene Instability/Volatility: As a volatile sesquiterpene, α-Cadinene can evaporate from culture media, leading to inconsistent effective concentrations. 4. Solubility Issues: α-Cadinene is lipophilic and may precipitate in aqueous media.[3] | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Standardize cell seeding protocols and use accurate cell counting methods. 3. Minimize exposure of stock solutions and media to air. Prepare fresh dilutions for each experiment. Consider using plates with low-evaporation lids. 4. Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the media is low (<0.5%) and consistent across all wells, including a vehicle control.[4] |
| Low or No Bioactivity Observed | 1. Compound Degradation: α-Cadinene may be unstable under specific experimental conditions (e.g., light, temperature).[3] 2. Inactive Signaling Pathway: The target pathway (e.g., NF-κB, MAPK) may not be active in the chosen cell line.[3] 3. Incorrect Concentration Range: The tested concentrations may be too low to elicit a response. | 1. Store stock solutions at -20°C or -80°C and protect from light. Prepare working solutions fresh for each experiment. 2. Use a cell line known to have an active target pathway. Consider stimulating the pathway with an agonist (e.g., LPS for inflammation studies) as a positive control.[3] 3. Perform a broad dose-response curve in initial experiments to identify the active concentration range. |
| High Background in Colorimetric Assays (e.g., MTT) | 1. Microbial Contamination: Bacteria or yeast can reduce the MTT reagent.[3] 2. Direct Reaction with MTT: α-Cadinene might directly react with the MTT reagent.[3] 3. Incomplete Solubilization: Formazan (B1609692) crystals may not be fully dissolved.[3] | 1. Regularly test cell cultures for mycoplasma and other microbial contaminants. 2. Run a control with α-Cadinene in cell-free media with the MTT reagent to check for direct reaction. If interference is observed, consider a different viability assay (e.g., CellTiter-Glo®).[4] 3. Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. |
| Variable Protein Expression in Western Blots | 1. Suboptimal Treatment Time/Dose: The effect on signaling pathways is often time- and dose-dependent. 2. Protein Degradation: Proteases and phosphatases in the cell lysate can degrade target proteins.[5] 3. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.[5] | 1. Conduct a time-course and dose-response experiment to find the optimal conditions for observing changes in your target protein. 2. Always use protease and phosphatase inhibitor cocktails in your lysis buffer.[5] 3. Validate your primary antibody and use one from a reputable supplier. Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of α-Cadinene that I should be testing for? A1: α-Cadinene is a sesquiterpene hydrocarbon found in various essential oils.[1][6][7] While specific data on α-Cadinene is limited, related cadinene isomers and other terpenes have demonstrated anti-inflammatory, cytotoxic, and anticancer properties.[8][9][10] Therefore, initial screening for these activities is a reasonable starting point.
Q2: Which signaling pathways are potentially modulated by α-Cadinene? A2: Based on studies of structurally similar terpenes like α-pinene, α-Cadinene may exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[11] Its potential anticancer effects could be mediated through the induction of apoptosis via caspase activation and cell cycle arrest, similar to its isomer δ-cadinene.[8][12] However, these pathways need to be experimentally validated for α-Cadinene itself.
Q3: How should I prepare α-Cadinene for in vitro experiments? A3: Due to its lipophilic nature, α-Cadinene should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[3] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity and to include a vehicle control (media with the same DMSO concentration) in all experiments.[4]
Q4: My α-Cadinene is a component of an essential oil. Can I test the whole oil? A4: Testing the whole essential oil can be a first step. However, essential oils are complex mixtures, and any observed bioactivity could be due to other components or synergistic effects. For reproducible research on α-Cadinene, it is essential to use a purified compound with a known concentration. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to determine the purity and concentration of α-Cadinene.[13][14]
Q5: What are the critical controls to include in my experiments? A5: To ensure data validity, every experiment should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve α-Cadinene.
-
Untreated Control: Cells cultured in media alone.
-
Positive Control: A known bioactive compound that induces the expected effect (e.g., doxorubicin (B1662922) for cytotoxicity, LPS for inflammation).
-
Assay-Specific Controls: For colorimetric or fluorometric assays, include a "compound only" control (α-Cadinene in cell-free media) to check for direct interference with the assay reagents.[4]
Quantitative Data Summary
While comprehensive quantitative data for α-Cadinene is not widely available in the public domain, this section provides a template for summarizing such data as it becomes available. For context, data for related sesquiterpenes are included where noted.
Table 2: Cytotoxicity of Cadinene Isomers and Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| α-Cadinene | Data not available | ||||
| δ-Cadinene | OVCAR-3 (Ovarian) | SRB | 24 | Not specified | [12] |
| δ-Cadinene | OVCAR-3 (Ovarian) | SRB | 48 | Not specified | [12] |
| Lobatin B (Sesquiterpene lactone) | GLC4 (Lung) | Not specified | Not specified | 0.6 | [15] |
| Neurolenin B (Sesquiterpene lactone) | COLO 320 (Colorectal) | Not specified | Not specified | 1.2 | [15] |
Table 3: Anti-Inflammatory Activity of Terpenes
| Compound | Cell Line | Parameter Measured | IC₅₀ | Reference |
| α-Cadinene | Data not available | |||
| α-Pinene | Mouse Peritoneal Macrophages | Nitric Oxide (NO) Production | Not specified | [10] |
| α-Pinene | Mouse Peritoneal Macrophages | IL-6 Production | Not specified | [10] |
| α-Pinene | Mouse Peritoneal Macrophages | TNF-α Production | Not specified | [10] |
Experimental Protocols
Detailed and consistent protocols are fundamental for reproducibility. The following are standard protocols for assessing the cytotoxicity and anti-inflammatory activity of α-Cadinene.
Protocol 1: MTT Assay for Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-Cadinene in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of α-Cadinene. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Griess Assay for Nitric Oxide (Anti-Inflammatory Activity)
This protocol indirectly measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[17][18]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of α-Cadinene (prepared as in Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for a further 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium. Add 50 µL of each standard to empty wells.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to all samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water) to all wells.[11]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Express the results as a percentage of NO inhibition compared to the LPS-only treated group.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and putative signaling pathways for α-Cadinene.
Caption: General workflow for in vitro bioactivity screening of α-Cadinene.
Caption: Putative anti-inflammatory mechanism of α-Cadinene via NF-κB and MAPK pathways.
Caption: Proposed apoptotic signaling cascade for α-Cadinene in cancer cells.
References
- 1. alpha-Cadinene, (+)- | C15H24 | CID 12306048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential protective effects of alpha-pinene against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 14. This compound () for sale [vulcanchem.com]
- 15. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Selecting the appropriate internal standard for alpha-Cadinene quantification
This technical support center provides guidance on selecting and using an appropriate internal standard for the accurate quantification of alpha-Cadinene using gas chromatography (GC) based methods.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for quantifying this compound?
An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in a quantitative analysis.[1] Its purpose is to correct for variations that can occur during the analytical process, such as differences in injection volume, solvent evaporation, and instrument response.[2] For a volatile sesquiterpene like this compound, using an IS is highly recommended to improve the accuracy and precision of the quantification by compensating for potential sample loss or inconsistent injections.[1][2] The final calculation is based on the ratio of the analyte's peak area to the internal standard's peak area, which minimizes the impact of procedural errors.[1]
Q2: What are the key criteria for selecting a suitable internal standard for this compound?
When selecting an internal standard for this compound, the following criteria are critical:
-
Chemical Similarity: The ideal IS should be chemically similar to this compound (i.e., another sesquiterpene or a compound with similar physicochemical properties) to ensure comparable behavior during extraction and chromatography.[1][3]
-
Purity and Availability: The IS must be of high purity and commercially available.
-
Absence in Samples: The chosen compound must not be naturally present in the samples being analyzed.[1]
-
Chromatographic Resolution: The IS peak must be well-resolved from the this compound peak and any other components in the sample matrix.[1]
-
Stability: The IS should be stable throughout the entire sample preparation and analytical process and not react with the sample components or solvents.
-
Elution Time: Ideally, the IS should have a retention time close to that of this compound, without overlapping.
Q3: What are some examples of suitable internal standards for this compound and other sesquiterpenes?
Several compounds have been successfully used as internal standards for the quantification of sesquiterpenes. The choice depends on the specific sample matrix and the other analytes present.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Suitability Notes |
| Caryophyllene (B1175711) | C₁₅H₂₄ | 204.35 | ~262-264 | A sesquiterpene itself, making it structurally similar to this compound. Often used in sesquiterpene analysis.[4][5][6] |
| epi-Eudesmol | C₁₅H₂₆O | 222.37 | Not Available | A sesquiterpenoid alcohol, structurally similar and well-resolved from many common essential oil components.[2] |
| Tridecane | C₁₃H₂₈ | 184.36 | 234 | A saturated hydrocarbon, chemically inert. It is not typically found in cannabis samples, making it a good choice for that matrix.[7] |
| n-Tetradecane-d30 | C₁₄D₃₀ | 228.61 | ~253 | A deuterated alkane, useful for GC-MS analysis to avoid overlap with naturally occurring compounds. Selected for sesquiterpene analysis in atmospheric studies.[4][8] |
Q4: How do I determine the correct concentration for the internal standard?
The concentration of the internal standard should be comparable to the expected concentration of this compound in your samples.[1][9] A common practice is to choose a concentration that results in a peak area ratio of approximately 1:1 between the analyte and the internal standard at the midpoint of the calibration range.[9] This ensures that both peaks are well within the detector's linear range. It is crucial to add the same amount of internal standard to every sample and calibration standard to ensure consistency.[1]
Q5: What if I cannot find a perfectly suitable internal standard?
If an ideal internal standard is not available (e.g., an isotopically labeled version of this compound), the best approach is to select a compound that meets as many of the key criteria as possible. Choose a stable, pure compound with similar chemical and physical properties (like boiling point and polarity) that elutes near this compound without co-eluting with other sample components.[3] It may be necessary to test several potential candidates to find the one that provides the best precision and accuracy for your specific application.
Troubleshooting Guide
Issue 1: My internal standard peak is co-eluting with another compound in my sample. What should I do?
Co-elution can lead to inaccurate quantification. To resolve this, you can:
-
Optimize the GC Method: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.[10]
-
Change the GC Column: Switch to a column with a different stationary phase (e.g., from non-polar to mid-polar) to alter the selectivity and elution order of compounds.[10]
-
Select a Different Internal Standard: If method optimization does not resolve the co-elution, choose a different internal standard that has a different retention time in your system.
Issue 2: The peak area of my internal standard is not consistent across injections. What could be the cause?
Inconsistent IS peak areas can indicate several problems:
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to every vial. Use calibrated micropipettes.
-
Sample Evaporation: Check that vial caps (B75204) are sealed correctly to prevent solvent evaporation, which would concentrate the sample and the IS.
-
Injector Problems: Issues with the GC autosampler, such as a clogged syringe, can lead to variable injection volumes. Perform routine maintenance on the injection system.
Issue 3: My internal standard seems to be degrading during sample preparation or injection. How can I prevent this?
Thermal degradation can be an issue for some compounds, especially in a hot GC inlet.[10]
-
Lower the Injection Port Temperature: Optimize the inlet temperature to ensure efficient volatilization without causing the internal standard to break down.[10]
-
Use a Deactivated Liner: Employ a high-quality deactivated inlet liner to minimize active sites that could catalyze the degradation of sensitive compounds.[10]
-
Check Sample pH: If performing liquid-liquid extractions, ensure the pH of the sample is not causing the internal standard to degrade.
Issue 4: I am getting poor linearity (low R² value) for my calibration curve. What are the possible reasons?
Poor linearity in a calibration curve that plots the analyte/IS area ratio against the analyte concentration can be caused by:
-
Inappropriate IS Concentration: If the IS concentration is too high or too low relative to the analyte concentrations in the standards, one of the peaks might fall outside the detector's linear range.
-
Incorrect Standard Preparation: Double-check all dilutions and calculations used to prepare the calibration standards.
-
Co-elution: Ensure that both the analyte and internal standard peaks are pure and not overlapping with any interferences.
-
Detector Saturation: If concentrations are too high, the detector may be saturated. Dilute the standards and samples and re-analyze.
Diagrams
Caption: Workflow for selecting a suitable internal standard.
Caption: Workflow for GC quantification using an internal standard.
Experimental Protocols
Protocol: Quantification of this compound in Essential Oil Using GC-MS and an Internal Standard
This protocol provides a general method for quantifying this compound. It should be optimized and validated for your specific instrument and sample matrix. Caryophyllene is used here as an example internal standard.
1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Caryophyllene (Internal Standard, purity ≥98%)[4]
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Volumetric flasks (1 mL, 10 mL)
-
Calibrated micropipettes
-
Autosampler vials with inserts
2. Preparation of Stock Solutions
-
This compound Stock (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of caryophyllene into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
3. Preparation of Calibration Standards Prepare a series of at least five calibration standards by diluting the this compound stock solution. To each calibration standard, add a constant concentration of the internal standard.
-
Example for a 5-point curve (0.5, 2, 10, 25, 50 µg/mL):
-
Into five separate 1 mL volumetric flasks, add the required volume of this compound stock solution.
-
To each flask, add 10 µL of the 1000 µg/mL IS stock solution to achieve a constant IS concentration of 10 µg/mL.[4]
-
Dilute each flask to the 1 mL mark with hexane. This results in standards with varying analyte concentrations but a fixed IS concentration.
-
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.[4]
-
Add 100 µL of the 1000 µg/mL IS stock solution to achieve a final IS concentration of 10 µg/mL.[4]
-
Dilute to the mark with hexane and mix thoroughly.
-
Transfer an aliquot to an autosampler vial for analysis.
5. GC-MS Instrumentation and Conditions (Example)
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[11]
-
Injector: Splitless mode, 270°C[11]
-
Oven Program: Start at 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.[2]
-
MS System: Agilent 5975 or equivalent
-
MS Transfer Line: 300°C[11]
-
Ion Source: 230°C
-
Mode: Scan or Selected Ion Monitoring (SIM). For quantification, SIM mode is more sensitive. Use characteristic ions for this compound (e.g., m/z 204, 161, 133) and caryophyllene (e.g., m/z 204, 133, 93).
6. Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard (caryophyllene) based on their retention times and mass spectra, confirmed by injecting individual standards.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio (Area of this compound / Area of IS). Plot this ratio (y-axis) against the concentration of this compound (x-axis).
-
Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995.
-
Sample Quantification: For your prepared sample, calculate the peak area ratio of this compound to the internal standard. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample solution.
-
Final Concentration: Calculate the final concentration in the original essential oil sample, accounting for the initial weight and dilution factor.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the purity of an isolated alpha-Cadinene sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of an isolated α-Cadinene sample.
Frequently Asked Questions (FAQs)
Q1: What is the first analytical step I should take to assess the purity of my isolated α-Cadinene sample?
A preliminary purity assessment can be efficiently performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile and semi-volatile compounds in your sample, allowing for the identification and relative quantification of α-Cadinene and any potential impurities. The mass spectrum of your primary peak should be compared against a reference spectrum from a reliable database (e.g., NIST, Wiley) to confirm the identity as α-Cadinene.[1][2]
Q2: My GC-MS chromatogram shows multiple peaks. What could these other peaks be?
If your α-Cadinene was isolated from a natural source, such as an essential oil, the additional peaks are likely other terpenes and sesquiterpenes that were co-extracted.[2] Common impurities can include other cadinene isomers (e.g., γ-cadinene, δ-cadinene), as well as other sesquiterpenes like α-copaene, β-caryophyllene, and germacrene D.[1][3] If the sample was synthesized, these peaks could correspond to starting materials, reagents, or byproducts of the synthesis.
Q3: How can I differentiate α-Cadinene from its isomers?
While GC-MS can separate many isomers based on their retention times, definitive identification, especially for closely related isomers, can be challenging. High-resolution capillary GC columns can improve separation.[2] For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed structural information that can distinguish between different isomers.[4][5]
Q4: My sample appears pure by GC-MS, but I suspect there might be enantiomeric impurities. How can I check for this?
Standard GC-MS and HPLC methods typically do not separate enantiomers. To determine the enantiomeric purity of your α-Cadinene sample, you will need to use a chiral analytical technique. Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard approach for separating and quantifying enantiomers.[4][6][7]
Q5: Can I determine the absolute purity of my α-Cadinene sample without a certified reference standard?
Yes, Quantitative NMR (qNMR) can be used to determine the purity of a sample without needing an identical reference standard. This technique involves adding a known amount of an internal standard with a known purity to a precisely weighed sample of your isolated α-Cadinene. By comparing the integral of a specific proton signal from your compound to that of the internal standard, you can calculate the absolute purity.[2][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad or tailing peaks in GC-MS | - Active sites in the GC liner or column.- Sample overload.- Non-volatile impurities. | - Use a deactivated liner.- Dilute the sample.- Ensure proper sample cleanup before injection. |
| Poor separation of isomers in GC-MS | - Inappropriate GC column or temperature program. | - Use a longer, high-resolution capillary column (e.g., DB-5ms).- Optimize the oven temperature ramp rate.[2] |
| No separation of enantiomers in Chiral HPLC | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs.- Optimize the mobile phase composition (e.g., hexane (B92381)/isopropanol (B130326) ratio).[9] |
| Complex ¹H NMR spectrum with overlapping signals | - Presence of multiple compounds.- Insufficient magnetic field strength. | - Further purify the sample using preparative chromatography.- Use a higher field NMR spectrometer (e.g., 500 MHz or greater).[4] |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of α-Cadinene purity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.[2]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve a small amount of the isolated α-Cadinene in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify α-Cadinene by comparing its retention time and mass spectrum with a reference. Purity is estimated by the relative peak area percentage.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a chiral separation method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralpak series). The selection of the specific column is critical and may require screening.[6][9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized for resolution.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (α-Cadinene has weak UV absorbance, so detection might be challenging; consider a low wavelength like 210 nm or use a different detector if available).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Structural Confirmation and Purity by ¹H NMR
This protocol is for confirming the structure and assessing purity.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).[2]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the isolated α-Cadinene in approximately 0.6 mL of CDCl₃.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For purity assessment (qNMR), add a precisely weighed amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the sample.
-
-
Data Analysis:
-
Compare the obtained chemical shifts and coupling constants with literature values for α-Cadinene.
-
For qNMR, calculate the purity by comparing the integral of a well-resolved α-Cadinene signal to the integral of a signal from the internal standard.
-
Visual Guides
Caption: Workflow for confirming the purity of an isolated α-Cadinene sample.
Caption: Decision tree for troubleshooting impurities in an α-Cadinene sample.
References
- 1. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Bioassay Protocols for Alpha-Cadinene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sensitivity of bioassay protocols for alpha-Cadinene. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing bioassays with this compound?
A1: this compound, as a lipophilic sesquiterpene, presents several challenges in aqueous bioassay environments. Poor solubility can lead to compound precipitation, reducing its effective concentration and leading to inaccurate results.[1] Its volatility can also be a factor in open-plate assays. Additionally, like many natural products, it may interfere with certain assay components, leading to false-positive or false-negative results.[2]
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To improve solubility, this compound should first be dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[3] This stock solution can then be diluted in the aqueous culture medium. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] Adding the stock solution to pre-warmed medium while vortexing can also aid in dispersion and prevent precipitation.[4]
Q3: My bioassay results for this compound are inconsistent. What are the potential causes?
A3: Inconsistent results can stem from several factors. Uneven cell seeding, variations in incubation times, and pipette errors are common sources of variability.[5] For lipophilic compounds like this compound, inconsistent solubilization and precipitation are major culprits.[6] It is also important to consider the potential for the compound to bind to serum proteins in the culture medium, which can affect its bioavailability.[7]
Q4: Which cytotoxicity assay is most sensitive for a lipophilic compound like this compound?
A4: The choice of cytotoxicity assay can influence the apparent activity of a compound. While the MTT assay is widely used, it relies on mitochondrial activity and can be prone to interference from compounds that affect cellular metabolism.[8][9] The Sulforhodamine B (SRB) assay, which measures total protein content, is often considered more robust and less susceptible to interference from colored or fluorescent compounds.[9][10] For a comparative overview of different cytotoxicity assays, refer to the data tables below.
Q5: How can I minimize interference of this compound with my assay readings?
A5: To minimize interference, it is important to run proper controls. A cell-free control containing this compound and the assay reagents can help identify any direct chemical interactions.[9] If using a fluorescence-based assay, it is essential to check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.[11] Comparing results from orthogonal assays that use different detection methods can also help validate your findings.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioassays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. Temperature shock upon dilution. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is optimized (typically 0.1-0.5%). Pre-warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate rapid dispersion.[4][6] |
| High Variability Between Replicate Wells | Uneven cell seeding. Incomplete solubilization of this compound. "Edge effects" in the microplate. | Ensure a homogenous cell suspension before and during seeding. Visually inspect for complete dissolution of this compound in the medium before adding to cells. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[9] |
| Low or No Bioactivity Detected | The concentration of this compound is too low. The compound has degraded. The chosen assay is not sensitive enough for the specific biological effect. This compound is binding to serum proteins, reducing its bioavailability. | Perform a wider dose-response range. Prepare fresh dilutions from a properly stored stock solution for each experiment. Consider using a more sensitive assay or a different endpoint. Reduce the serum concentration in the culture medium, if possible for your cell type, or use serum-free medium for the duration of the treatment.[7] |
| False-Positive Results in Colorimetric Assays (e.g., MTT) | Direct reduction of the assay reagent (e.g., MTT tetrazolium salt) by this compound. Interference with formazan (B1609692) crystal solubilization. | Run a cell-free control with this compound and the MTT reagent to check for direct reduction. Visually inspect the wells for complete formazan solubilization. Consider using an alternative cytotoxicity assay, such as the SRB assay or a fluorescence-based viability assay.[8][9] |
| Interference in Fluorescence-Based Assays | Intrinsic fluorescence of this compound. Quenching of the fluorescent signal by the compound. | Measure the fluorescence of this compound in the assay buffer at the relevant wavelengths. Run controls to assess potential signal quenching. If interference is significant, consider a colorimetric or luminescent assay.[11] |
Data Presentation
The following tables summarize quantitative data on the bioactivity of this compound and related compounds. Due to limited publicly available data specifically for this compound, data for the closely related isomer, delta-Cadinene, and essential oils containing this compound are also included for comparative purposes.
Table 1: Cytotoxicity of Cadinene Sesquiterpenes in Cancer Cell Lines
| Compound/Essential Oil | Cell Line | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| delta-Cadinene | OVCAR-3 (Ovarian) | SRB | Not explicitly stated, but showed dose-dependent inhibition | 24 and 48 | [2] |
| Cordia africana essential oil (contains delta-cadinene) | MCF-7 (Breast) | MTT | 12.90 | Not Stated | [2] |
| Essential oil containing delta-cadinene | HeLa (Cervical) | MTT | ~45 | 48 | [12] |
| Essential oil containing delta-cadinene | SKOV-3 (Ovarian) | MTT | ~40 | 48 | [12] |
| Essential oil containing delta-cadinene | MOLT-4 (Leukemia) | MTT | ~75 | 48 | [12] |
Table 2: Anti-inflammatory Activity of an Essential Oil Containing delta-Cadinene
| Assay | Endpoint | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | Antioxidant activity | 11.98 | [13] |
| Nitric oxide production inhibition | Anti-inflammatory | Not explicitly stated | [13] |
Table 3: Antimicrobial Activity of Cadinene Sesquiterpenes
| Compound/Essential Oil | Microorganism | Strain | Method | MIC (µg/mL) | Reference |
| delta-Cadinene | Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 | [14] |
| Amorpha fruticosa essential oil (contains delta-cadinene) | Staphylococcus aureus | - | Broth Microdilution | 1840 - 7380 | [13] |
| Amorpha fruticosa essential oil (contains delta-cadinene) | Escherichia coli | - | Broth Microdilution | 14750 - 29500 | [13] |
| Pinus nigra essential oil (contains this compound) | Staphylococcus aureus | ATCC 25923 | Broth Microdilution | 6.25 (µL/mL) | [15] |
| Pinus nigra essential oil (contains this compound) | Escherichia coli | ATCC 25922 | Broth Microdilution | 25 (µL/mL) | [15] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of lipophilic compounds like this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Replace the old medium with the medium containing the test compound. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include unstimulated and vehicle-treated controls.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Component B of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production by this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of this compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Tween 80 (optional, as a dispersing agent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate. To aid in the dispersion of the lipophilic compound, Tween 80 can be added to the broth at a final concentration of 0.5% (v/v).[14]
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[14]
Mandatory Visualization
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 13. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alpha-Cadinene and Beta-Cadinene Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cadinene and beta-cadinene (B1206614) are diastereoisomeric bicyclic sesquiterpenes belonging to the cadinane (B1243036) class.[1] Found in the essential oils of a wide variety of plants, these natural compounds have garnered interest for their potential pharmacological activities. This guide provides a comparative analysis of the reported bioactivities of this compound and beta-cadinene, drawing upon available experimental data. It is important to note that while research on the broader class of cadinenes and related sesquiterpenes is extensive, specific quantitative data and mechanistic studies on alpha- and beta-cadinene isomers are limited. Much of the current understanding is derived from studies on essential oils where these compounds are present as major or minor constituents.
Data Presentation: A Comparative Overview of Bioactivity
Direct comparative studies on the bioactivity of isolated this compound and beta-cadinene are scarce. The following tables summarize the available quantitative data for cadinene isomers and related sesquiterpenes to provide a contextual comparison.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| δ-Cadinene | OVCAR-3 | Ovarian Cancer | Induces apoptosis at 50 µM | [1] |
| Essential Oil rich in α-Cadinene | A549 | Lung Cancer | 20.14 µg/mL (approx. 98.5 µM) | |
| THP-1 | Leukemia | 5.37 µg/mL (approx. 26.3 µM) | ||
| B16-F10 | Melanoma | 17.76 µg/mL (approx. 86.9 µM) | ||
| β-Caryophyllene | HCT-116 | Colon Cancer | ~19 | |
| MG-63 | Bone Cancer | ~20 |
Note: IC50 values for essential oils are indicative and the activity cannot be solely attributed to this compound.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| δ-Cadinene | Streptococcus pneumoniae | 31.25 | [2] |
| Essential Oil rich in β-Cadinene | Staphylococcus aureus | 119.2 - 156.2 | [1] |
| β-Caryophyllene | Staphylococcus aureus | >1000 |
Note: MIC values for essential oils are indicative and the activity cannot be solely attributed to beta-cadinene.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Effect | Reference |
| Essential Oil rich in α-Cadinene | Nitric Oxide (NO) Production | LPS-stimulated macrophages | Inhibition of NO production | [2] |
| Essential Oil rich in β-Cadinene | Carrageenan-induced paw edema | In vivo (rodent model) | Reduction in paw edema | |
| β-Caryophyllene | Nitric Oxide (NO) Production | LPS-stimulated keratinocytes | Significant reduction in NO levels | [3] |
Experimental Protocols
Detailed experimental protocols for the bioactivity assays are crucial for reproducibility and comparison. Below are representative protocols for cytotoxicity and antimicrobial testing, adapted for lipophilic compounds like alpha- and beta-cadinene.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare stock solutions of this compound and beta-cadinene in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions in a complete culture medium to achieve a range of final concentrations. Replace the overnight culture medium with the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Compound Preparation: Prepare a stock solution of this compound or beta-cadinene in a solvent like DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.[2]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.[2]
Signaling Pathways
The precise signaling pathways modulated by alpha- and beta-cadinene are not well-elucidated. However, based on studies of other sesquiterpenes like delta-cadinene and beta-caryophyllene, it is plausible that they may exert their effects through common inflammatory and cell survival pathways such as NF-κB and MAPK.
Putative Anti-inflammatory Signaling
Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate this pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Alpha- and beta-cadinene may potentially interfere with this cascade.
Putative Anticancer Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Some sesquiterpenes have been shown to induce apoptosis in cancer cells by modulating MAPK signaling. It is hypothesized that alpha- and beta-cadinene could potentially influence these pathways.
Conclusion
The available scientific literature suggests that this compound and beta-cadinene, as components of various essential oils, contribute to a range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects. However, a significant knowledge gap exists regarding the specific activities and mechanisms of action of the isolated isomers. The data presented in this guide, drawn from related compounds and essential oil studies, provides a foundation for future research. Further investigation, including quantitative bioactivity screening of the pure compounds and detailed mechanistic studies, is necessary to fully elucidate the therapeutic potential of alpha- and beta-cadinene for drug development.
References
Validating the In Vivo Anti-Inflammatory Activity of α-Cadinene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of α-cadinene and its related isomers against established anti-inflammatory agents. Due to the limited availability of direct in vivo studies on isolated α-cadinene, this document synthesizes data from studies on essential oils rich in cadinene isomers, alongside data for standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide aims to offer a framework for evaluating the potential of α-cadinene as a therapeutic agent and to provide detailed experimental protocols for its validation.
Performance Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of essential oils containing cadinene isomers and compare them with the standard anti-inflammatory drugs, Indomethacin and Dexamethasone. It is important to note that the data for cadinene-containing essential oils reflect the activity of the whole oil and not of the isolated compounds.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Active Compound(s) | Dose (mg/kg) | Animal Model | Paw Edema Inhibition (%) at 3h | Reference |
| Essential Oil of Xylopia laevigata | δ-Cadinene (12.23%) | 12.5, 25, 50 | Mice | Data not specified, but showed significant anti-inflammatory profile.[1] | [1] |
| Essential Oil of Cedrus atlantica | δ-Cadinene (present) | 50 | Mice | 98.36% | [2] |
| Indomethacin (Positive Control) | Indomethacin | 10 | Rats | ~40-50%[3] | [3] |
| Vehicle (Control) | - | - | Rats/Mice | 0% | [1][3] |
Table 2: Comparison of Effects on Inflammatory Markers in Lipopolysaccharide (LPS)-Induced Inflammation in Mice
| Treatment Group | Active Compound(s) | Dose (mg/kg) | Inflammatory Marker | Reduction vs. Control | Reference |
| Carrot Seed Essential Oil | γ-Cadinene (present) | Not Specified | TNF-α | Significant reduction | [4] |
| Carrot Seed Essential Oil | γ-Cadinene (present) | Not Specified | IL-1β | Significant reduction | [4] |
| Dexamethasone (Positive Control) | Dexamethasone | 5 | TNF-α | Significant reduction | |
| Dexamethasone (Positive Control) | Dexamethasone | 5 | IL-6 | Significant reduction | |
| Vehicle (Control) | - | - | TNF-α, IL-1β, IL-6 | No reduction |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and execution of validation studies for α-cadinene.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.[5]
Objective: To assess the ability of a test compound to reduce acute inflammation in the rat paw.
Materials:
-
Male Wistar rats (180-220 g)[3]
-
Carrageenan (1% w/v in sterile saline)[6]
-
Plethysmometer[1]
-
Test compound (α-cadinene or related compounds)
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Positive control: Indomethacin (10 mg/kg)[3]
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: Vehicle control, positive control (Indomethacin), and test groups (different doses of the test compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[1][3]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[3]
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to induce a systemic inflammatory response and evaluate the effect of test compounds on inflammatory mediators.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in response to LPS.
Materials:
-
Male BALB/c mice (20-25 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (α-cadinene or related compounds)
-
Vehicle (e.g., sterile saline)
-
Positive control: Dexamethasone (5 mg/kg)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the animals into groups: Vehicle control, LPS control, positive control (Dexamethasone + LPS), and test groups (different doses of the test compound + LPS).
-
Administer the vehicle, positive control, or test compound intraperitoneally.
-
After 30 minutes, administer LPS (e.g., 1 mg/kg) intraperitoneally to all groups except the vehicle control group.
-
At a predetermined time point (e.g., 2 or 4 hours) after LPS administration, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the percentage reduction in cytokine levels in the treated groups compared to the LPS control group.
Visualizing the Pathways and Processes
Experimental Workflow for In Vivo Anti-inflammatory Assays
The following diagram illustrates a typical workflow for conducting in vivo studies to validate the anti-inflammatory activity of a test compound.
Caption: General experimental workflow for in vivo anti-inflammatory assays.
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of compounds like α-cadinene are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates the interconnected NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs.
Caption: NF-κB and MAPK inflammatory signaling pathways.
References
- 1. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Alpha-Cadinene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of alpha-cadinene, a bicyclic sesquiterpene found in various essential oils. The selection of a robust and validated analytical method is critical for accurate quantification in applications ranging from quality control of natural products to pharmacokinetic studies. This document outlines the predominant analytical techniques, presents supporting data for the recommended methodology, and provides detailed experimental protocols.
Method Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC)
The primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector.[1][2] High-Performance Liquid Chromatography (HPLC) is generally less suitable for sesquiterpene hydrocarbons such as this compound. This is primarily due to the lack of a significant chromophore in the molecule's structure, which results in low sensitivity when using common UV-Vis detectors.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is considered the gold standard for the analysis of volatile compounds in complex matrices.[5] GC offers high-resolution separation of individual terpenes based on their boiling points and interactions with the stationary phase of the GC column.[2] The subsequent detection by MS provides both quantitative data and structural information based on the molecule's mass-to-charge ratio and fragmentation pattern, allowing for confident identification.[1]
High-Performance Liquid Chromatography (HPLC): While a powerful technique for non-volatile and thermally labile compounds, HPLC is not the preferred method for analyzing this compound. The absence of a strong UV-absorbing moiety in this compound's structure leads to poor detector response with standard UV detectors, making accurate and sensitive quantification challenging.[3][4] While coupling HPLC with a mass spectrometer (LC-MS) is a possibility, the volatility of this compound makes GC-MS a more straightforward and efficient approach.
Quantitative Performance Data
Direct cross-validation studies comparing multiple analytical methods specifically for this compound are limited. However, to provide a representative comparison, the following table summarizes typical validation parameters for the analysis of terpenes using a validated GC-MS method. These values are indicative of the performance that can be expected for the analysis of this compound.
Table 1: Representative Validation Parameters for Terpene Analysis by GC-MS
| Validation Parameter | Typical Performance for Terpenes (GC-MS) | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.25 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.75 µg/mL | [6] |
| Accuracy (Recovery %) | 95.0 - 105.7% | [6] |
| Precision (%RSD) | 0.32 - 8.47% | [6] |
Note: The data presented is based on a validated method for various terpenes in cannabis and serves as an illustrative example of the expected performance for this compound analysis by GC-MS.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is based on established methods for terpene analysis.[2][5][7]
Sample Preparation: Liquid Extraction
-
Sample Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample (e.g., essential oil, plant material extract) into a centrifuge tube.
-
Solvent and Internal Standard Addition: Add a suitable organic solvent such as ethyl acetate (B1210297) or hexane.[6] For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane).
-
Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of this compound into the solvent.
-
Centrifugation: Centrifuge the sample to separate any solid material.
-
Sample Transfer: Carefully transfer the supernatant to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[5][7]
-
Injection Mode: Split or splitless injection can be used depending on the expected concentration of this compound.
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 190 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[5]
-
-
Mass Range: m/z 40-500.[5]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for a target analyte like this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
For the analysis of this compound, GC-MS stands out as the most suitable and robust analytical method. Its high separation efficiency, coupled with the specificity and sensitivity of mass spectrometric detection, allows for reliable identification and quantification, even in complex matrices. While other techniques like HPLC exist, their applicability to non-chromophoric sesquiterpenes like this compound is limited. The provided experimental protocol for GC-MS offers a solid foundation for researchers to develop and validate their own methods for the accurate analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 3. thecbggurus.com [thecbggurus.com]
- 4. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of α-Cadinene as a Bio-Insecticide: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides has led to a growing interest in plant-derived compounds. Among these, α-Cadinene, a sesquiterpene found in the essential oils of various plants, has garnered attention for its potential insecticidal properties. This guide provides a comparative analysis of the efficacy of α-Cadinene against common commercial insecticides, supported by available experimental data. It also details the experimental protocols for assessing insecticide efficacy and visualizes the potential signaling pathways involved in its mode of action.
Quantitative Comparison of Insecticidal Activity
Direct comparative studies of pure α-Cadinene against commercial insecticides on the same insect species are limited in publicly available literature. The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for essential oils containing cadinene isomers and for common commercial insecticides against various insect pests. It is important to note that the efficacy of essential oils can be influenced by the synergistic or antagonistic effects of their various components. The data presented here is for comparative purposes and highlights the need for further direct comparative studies.
| Compound/Product | Insect Species | Efficacy Metric | Value | Exposure Time | Reference |
| Essential Oils containing Cadinenes | |||||
| Schinus molle leaf essential oil (contains γ-cadinene) | Trogoderma granarium (Khapra beetle) | LC50 | 915.1 µL/L | - | [1] |
| Schinus molle leaf essential oil (contains γ-cadinene) | Tribolium castaneum (Red flour beetle) | LC50 | 779.1 µL/L | - | [1] |
| Clove oil (contains cadinene) | Microcerotermes crassus (Termite) | LC50 | 70.60 µL/L | 24 h | [2] |
| Commercial Insecticides | |||||
| Deltamethrin (B41696) | Aedes aegypti (Yellow fever mosquito) | LC50 & LC95 | - | - | [3] |
| Deltamethrin | Triatoma infestans (Vinchuca) | Mortality | Significantly higher than control up to 9 months | - | [4] |
| Deltamethrin | Scaphoideus titanus | Efficacy | >90% | 7 days | [5] |
| Permethrin | Rats (Oral) | LD50 | 430-4000 mg/kg | - | [6] |
| Permethrin | Rats (Inhalation) | LC50 | >23.5 mg/L | 4 h | [6] |
| Imidacloprid | Daphnia magna | Chronic Toxicity | Less toxic than diazinon (B1670403) | - | [7] |
| Imidacloprid | Tribolium castaneum | Mortality | 95.4% (direct), 96.4% (indirect) | 10 days | [8] |
Note: The units and experimental conditions may vary between studies, making direct comparisons challenging. LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. LD50 (Lethal Dose 50) is the dose of a substance that kills 50% of a test population.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of insecticide efficacy.
Contact Toxicity Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.
-
Test Insects: A specific developmental stage (e.g., third-instar larvae or adults) of the target insect species is used.
-
Insecticide Preparation: A series of dilutions of the test compound (e.g., α-Cadinene) and a commercial standard are prepared in a suitable solvent (e.g., acetone).
-
Application: A precise volume (e.g., 1 µL) of each dilution is topically applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with a food source and held under controlled conditions (temperature, humidity, and light).
-
Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: The LD50 values and their 95% confidence intervals are calculated using Probit analysis.
Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile insecticides that act in the vapor phase.
-
Test Insects: A known number of insects are placed in airtight containers (e.g., glass jars).
-
Insecticide Application: A filter paper impregnated with a specific concentration of the test compound is placed inside the container. The container is then sealed.
-
Control: A control group is exposed to a filter paper treated only with the solvent.
-
Observation and Data Collection: Mortality is recorded at various time points.
-
Data Analysis: The LC50 values are determined by Probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay is used to determine if an insecticide inhibits the activity of the critical nervous system enzyme, acetylcholinesterase.
-
Enzyme Preparation: AChE is extracted from the heads or nervous tissue of the target insect species.
-
Assay Procedure: The assay is typically performed in a microplate reader. The enzyme extract is incubated with the test compound at various concentrations. The reaction is initiated by adding a substrate (e.g., acetylthiocholine (B1193921) iodide) and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
Data Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance over time.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Signaling Pathways and Mechanism of Action
The insecticidal activity of many essential oils and their terpene constituents is attributed to their neurotoxic effects.[9][10] While the precise molecular targets of α-Cadinene are still under investigation, evidence suggests that terpenes can interfere with key neurotransmitter systems in insects. The primary hypothesized mechanisms include the inhibition of acetylcholinesterase (AChE) and the modulation of octopamine (B1677172) and GABA receptors.[10][11][12]
Potential Neurotoxic Mechanisms of Terpenoid Insecticides
Caption: Potential neurotoxic signaling pathways targeted by terpenoid insecticides like α-Cadinene.
Explanation of the Diagram:
-
Normal Nerve Transmission: An action potential arriving at the presynaptic neuron triggers the influx of calcium ions (Ca²⁺), leading to the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChR) on the postsynaptic neuron, causing an influx of sodium ions (Na⁺), depolarization, and the propagation of a nerve impulse.[13][14] Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh to terminate the signal.[13][14]
-
α-Cadinene's Potential Mechanisms of Action:
-
AChE Inhibition: α-Cadinene may inhibit AChE.[11][15] This would lead to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in hyperexcitation, paralysis, and eventual death of the insect.[3]
-
Modulation of Octopamine Receptors: Octopamine is a key neurotransmitter in insects that regulates various physiological processes.[16][17][18] Terpenoids may interfere with octopamine receptors, disrupting normal nerve function.[10][19]
-
Modulation of GABA Receptors: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system.[12][20][21][22] Terpenoids can act on GABA receptors, leading to either hyperexcitation or inhibition of neuronal activity, ultimately causing paralysis and death.[12][19]
-
Experimental Workflow for Efficacy Comparison
Caption: A generalized workflow for comparing the insecticidal efficacy of α-Cadinene with commercial insecticides.
Conclusion
Future research should focus on conducting standardized bioassays to directly compare the LC50 and LD50 values of pure α-Cadinene with those of widely used commercial insecticides against economically important insect pests. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by α-Cadinene in insects. Such data will be crucial for evaluating its true potential as a viable and eco-friendly alternative in integrated pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect-specific irreversible inhibitors of acetylcholinesterase in pests including the bed bug, the eastern yellowjacket, German and American cockroaches, and the confused flour beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of insecticidal paint and deltamethrin against Triatoma infestans (Hemiptera: Reduviidae) feeding and mortality in simulated natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Comparative toxicity of imidacloprid, of its commercial liquid formulation and of diazinon to a non-target arthropod, the microcrustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Targets for Components of Essential Oils in the Insect Nervous System-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Convergent resistance to GABA receptor neurotoxins through plant-insect coevolution. [escholarship.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. GABA and Octopamine Receptors as Potential Targets for Fumigant Actions of Bursera graveolens Essential Oil Against Callosobruchus maculatus and Callosobruchus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cadinene Sesquiterpene Isomers: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Cadinene sesquiterpenes, a class of bicyclic hydrocarbons with the molecular formula C₁₅H₂₄, are widely distributed in the essential oils of various plants.[1][2] These compounds exist as numerous isomers, primarily differing in the position of their double bonds and stereochemistry.[1] The subtle structural variations among cadinene isomers significantly influence their biological activities, making them a subject of interest for drug discovery and development. This guide provides a comparative overview of the structural and functional aspects of three prominent cadinene isomers: α-cadinene, γ-cadinene, and δ-cadinene, supported by experimental data and detailed protocols.
Structural Comparison
The core structure of cadinenes is the cadalane skeleton, a 4-isopropyl-1,6-dimethyldecahydronaphthalene framework.[2] The isomers are distinguished by the location of the two double bonds within this bicyclic system.
-
α-Cadinene: Features a double bond between carbons 4 and 5 (C4-C5) in the cadinane (B1243036) skeleton.[1]
-
γ-Cadinene: Is characterized by a different placement of the double bonds which alters its three-dimensional shape.[1]
-
δ-Cadinene: Possesses double bonds at the C4-C4a and C7-C8 positions.[3]
These structural nuances affect their physicochemical properties, such as boiling point and density, and more importantly, their interactions with biological targets.[1][4]
Functional Comparison: A Data-Driven Overview
The biological activities of cadinene isomers are diverse, encompassing cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The following sections and tables summarize the available quantitative data for α-, γ-, and δ-cadinene.
Delta-cadinene has demonstrated notable cytotoxic effects against human ovarian cancer cells (OVCAR-3), inducing apoptosis and cell cycle arrest in a dose- and time-dependent manner.[5][6] Limited quantitative data is available for the direct cytotoxic effects of α- and γ-cadinene on cancer cell lines.
| Isomer | Cell Line | Assay | Time (hours) | Result (IC₅₀ in µM) | Reference |
| δ-Cadinene | OVCAR-3 | SRB | 24 | > 100 | [5] |
| OVCAR-3 | SRB | 48 | 65 | [5] |
Cadinene isomers exhibit a range of antimicrobial activities against various pathogens. Delta-cadinene, for instance, has shown activity against Streptococcus pneumoniae.[1][7] Gamma-cadinene has also been noted for its antibacterial properties.[8]
| Isomer | Microorganism | Strain | Method | MIC (µg/mL) | Reference |
| δ-Cadinene | Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 | [1] |
| γ-Cadinene | Klebsiella pneumoniae | N/A | Broth Microdilution | 625 | [8] |
| Enterobacter aerogenes | N/A | Broth Microdilution | 625 | [8] |
| Isomer | Model | Assay | Result | Reference |
| α-Pinene | Carrageenan-induced paw edema in rats | In vivo | 60.33% inhibition at 0.50 mL/kg | [9] |
| γ-Cadinene | N/A | Suppression of inflammatory mediators | Qualitative observation | [8] |
Several cadinene isomers have been associated with antioxidant properties, contributing to the overall antioxidant capacity of the essential oils in which they are found.[10][11] Quantitative data from assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity helps in comparing their efficacy.
| Isomer/Essential Oil Rich in Isomer | Assay | Result (IC₅₀ in µg/mL) | Reference |
| Essential Oil with δ-Cadinene | DPPH | Strong antioxidant effect (qualitative) | [7] |
| Essential Oil with γ-Cadinene | DPPH | 98.15% scavenging at 30 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.
-
Cell Seeding: Seed OVCAR-3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of the cadinene isomer (e.g., 0, 10, 50, 100 µM) for 24 and 48 hours.
-
Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with distilled water and air-dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Stock Solution Preparation: Prepare a stock solution of the cadinene isomer in a suitable solvent like sterile DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), suspend 3-5 isolated colonies of the test microorganism in sterile saline solution (0.85% NaCl). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well. The final volume in each well should be 200 µL. Include growth control (no compound) and sterility control (no inoculum) wells.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Sample Preparation: Prepare various concentrations of the cadinene isomer in a suitable solvent (e.g., methanol).
-
Reaction Mixture: To a solution of DPPH in methanol, add the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
Signaling Pathways and Experimental Workflows
The cytotoxic effect of δ-cadinene in ovarian cancer cells is mediated through the induction of apoptosis. The proposed signaling pathway involves the activation of caspases.
The following diagram illustrates a typical experimental workflow for assessing cytotoxicity.
Conclusion
The cadinene sesquiterpene isomers, particularly δ-cadinene, exhibit promising biological activities that warrant further investigation for therapeutic applications. While current research provides a foundational understanding of their cytotoxic and antimicrobial properties, there is a clear need for more comprehensive, comparative studies that include a wider range of isomers and biological assays. The detailed experimental protocols and data presented in this guide aim to facilitate such future research endeavors, ultimately contributing to the development of novel natural product-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial sesquiterpenes from the cultured mycobiont Diorygma pruinosum against methicillin-resistant Staphylococcus aureus isolated from Vietnamese street foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity Assessment of Cadinene Sesquiterpenes from Eupatorium adenophorum in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. smolecule.com [smolecule.com]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies comparison of alpha-Cadinene concentration in Juniperus
A comprehensive guide for researchers and drug development professionals on the varying concentrations of α-Cadinene across different Juniperus species, supported by experimental data and detailed methodologies.
The genus Juniperus, commonly known as junipers, encompasses a diverse group of aromatic evergreen trees and shrubs. Their essential oils are rich sources of bioactive compounds, including sesquiterpenes like α-Cadinene, which are of significant interest for their potential pharmacological activities. This guide provides a comparative analysis of α-Cadinene concentrations in various Juniperus species, based on published scientific literature.
Data Presentation: α-Cadinene Concentration in Juniperus Species
The concentration of α-Cadinene in the essential oils of Juniperus species exhibits considerable variation depending on the species, geographical origin, and the specific part of the plant analyzed. The following table summarizes the reported concentrations from several studies. It is important to note that some studies report on δ-Cadinene or γ-Cadinene, isomers of α-Cadinene, which are also included for a comprehensive overview.
| Juniperus Species | Plant Part | Geographical Origin | α-Cadinene (%) | Other Cadinene Isomers (%) | Reference |
| Juniperus communis | Berries | Bulgaria | 0.1 | - | [1] |
| Juniperus communis | Berries | Albania | 0.2 | - | [2] |
| Juniperus communis | Leaves (Needles) | Vilnius, Lithuania | 0.1 - 0.5 | δ-Cadinene: up to 6.2 | [3] |
| Juniperus communis var. | - | - | 0.1 | - | [4] |
| Juniperus excelsa | - | Bulgaria/Slovakia | 0.54 - 0.57 | δ-Cadinene: 1.67 - 1.77, γ-Cadinene: Not Specified | [5] |
| Juniperus oxycedrus | - | Turkey | - | δ-Cadinene: 1.4 - 4.1, γ-Cadinene: 1.6 | [6] |
| Juniperus phoenicea | Leaves | Tunisia | - | δ-Cadinene: Not Specified | [7] |
| Juniperus drupacea | - | Not Specified | - | δ-Cadinene: Not Specified | [8] |
| Juniperus foetidissima | Leaves | Greece | - | δ-Cadinene: 8.4 | [9] |
| Juniperus foetidissima | Cones | Greece | - | δ-Cadinene: 6.8 | [9] |
| Juniperus macrocarpa | Leaves | Greece | - | δ-Cadinene: 2.2 | [9] |
| Juniperus macrocarpa | Cones | Greece | - | δ-Cadinene: 0.8 | [9] |
Experimental Protocols
The quantification of α-Cadinene and other terpenoids in Juniperus species typically involves the extraction of essential oils followed by chromatographic analysis. The general methodology employed in the cited studies is outlined below.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation.
-
Sample Preparation: The plant material (e.g., berries, leaves) is collected and, in some cases, dried. The material is then typically ground or crushed to increase the surface area for efficient oil extraction.
-
Hydrodistillation: The prepared plant material is placed in a flask with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Oil Collection: The condensed steam and oil are collected in a separating funnel or a Clevenger-type apparatus. Due to their different densities, the essential oil and water form separate layers, allowing for the isolation of the oil. The process is typically carried out for a specific duration (e.g., 3 hours) to ensure complete extraction.
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-MS and GC-FID are the standard analytical techniques for identifying and quantifying the components of essential oils.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer and a flame ionization detector is used. A capillary column, often with a non-polar stationary phase (e.g., DB-5 or HP-5MS), is employed for the separation of the volatile compounds.
-
Operating Conditions:
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures (e.g., 250°C) to ensure the volatilization of the sample and prevent condensation.
-
Oven Temperature Program: The oven temperature is programmed to increase gradually over time (e.g., from 60°C to 240°C at a rate of 3°C/min) to allow for the sequential elution of compounds based on their boiling points.
-
-
Component Identification: The identification of α-Cadinene and other compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the GC-FID peak areas without the use of correction factors.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the analysis of α-Cadinene in Juniperus species.
Caption: Experimental workflow for α-Cadinene analysis in Juniperus.
References
- 1. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Essential Oil Composition and Bioactivity of Two Juniper Species from Bulgaria and Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Volatiles of All Native Juniperus Species Growing in Greece—Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of alpha-Cadinene content in different plant parts
For Immediate Release
A Comprehensive Guide to the Varying Content of α-Cadinene Across Different Plant Organs, Providing Essential Data for Researchers in Drug Discovery and Natural Product Chemistry.
This guide offers an objective comparison of α-Cadinene concentrations in various parts of selected plant species. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. α-Cadinene, a sesquiterpene of significant interest, is known for its woody aroma and potential biological activities. Understanding its distribution within plants is crucial for efficient extraction and targeted research.
Quantitative Comparison of α-Cadinene Content
The concentration of α-Cadinene varies significantly not only between different plant species but also across the different organs of a single plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions. The following table summarizes the quantitative data on α-Cadinene content in the essential oils extracted from various plant parts.
| Plant Species | Family | Plant Part | α-Cadinene Content (%) | Reference |
| Lantana camara | Verbenaceae | Leaf | 3.3 | [1] |
| Flower | 7.2 | [1] | ||
| Cedrelopsis grevei | Rutaceae | Bark | 0.5 - 35.2 (as cadinenes) | [2] |
| Leaf | Not specified (δ-cadinene present at 14.48%) | [3] | ||
| Chromolaena odorata | Asteraceae | Leaf | Not specified (δ-cadinene present at 4.38–5.73%) | [4] |
Note: The data for Cedrelopsis grevei bark refers to the total content of cadinene isomers, of which α-cadinene is a component.
Experimental Protocols
The following sections detail the generalized methodologies for the extraction and quantification of α-Cadinene from plant materials, based on standard practices in the field.
Essential Oil Extraction by Hydrodistillation
A prevalent method for extracting essential oils from plant tissues is hydrodistillation.
-
Plant Material Preparation : Fresh or dried plant material (leaves, flowers, stems, roots, or bark) is collected and, if necessary, ground to a smaller particle size to increase the surface area for extraction.
-
Hydrodistillation : The prepared plant material is placed in a distillation apparatus with a sufficient volume of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, passes through a condenser.
-
Collection : The condensed mixture of water and essential oil is collected in a separating funnel. Due to their different densities and immiscibility, the essential oil can be separated from the aqueous layer.
-
Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.
-
Sample Preparation : The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for more accurate quantification.
-
GC-MS Analysis : A small volume of the diluted sample is injected into the gas chromatograph.
-
Gas Chromatograph (GC) : The GC separates the individual components of the essential oil based on their volatility and interaction with the stationary phase of the GC column. A typical column used is a non-polar or semi-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually to elute compounds with different boiling points.
-
Mass Spectrometer (MS) : As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint for each compound.
-
-
Component Identification : The identification of α-Cadinene is achieved by comparing its retention time and mass spectrum with those of a certified reference standard or by matching the mass spectrum with established libraries (e.g., NIST, Wiley).
-
Quantification : The percentage of α-Cadinene in the essential oil is determined by calculating the area of its corresponding peak in the chromatogram relative to the total area of all identified peaks (area normalization method) or by using a calibration curve generated from known concentrations of an α-Cadinene standard.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context of α-Cadinene, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The bark essential oil composition and chemotaxonomical appraisal of Cedrelopsis grevei H. Baillon from Madagascar - Les Publications du Cirad [publications.cirad.fr]
- 3. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Composition and Biological Activities of Chromolaena odorata (L.) R.M.King & H.Rob. Essential Oils from Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Alpha-Cadinene's Synergistic Effects with Other Terpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-cadinene is a sesquiterpene found in the essential oils of numerous plants, where it contributes to the plant's defense mechanisms and aromatic profile.[1] Preclinical studies suggest that this compound and its isomers possess a range of biological activities, including cytotoxic effects against cancer cells and insecticidal properties.[1] In nature, terpenes rarely act in isolation. The concept of synergistic interactions, often referred to as the "entourage effect," posits that the combined biological activity of multiple terpenes is greater than the sum of their individual effects.[2][3]
This guide explores the validated synergistic potential of this compound with other prominent terpenes: beta-caryophyllene (B1668595), linalool (B1675412), and myrcene (B1677589). While direct experimental data on the synergistic effects of this compound is still emerging, this document provides a comparative analysis of their individual mechanisms of action to hypothesize potential synergies. Included are detailed experimental protocols for validating these interactions and illustrative data to guide future research.
Comparative Analysis of Terpene Mechanisms
A synergistic interaction between this compound and other terpenes would likely arise from their ability to modulate different but complementary biological pathways.
This compound: This sesquiterpene has been investigated for its potential to induce apoptosis in cancer cells, possibly through the activation of caspases and cell cycle arrest.[1] It may also influence inflammatory pathways and cellular signaling cascades.[1]
Beta-Caryophyllene: A well-researched bicyclic sesquiterpene, beta-caryophyllene is a selective full agonist of the cannabinoid receptor 2 (CB2).[4][5] Activation of CB2 receptors is known to modulate inflammatory responses.[4] Additionally, beta-caryophyllene interacts with peroxisome proliferator-activated receptors (PPARs) and can modulate key signaling pathways such as NF-κB and MAPKs, which are central to inflammation and cell survival.[4][6]
Linalool: This monoterpene is recognized for its anti-inflammatory properties.[7][8][9] Its mechanism of action includes the potential to inhibit the production of inflammatory mediators and modulate the NF-κB pathway.[10] Linalool may also activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[10] Some evidence also suggests its interaction with the NMDA receptor.[8]
Myrcene: A common monoterpene, myrcene is known for its analgesic, sedative, and anti-inflammatory effects.[11][12] Its analgesic properties are thought to be mediated, in part, through the opioid system.[11] Myrcene can also modulate the activity of other compounds by increasing the permeability of the blood-brain barrier.[12][13] Furthermore, it has been shown to be an agonist of the transient receptor potential vanilloid 1 (TRPV1), a key receptor in pain signaling.[14][15]
Hypothesized Synergies:
-
Anti-inflammatory Synergy (this compound + Beta-Caryophyllene/Linalool): this compound's potential influence on inflammatory cascades could be significantly enhanced when combined with beta-caryophyllene's targeted CB2 receptor agonism or linalool's modulation of NF-κB and Nrf2 pathways.
-
Anticancer Synergy (this compound + Myrcene): this compound's apoptotic effects could be complemented by myrcene's ability to induce DNA damage and cell cycle arrest in cancer cells.[16][17][18]
-
Antimicrobial Synergy: The potential membrane-disrupting properties of these lipophilic terpenes could be mutually enhanced against various pathogens.
Quantitative Data on Synergistic Antimicrobial Activity
The following table provides an illustrative example of how quantitative data on the synergistic antimicrobial effects of this compound and beta-caryophyllene against Staphylococcus aureus could be presented. This data is hypothetical and intended to serve as a template for experimental design.
| Treatment | MIC (µg/mL) of this compound | MIC (µg/mL) of Beta-Caryophyllene | FIC of this compound | FIC of Beta-Caryophyllene | FIC Index (FICI) | Interpretation |
| This compound alone | 128 | - | - | - | - | - |
| Beta-Caryophyllene alone | - | 256 | - | - | - | - |
| Combination (Checkerboard) | 32 | 64 | 0.25 | 0.25 | 0.5 | Synergy |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
FIC (Fractional Inhibitory Concentration): The MIC of the drug in combination divided by the MIC of the drug alone.
-
FICI (Fractional Inhibitory Concentration Index): The sum of the FICs of the combined agents. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
Experimental Protocols
Protocol for Assessing Synergistic Antimicrobial Activity (Checkerboard Microdilution Assay)
This protocol details a standard method for determining the synergistic effects of two compounds against a bacterial strain.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Beta-caryophyllene (≥98% purity)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving terpenes
-
0.5 McFarland standard
-
Incubator (37°C)
-
Microplate reader (600 nm)
2. Preparation of Stock Solutions and Bacterial Inoculum:
-
Prepare 1024 µg/mL stock solutions of this compound and beta-caryophyllene in DMSO.
-
Culture S. aureus on a Mueller-Hinton agar (B569324) plate overnight at 37°C.
-
Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Checkerboard Assay Setup:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Create serial twofold dilutions of this compound horizontally across the plate and beta-caryophyllene vertically down the plate. This creates a matrix of varying concentrations of both compounds.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include control wells: bacteria with no compounds (growth control), and media with no bacteria (sterility control).
4. Incubation and Data Collection:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density at 600 nm with a microplate reader. The MIC is the lowest concentration showing no visible growth.
5. Calculation of FICI:
-
Calculate the FIC for each compound in every well that shows inhibition:
-
FIC A = MIC of compound A in combination / MIC of compound A alone
-
FIC B = MIC of compound B in combination / MIC of compound B alone
-
-
Calculate the FICI for each combination: FICI = FIC A + FIC B.
-
The lowest FICI value determines the nature of the interaction (synergy, additive, or antagonism) as described in the table above.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways of beta-caryophyllene, linalool, and myrcene, which could potentially interact with the biological activities of this compound.
Caption: Signaling pathways of Beta-Caryophyllene.
Caption: Key mechanisms of Linalool and Myrcene.
Experimental Workflow
The following diagram outlines the workflow for the validation of synergistic effects.
Caption: Experimental workflow for synergy validation.
References
- 1. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 2. Terpene Synergy: Exploring the Latest Entourage Effect Research [acslab.com]
- 3. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 5. medicinalgenomics.com [medicinalgenomics.com]
- 6. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]
- 8. Anit-inflammatory activity of linalool and linalyl acetate constituents of essential oils - ProQuest [proquest.com]
- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enecta.com [enecta.com]
- 14. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discover the Effects and Potential of Myrcene - RQS Blog [royalqueenseeds.com]
- 16. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-Cadinene's Biological Activities Against Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioactivities of α-Cadinene and other notable sesquiterpenes, supported by experimental data and detailed methodologies.
Introduction
Sesquiterpenes, a diverse class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their significant and varied biological activities. Among these, α-Cadinene, a bicyclic sesquiterpene, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the biological activities of α-Cadinene in relation to other prominent sesquiterpenes such as β-caryophyllene, α-humulene, and farnesene (B8742651). The comparative analysis focuses on four key areas of pharmacological interest: antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. The data presented is a synthesis of findings from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Comparative Biological Activity of Sesquiterpenes
The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of α-Cadinene and other selected sesquiterpenes. It is important to note that the data has been compiled from different studies, and therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Sesquiterpene | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| α-Cadinene | Data not available | Data not available | Data not available | |
| δ-Cadinene | - | - | MIC: >100 µg/mL | [1] |
| β-Caryophyllene | MIC: 3 ± 1.0 µM | MIC: >2048 µg/mL | MIC: >2048 µg/mL | [2][3] |
| α-Humulene | Data not available | Data not available | Data not available | |
| Farnesene | No activity | No activity | No activity | [4] |
-
Note: Direct comparative data for α-Cadinene's antimicrobial activity against these specific microbes was not available in the reviewed literature. δ-Cadinene is a closely related isomer.
Table 2: Comparative Anti-inflammatory Activity (IC50)
| Sesquiterpene | Assay | IC50 | Reference |
| α-Cadinene | Data not available | - | |
| β-Caryophyllene | IL-6 production in pterygium fibroblasts | Significant reduction at 25 µmol/L | [5] |
| α-Humulene | Rat paw edema | 50 mg/kg (in vivo) | [6][7] |
| Farnesene | fMLF-induced [Ca2+]i in neutrophils | 1.1 ± 0.2 µM | [8] |
-
Note: The anti-inflammatory activity of α-humulene was reported from an in vivo study, hence the dosage is in mg/kg.
Table 3: Comparative Antioxidant Activity (IC50 in µg/mL)
| Sesquiterpene | DPPH Assay | ABTS Assay | Reference |
| α-Cadinene | Data not available | Data not available | |
| β-Caryophyllene | >100 | - | [9] |
| α-Farnesene | - | - | [10] |
| β-Farnesene | - | - | [10] |
-
Note: While farnesene isomers have demonstrated antioxidant properties by increasing total antioxidant capacity (TAC), specific IC50 values from DPPH or ABTS assays were not detailed in the available literature.[10] The antioxidant effectiveness was reported to be in the order of β-FNS > Mix-FNS > α-FNS.[10]
Table 4: Comparative Cytotoxic Activity (IC50 in µM)
| Sesquiterpene | Cell Line | IC50 | Reference |
| δ-Cadinene | OVCAR-3 (Ovarian) | Dose-dependent effects observed | [11][12] |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | 55.24 | [13] |
| β-Caryophyllene | Colorectal cancer cells | 19 | [2] |
| α-Humulene | HCT-116 (Colon) | 3.1 x 10⁻⁴ mol/L | [6] |
| α-Humulene | MCF-7 (Breast) | 4.2 x 10⁻⁴ mol/L | [6] |
-
Note: Data for α-Cadinene was not directly available. δ-Cadinene is a closely related isomer, and 7-hydroxy-3,4-dihydrocadalene is a cadinane-type sesquiterpenoid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The sesquiterpenes are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2][3]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the sesquiterpenes for a specified period.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Measurement of Nitric Oxide (NO): After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Different concentrations of the sesquiterpenes are added to the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[14]
Cytotoxicity Assay (MTT Assay)
-
Cell Culture and Seeding: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with various concentrations of the sesquiterpenes for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Formazan (B1609692) Crystal Formation: The plates are incubated to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[13]
Signaling Pathways and Experimental Workflows
The biological activities of sesquiterpenes are often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating some of the pathways implicated in the anti-inflammatory and apoptotic effects of sesquiterpenes.
Caption: Sesquiterpene-mediated inhibition of the NF-κB inflammatory pathway.
Caption: Sesquiterpene-induced apoptosis via intrinsic and extrinsic pathways.
Conclusion
This comparative guide highlights the significant biological activities of α-Cadinene and other sesquiterpenes. While direct comparative studies are limited, the available data suggest that cadinane-type sesquiterpenes possess promising cytotoxic and antifungal properties. β-Caryophyllene and α-humulene have demonstrated notable antibacterial and anti-inflammatory effects, respectively. Farnesene isomers exhibit antioxidant potential. Further research involving direct, head-to-head comparisons of these compounds under standardized experimental conditions is crucial to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this exciting area of natural product research.
References
- 1. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mixed Biofilms of Candida albicans and Staphylococcus aureus by β-Caryophyllene-Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Neuroprotective effects of farnesene against hydrogen peroxide-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Plants with High vs. Low Alpha-Cadinene Content: A Guide for Researchers
For Immediate Release
This guide offers an objective comparison of the transcriptomic landscapes in plants exhibiting high versus low production of alpha-Cadinene, a significant sesquiterpene with applications in pharmaceuticals and agriculture. Designed for researchers, scientists, and drug development professionals, this document synthesizes available transcriptomic data to illuminate the genetic underpinnings of differential this compound biosynthesis. While direct comparative transcriptome studies on high vs. low this compound producing plant lines are limited, extensive research on the closely related precursor, (+)-δ-cadinene, and its downstream product, gossypol, in cotton (Gossypium spp.), provides a robust model for understanding the key differentially expressed genes (DEGs) and regulatory mechanisms.
Data Presentation: Comparative Gene Expression
Transcriptome analysis of plant varieties with differential sesquiterpenoid content, particularly in cotton, reveals significant upregulation of genes in the this compound biosynthesis pathway in high-producing plants. Conversely, low-producing or non-producing varieties exhibit downregulation or possess non-functional alleles of these critical genes. The following tables summarize the key differentially expressed genes identified in comparative transcriptomic studies of high-gossypol (glanded) versus low-gossypol (glandless) cotton, which serves as a strong proxy for high vs. low cadinene production.[1][2][3][4]
Table 1: Differentially Expressed Genes (DEGs) in High vs. Low Cadinene-Producing Plants (Cotton Model)
| Gene Category | Gene Name (Example from Gossypium spp.) | Expected Expression in High-Producer | Function |
| Sesquiterpene Synthases | (+)-δ-cadinene synthase (CDN) | Upregulated | Catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to form (+)-δ-cadinene, a direct precursor in the pathway.[5] |
| Precursor Biosynthesis (MVA Pathway) | HMGR (HMG-CoA reductase) | Upregulated | Key rate-limiting enzyme in the mevalonate (B85504) (MVA) pathway, which synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for FPP. |
| FPS (Farnesyl diphosphate synthase) | Upregulated | Condenses IPP and DMAPP to form the C15 precursor farnesyl diphosphate (FPP). | |
| Cytochrome P450 Monooxygenases | CYP706B1 | Upregulated | Involved in the downstream modification of cadinene skeletons, leading to the formation of various sesquiterpenoid derivatives like gossypol. |
| Transcription Factors | MYC, WRKY, ERF families | Upregulated | Act as regulatory switches that can activate the expression of biosynthetic genes in the sesquiterpenoid pathway in response to developmental or environmental cues.[6] |
Table 2: Quantitative RNA-Seq and Metabolite Data Summary (Hypothetical)
| Plant Line | Tissue | α-Cadinene Content (µg/g FW) | CDN Gene Expression (FPKM) | HMGR Gene Expression (FPKM) | FPS Gene Expression (FPKM) |
| High-Producer | Young Leaves | 15.8 | 250.4 | 180.2 | 310.5 |
| Low-Producer | Young Leaves | 1.2 | 15.7 | 45.1 | 80.9 |
| High-Producer | Roots | 8.5 | 120.1 | 95.6 | 150.3 |
| Low-Producer | Roots | 0.5 | 5.2 | 20.8 | 35.7 |
Note: The data in Table 2 is representative and synthesized from multiple studies on sesquiterpenoid biosynthesis to illustrate expected quantitative differences.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of transcriptomic and metabolomic studies. The following protocols provide a framework for conducting a comparative analysis of plants with varying this compound content.
Plant Material and RNA Extraction
High-quality RNA is fundamental for reliable RNA-Seq results. Cotton tissues, being rich in polyphenols and other secondary metabolites that can interfere with RNA isolation, require specialized protocols.[7]
-
Sample Collection: Collect tissues (e.g., young leaves, roots) from both high and low this compound producing plant lines. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further processing.
-
RNA Isolation:
-
Grind frozen tissue to a fine powder in liquid nitrogen.
-
Utilize a modified CTAB method or a commercial kit designed for plants with high secondary metabolite content. A protocol combining a borate (B1201080) extraction buffer with a column-based purification (e.g., Qiagen RNeasy) and an in-solution proteinase K treatment has proven effective for cotton.[8]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop for purity ratios A260/280 and A260/230) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value of 7.0 or higher is recommended for library construction.[9]
-
Comparative Transcriptome Analysis via RNA-Seq
RNA-Seq provides a comprehensive view of the transcriptome, allowing for the identification and quantification of differentially expressed genes.[10][11]
-
Library Preparation and Sequencing:
-
Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first and second-strand cDNA from the mRNA fragments.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR to create sufficient material for sequencing.
-
Sequence the prepared libraries on an Illumina platform (e.g., HiSeq) to generate 50 bp or longer reads.[10]
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove adapter sequences and low-quality bases.
-
Mapping: Align the high-quality reads to a reference genome. For cotton, the Gossypium hirsutum reference genome is typically used.[1]
-
Differential Expression Analysis: Quantify gene expression levels (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads). Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the high and low producer lines (criteria often include a log2 fold change > 1 and a p-adjusted value < 0.05).[12]
-
Functional Annotation: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and metabolic pathways.[13]
-
Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[14][15][16]
-
Sample Preparation (Essential Oil Extraction):
-
Dry plant material and grind it into a fine powder.
-
Perform hydrodistillation or solvent extraction (e.g., with hexane (B92381) or dichloromethane) to isolate the essential oil fraction containing this compound.
-
Accurately weigh the extracted essential oil and dilute it in a suitable volatile solvent.
-
For precise quantification, add a known concentration of an internal standard (e.g., caryophyllene) that is not naturally present in the sample.[14]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Parameters:
-
Column: Use a non-polar capillary column such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp up to a final temperature of around 250°C to separate the compounds.[16]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Identification and Quantification:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Create a calibration curve by analyzing a series of known concentrations of the this compound standard. Use this curve to determine the concentration of this compound in the plant samples based on its peak area relative to the internal standard.[14][15]
-
Mandatory Visualization
Diagrams illustrating key pathways and workflows provide a clear visual summary of the complex processes involved in this research.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Transcriptome Analysis Revealed Key Genes Regulating Gossypol Synthesis in Tetraploid Cultivated Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis Reveals Genes Associated with the Gossypol Synthesis and Gland Morphogenesis in Gossypium hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Transcriptome Analysis Revealed Key Genes Regulating Gossypol Synthesis in Tetraploid Cultivated Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sippe.ac.cn [sippe.ac.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. High quality RNA extraction protocol for polyphenolics-rich Cotton tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomic profiling of cotton Gossypium hirsutum challenged with low-temperature gradients stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq Transcriptome Profiling of Upland Cotton (Gossypium hirsutum L.) Root Tissue under Water-Deficit Stress | PLOS One [journals.plos.org]
- 11. RNA-Seq transcriptome profiling of upland cotton (Gossypium hirsutum L.) root tissue under water-deficit stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcriptome Analysis Reveals Differences in Anthocyanin Accumulation in Cotton (Gossypium hirsutum L.) Induced by Red and Blue Light [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Anticancer Effects of Alpha-Cadinene: A Comparative Guide Based on Isomeric and Related Terpenoid Studies
For Immediate Release
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
In the quest for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, sesquiterpenes like alpha-cadinene are gaining attention. While direct literature on the anticancer effects of this compound is nascent, significant findings on its isomer, delta-cadinene, and the related monoterpene, alpha-pinene (B124742), provide a strong foundation for replication and further investigation. This guide offers a comparative analysis of the reported anticancer activities of these related compounds, complete with experimental protocols and data, to aid researchers in designing and interpreting studies aimed at validating and expanding upon these findings.
Comparative Anticancer Activity
The anticancer potential of cadinene isomers and related terpenes has been primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. The following tables summarize the quantitative data from studies on delta-cadinene and alpha-pinene, alongside standard chemotherapeutic agents for comparison.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Assay |
| δ-Cadinene | OVCAR-3 (Ovarian) | Not explicitly stated, but dose-dependent effects observed from 10-100 µM[1][2][3][4] | 24 and 48 hours | SRB |
| α-Pinene | PA-1 (Ovarian) | ~20 µg/mL | 24 hours | MTT |
| BEL-7402 (Hepatocellular) | 8 mg/L (~58.7 µM) | 72 hours | Not Specified[5] | |
| T-cell tumor cell lines (EL-4, Molt-4) | 6.82 ± 1.60 µg/mL | 36 hours | CCK-8[6] | |
| Cisplatin | Ovarian Cancer Cell Lines (e.g., SKOV-3, A2780) | Ranges from 2 to 40 µM, highly dependent on seeding density and assay[7] | 24 - 48 hours | MTT |
| Paclitaxel | Ovarian Cancer Cell Lines (e.g., CAOV3, SKOV3) | Varies significantly between cell lines | 48 hours | MTT[8] |
| Doxorubicin | Ovarian Cancer Cell Lines (e.g., ES-2, TOV-112D) | Varies between cell lines | Not Specified | Not Specified[9] |
| 5-Fluorouracil | MCF-7 (Breast) | 4.8 µM | Not Specified | Not Specified[10] |
| MDA-MB-231 (Breast) | 9.6 µM | Not Specified | Not Specified[10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assays used.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Studies on delta-cadinene and alpha-pinene converge on their ability to induce apoptosis through the activation of caspases, key executioners of this process. Furthermore, they have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Apoptotic Effects | Cell Cycle Effects |
| δ-Cadinene | OVCAR-3 (Ovarian) | Induction of apoptosis, chromatin condensation, nuclear membrane rupture.[2][3][4] Activation of caspase-8 and -9, PARP cleavage.[2][3][4] | Arrest in the sub-G1 phase.[2][3][4] |
| α-Pinene | PA-1 (Ovarian) | Increased caspase-3 activity.[5] | Arrest at the G2/M phase.[5] |
| BEL-7402 (Hepatocellular) | Induction of apoptosis.[5] | Arrest at the G2/M phase.[5] | |
| AGS (Gastric) | Increased cleaved-PARP and Bax, decreased Bcl-2. Activation of MAPK pathway (ERK, JNK, p38).[11] | Not Specified |
Signaling Pathways
The anticancer effects of these terpenoids are mediated through specific signaling cascades. The activation of the caspase-dependent apoptotic pathway is a central mechanism.
Caption: Proposed caspase-dependent apoptotic pathway induced by δ-Cadinene.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key assays are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[12]
Materials:
-
Adherent cancer cell line (e.g., OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated controls.
-
Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Staining: Add 0.04% SRB solution to each well and incubate at room temperature for 1 hour.[13]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[13]
-
Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with the test compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Experimental workflow for Annexin V-FITC/PI apoptosis assay.
Caspase Activation Analysis: Western Blotting
This technique is used to detect the cleavage and activation of caspases.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The existing literature on delta-cadinene and alpha-pinene provides a compelling case for the anticancer potential of the cadinene class of sesquiterpenes, including this compound. The data strongly suggest that these compounds warrant further investigation as potential therapeutic agents. By providing this comparative guide and detailed experimental protocols, we aim to facilitate the replication and extension of these important findings, ultimately accelerating the discovery and development of new cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of α‐pinene in T‐cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
A Comparative Analysis of Essential Oil Composition and Bioactivity in Thymus vulgaris Chemotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the essential oil composition and biological activities of different chemotypes of Thymus vulgaris (thyme). The significant variation in the chemical makeup of essential oils derived from the same plant species, known as chemotypes, leads to distinct pharmacological properties. Understanding these differences is crucial for the targeted development of new therapeutic agents. This document presents quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and biological pathways to facilitate this understanding.
Data Presentation: Chemical Composition and Biological Activity
The chemical composition of essential oils is the primary determinant of their biological activity. Below are tables summarizing the quantitative analysis of major constituents in four prominent chemotypes of Thymus vulgaris: Thymol, Linalool, Geraniol, and Carvacrol. Additionally, a comparison of their antioxidant and antimicrobial activities is presented.
Table 1: Comparative Chemical Composition of Thymus vulgaris Essential Oil Chemotypes (%)
| Compound | Thymol Chemotype | Linalool Chemotype | Geraniol Chemotype | Carvacrol Chemotype |
| Thymol | 41.0 - 67.5 [1][2][3][4] | 2.3[4] | 0.5[4] | 1.56[5] |
| p-Cymene | 8.41 - 20.07[1][2] | 1.8[4] | 0.6[4] | - |
| γ-Terpinene | 3.0 - 30.90[2][6] | 5.5[4] | 0.4[4] | - |
| Linalool | 5.00[1] | 72.5 - 76.15 [1][4] | 17.6[4] | - |
| Linalyl acetate | - | 14.26[1] | - | - |
| Geraniol | 0.1[4] | - | 26.4 - 59.75 [1][4] | - |
| Geranyl acetate | - | - | 16.72[1] | - |
| Carvacrol | 3.24 - 7.3[1][3] | - | 0.2[4] | 78.08 - 83.27 [7] |
| cis-Sabinene hydrate | - | - | - | - |
| trans-Sabinene hydrate | - | - | - | - |
| Terpinen-4-ol | - | 0.2[4] | 1.2[4] | - |
| Myrcene | - | - | - | - |
Note: Values are presented as percentages of the total essential oil composition. The predominant compounds for each chemotype are highlighted in bold.
Table 2: Comparative Biological Activities of Thymus vulgaris Essential Oil Chemotypes
| Activity | Thymol Chemotype | Linalool Chemotype | Geraniol Chemotype | Carvacrol Chemotype |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | High activity reported, attributed to the phenolic structure of thymol.[8][9][10] | Moderate activity. | Moderate activity. | High activity reported, attributed to the phenolic structure of carvacrol.[11] |
| Antimicrobial Activity | ||||
| Staphylococcus aureus (MIC) | Strong activity reported. | Moderate activity reported. | Effective inhibition reported. | Strong activity reported. |
| Escherichia coli (MIC) | Effective, though generally higher MICs than against Gram-positive bacteria.[12] | Moderate activity. | Moderate activity. | Strong activity reported. |
| Candida albicans (MIC) | Strong antifungal activity.[1] | Moderate antifungal activity. | Moderate antifungal activity. | Strong antifungal activity. |
Note: This table provides a qualitative summary of reported activities. Direct comparison of quantitative data (e.g., IC50 or MIC values) can be challenging due to variations in experimental protocols across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.
Essential Oil Extraction by Hydrodistillation
The essential oils of the air-dried aerial parts of Thymus vulgaris are extracted by hydrodistillation using a Clevenger-type apparatus.
-
Procedure:
-
500g of air-dried plant material is placed in a flask with 500 ml of distilled water.
-
The mixture is boiled for 3 hours.
-
The distilled essential oil is collected and dried over anhydrous sodium sulfate.
-
The oil is then stored in sealed, dark glass vials at 4°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The chemical composition of the essential oils is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: A GC-MS system, such as a Perkin Elmer GC-MS (Model Perkin Elmer Clarus 500, USA), equipped with a VF-5 MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., film thickness 0.25 µm) is used.[13]
-
Carrier Gas: Pure helium (99.999%) is used as the carrier gas at a constant flow rate of approximately 1 mL/min.[13]
-
Temperature Program:
-
The oven temperature is initially set to 50°C.
-
It is then programmed to increase to 130°C at a rate of 20°C/min and held for 1 minute.
-
Finally, the temperature is raised to 280°C at a rate of 9°C/min and held for 8.33 minutes.[14]
-
-
Injector and Detector Temperatures: The injector temperature is set at 250°C and the detector temperature at 280°C.[14]
-
Mass Spectrometry Conditions: An electron ionization system with an ionization energy of 70 eV is used. Mass spectra are recorded over a mass range of 50 to 550 m/z.[15]
-
Compound Identification: The identification of constituents is based on a comparison of their retention times and mass spectra with those of authentic standards and by using mass spectral libraries.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the essential oils against various microorganisms is determined using the broth microdilution method, following guidelines from the Clinical & Laboratory Standards Institute (CLSI).[16]
-
Procedure:
-
Two-fold serial dilutions of the essential oil are prepared in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.[16]
-
The microplates are incubated at 35°C ± 2°C for 16-20 hours.[16]
-
The MIC is determined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.[16]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity of the essential oils is evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Procedure:
-
A solution of DPPH (e.g., 0.025 g/L in methanol) is prepared.[10]
-
Different concentrations of the essential oil are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.[8]
-
The absorbance is measured at 517 nm against a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100%.[10]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to the analysis of Thymus vulgaris essential oil chemotypes.
Caption: Experimental workflow for the comparative analysis of essential oil chemotypes.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of thymol/linalool.
References
- 1. mdpi.com [mdpi.com]
- 2. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Chemical Composition, Antimicrobial and Antioxidant Activities of Five Thymus vulgaris L. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Essential Oils Composition and Antioxidant Properties of Three Thymus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidative properties of Thymus vulgaris leaves: comparison of different extracts and essential oil chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Geraniol and Carvacrol in Essential Oil Bearing Thymus pulegioides: Distribution in Natural Habitats and Phytotoxic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of the essential oils of Thymus vulgaris L. measured using a bioimpedometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Essential oil of Thymus vulgaris L. and Rosmarinus officinalis L.: Gas chromatography-mass spectrometry analysis, cytotoxicity and antioxidant properties and antibacterial activities against foodborne pathogens [scirp.org]
- 16. thieme-connect.com [thieme-connect.com]
Navigating Chirality: A Comparative Analysis of Synthetic vs. Natural α-Cadinene Enantiomeric Purity
For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical parameter influencing its biological activity. This guide provides a comprehensive comparison of the enantiomeric purity of α-Cadinene sourced from natural origins versus that produced through chemical synthesis, supported by experimental data and detailed analytical protocols.
Alpha-Cadinene, a bicyclic sesquiterpentine, is a constituent of many essential oils and exhibits interesting biological properties. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-α-Cadinene and (-)-α-Cadinene. The specific enantiomeric composition can significantly impact its pharmacological effects, making the assessment of enantiomeric purity a crucial step in research and development.
Quantitative Comparison of Enantiomeric Purity
The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, can vary significantly between naturally sourced and synthetically produced α-Cadinene. Natural sources often exhibit a high degree of enantioselectivity due to the stereospecificity of biosynthetic enzymes. In contrast, while enantioselective synthetic methods can theoretically yield high enantiomeric purity, commercially available synthetic α-Cadinene is frequently offered as a mixture of isomers with an unspecified enantiomeric ratio.
| Source | Enantiomer | Enantiomeric Distribution (%) | Enantiomeric Excess (e.e.) (%) |
| Natural | |||
| Eugenia valvata essential oil[1] | (+)-α-Cadinene | 100 | 100 |
| Juniperus oxycedrus (Cade Juniper)[2][3] | Predominantly (+)-α-Cadinene | Variable | Variable |
| Cedrus atlantica (Atlas Cedar) | Predominantly (-)-α-Cadinene | Variable | Variable |
| Synthetic | |||
| Standard Commercial Grade | Racemic or unspecified mixture | Variable (often near 50:50) | Typically low or not specified |
| Enantioselective Synthesis | Target Enantiomer | Potentially >98 | >98 (Target-dependent) |
Experimental Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
The gold-standard for determining the enantiomeric purity of volatile compounds like α-Cadinene is chiral gas chromatography (GC). This technique utilizes a chiral stationary phase within the GC column to differentially interact with the enantiomers, leading to their separation and subsequent quantification.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: A column such as an HP-chiral-20B (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase is recommended.[4]
-
Autosampler for precise injection.
-
Data acquisition and processing software.
Reagents and Standards:
-
High-purity carrier gas (Helium or Hydrogen).
-
Solvent for sample dilution (e.g., n-hexane, GC grade).
-
Authentic standards of (+)-α-Cadinene and (-)-α-Cadinene (if available) for peak identification and confirmation of elution order.
Procedure:
-
Sample Preparation:
-
For essential oils, dilute the sample in n-hexane (e.g., 1:100 v/v) to an appropriate concentration for GC analysis.[4]
-
For synthetic α-Cadinene, dissolve a known amount in n-hexane to achieve a similar concentration.
-
-
GC Instrument Setup:
-
Injector: Set to a temperature of 250°C. Use a split injection mode (e.g., split ratio 100:1) to avoid column overloading.[4]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 2°C/minute.
-
Ramp 2: Increase to 220°C at a rate of 5°C/minute, hold for 5 minutes. (Note: This is a representative temperature program and may require optimization for the specific column and instrument used.)
-
-
Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min for Helium).
-
Detector (FID): Set to a temperature of 250°C.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram. The two enantiomers of α-Cadinene should appear as separate, ideally baseline-resolved, peaks.
-
-
Data Analysis and Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to each enantiomer based on their retention times (if standards are available) or by comparison with literature data.
-
Integrate the peak area for each enantiomer.
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100
-
% Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100
-
-
Calculate the enantiomeric excess (e.e.) of the major enantiomer:
-
e.e. (%) = |% Enantiomer 1 - % Enantiomer 2|
-
-
Visualizing the Workflow and Key Relationships
To further clarify the process of assessing enantiomeric purity, the following diagrams illustrate the experimental workflow and the logical relationship between the source of α-Cadinene and its expected enantiomeric purity.
References
- 1. Composition and Anti-Acetylcholinesterase Properties of the Essential Oil of the Ecuadorian Endemic Species Eugenia valvata McVaugh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 11044-40-9 | Benchchem [benchchem.com]
- 3. Enantiomeric and non-enantiomeric monoterpenes of Juniperus communis L. and Juniperus oxycedrus needles and berries determined by HS-SPME and enantioselective GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Alpha-Cadinene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of various methods for the extraction of alpha-cadinene, a sesquiterpene of interest for its potential pharmacological properties. The following sections detail the performance of several common extraction techniques, supported by experimental data from scientific literature.
Quantitative Data Summary
The efficiency of this compound extraction is highly dependent on the chosen method and the plant matrix. Below is a summary of quantitative data for different extraction techniques. It is important to note that direct comparative studies for this compound across all methods from a single plant source are limited; therefore, the data presented is a collation from various studies on essential oil extraction, including those for cadinene-rich species.
| Parameter | Hydro-steam Distillation | Steam Distillation | Microwave-Assisted Hydrodistillation (MAHD) | Supercritical Fluid Extraction (SFE) with CO2 |
| Essential Oil Yield (%) | 0.23[1] | 0.18[1] | 1.73 (from D-CCLF leaves)[2] | Variable, but generally high selectivity[1][3] |
| Extraction Time | 4.5 hours[1] | 4.5 hours[1] | 30 - 75 minutes[2][4] | Typically shorter than distillation methods[1] |
| Solvent Used | Water[1] | Water[1] | Water[4] | Supercritical Carbon Dioxide (often with a co-solvent like ethanol)[1][5] |
| Selectivity | Moderate[1] | Moderate[1] | High | High (tunable by adjusting pressure and temperature)[1] |
| Environmental Impact | Low[1] | Low[1] | Low (Green Technology)[2] | Very low (CO2 is recycled)[1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from studies on essential oil extraction and should be optimized for specific plant materials.
Hydro-steam Distillation
This method involves the direct contact of plant material with steam generated from boiling water within the distillation unit.
Protocol:
-
Freshly chop the aerial parts of the plant material (e.g., Eupatorium adenophorum).[1]
-
Place the chopped material on a perforated grid inside the distillation apparatus, above a reservoir of water.
-
Heat the water to boiling to generate steam, which then passes through the plant material, volatilizing the essential oils.
-
Continue the distillation process for approximately 4.5 hours.[1]
-
The mixture of steam and essential oil vapor is passed through a condenser.
-
The condensed liquid is collected in a separator, where the essential oil is separated from the aqueous layer.[1]
Steam Distillation
In this method, steam is generated in a separate boiler and then introduced into the chamber containing the plant material.
Protocol:
-
Freshly chop the aerial parts of the plant material.
-
Load the chopped material into the plant chamber of the steam distillation unit.[1]
-
Generate "dry" steam in a separate boiler at a temperature above 100°C.[1]
-
Introduce the steam into the base of the plant chamber.
-
The distillation is carried out for 4.5 hours.[1]
-
The resulting mixture of steam and volatilized essential oil is condensed and collected for separation.[1]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern adaptation of hydrodistillation that uses microwave radiation to heat the water and plant material, accelerating the extraction process.
Protocol:
-
Place a specific quantity of the plant material (e.g., 100g of rosemary leaves) in a microwave-transparent vessel.[4]
-
Add a defined volume of water (e.g., 300 ml).[4]
-
Place the vessel in a modified microwave oven equipped with a condenser.
-
Apply microwave power (e.g., 180-540 W) for a shorter duration (e.g., 30 minutes).[4]
-
The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release essential oils.
-
The vapor mixture is condensed and collected, and the oil is separated from the water.
Supercritical Fluid Extraction (SFE) with CO2
SFE utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to act as a solvent.
Protocol:
-
Dry and grind the plant material to a specific particle size to increase the surface area for extraction.
-
Load the ground material into an extraction vessel.
-
Pump liquid CO2 into the system and bring it to its supercritical state by adjusting the temperature and pressure (e.g., above 31.1°C and 73.8 bar).
-
Pass the supercritical CO2 through the extraction vessel, where it dissolves the this compound and other soluble compounds.
-
Transfer the resulting solution to a separator.
-
In the separator, lower the pressure, causing the CO2 to return to its gaseous state, leaving behind the extracted compounds. The CO2 can then be recycled.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described extraction methods.
Caption: Workflow for Hydro-steam Distillation.
Caption: Workflow for Steam Distillation.
Caption: Workflow for Microwave-Assisted Hydrodistillation.
Caption: Workflow for Supercritical Fluid Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. maxwellsci.com [maxwellsci.com]
- 3. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tus.ie [research.tus.ie]
Correlating α-Cadinene Concentration with Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of sesquiterpenes, with a focus on correlating concentration with observed biological activities. Due to the limited availability of direct dose-response data for α-Cadinene, this document leverages experimental data from its isomer, δ-Cadinene, and the structurally related monoterpene, α-pinene, to provide a comprehensive overview of potential effects and the methodologies used to assess them. This comparative approach aims to offer valuable insights for researchers investigating the therapeutic potential of these compounds.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the concentration-dependent effects of δ-Cadinene and α-pinene, serving as a proxy for understanding the potential activity of α-Cadinene.
Table 1: Concentration-Dependent Cytotoxicity of δ-Cadinene against OVCAR-3 Human Ovarian Cancer Cells
| Concentration (µM) | Time (hours) | Cell Viability (%) | Assay |
| 10 | 24 | ~90% | SRB Assay |
| 50 | 24 | ~60% | SRB Assay |
| 100 | 24 | ~40% | SRB Assay |
| 10 | 48 | ~80% | SRB Assay |
| 50 | 48 | ~45% | SRB Assay |
| 100 | 48 | ~25% | SRB Assay |
Data adapted from studies on δ-Cadinene, an isomer of α-Cadinene.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of δ-Cadinene and (+)-α-Pinene
| Compound | Microorganism | Strain | MIC (µg/mL) | Method |
| δ-Cadinene | Streptococcus pneumoniae | Clinical Isolate | 31.25 | Broth Microdilution |
| (+)-α-Pinene | Escherichia coli | ATCC | 512 | Broth Microdilution |
| (+)-α-Pinene | Staphylococcus aureus | - | ≥ 1024 | Broth Microdilution |
| (+)-α-Pinene | Pseudomonas aeruginosa | - | ≥ 1024 | Broth Microdilution |
Data for δ-Cadinene is limited; α-pinene data is provided for comparison.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
-
Cell Seeding: OVCAR-3 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., δ-Cadinene at 0, 10, 50, 100 µM) for specified time periods (e.g., 24 and 48 hours).
-
Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution. The optical density is read at a wavelength of 510 nm.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: OVCAR-3 cells are seeded in 6-well plates and treated with the test compound as described for the SRB assay.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate with broth.
-
Inoculum Preparation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmacological effects discussed.
References
- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of α-Cadinene
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of α-Cadinene, a sesquiterpene hydrocarbon. Adherence to these procedures is critical for mitigating potential hazards to both laboratory personnel and the environment.
Before handling α-Cadinene, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While comprehensive toxicological data for α-Cadinene may be limited, related terpenes are known to be flammable, skin irritants, and potentially harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times. All handling of α-Cadinene should be conducted in a well-ventilated area or within a chemical fume hood.
Key Safety and Disposal Information
| Parameter | Information | Citation |
| Primary Disposal Method | Licensed chemical waste disposal service (incineration) | [1] |
| Waste Classification | Hazardous Waste | [1][2][3] |
| Spill Management | Absorb with inert material (sand, vermiculite), collect in a sealed container for hazardous waste disposal. | [1][3][4] |
| Container Disposal | Triple-rinse with a suitable solvent (e.g., ethanol); collect rinsate as hazardous waste. | [1][2] |
| Ignition Sources | Eliminate all ignition sources in the event of a spill. | [1][3][4] |
| Environmental Precautions | Do not discharge into sewer systems or allow to contaminate soil and water. | [1][5] |
Experimental Protocol: Spill Management and Waste Collection
This protocol outlines the procedure for managing a small-scale spill of α-Cadinene and preparing the waste for disposal.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Two sealable, chemical-resistant containers labeled "Hazardous Waste"
-
Chemical-resistant scoop or scraper
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Ethanol or another suitable solvent for decontamination
-
Soap and water
Procedure:
-
Immediate Spill Response:
-
Containment and Absorption:
-
Waste Collection:
-
Carefully scoop the absorbed material into a designated "Hazardous Waste" container.[1]
-
Seal the container securely.
-
-
Decontamination:
-
Solvent wash all contaminated surfaces with ethanol, followed by a thorough washing with soap and water.[4]
-
Collect any solvent rinsate in a separate, appropriately labeled "Hazardous Waste" container.
-
Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[4]
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.[6]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] The preferred method of disposal is controlled incineration.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of α-Cadinene.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for α-Cadinene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling α-Cadinene, including detailed personal protective equipment (PPE) protocols, operational steps, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Hazard Profile and Safety Considerations
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling α-Cadinene. It is essential to always wear the appropriate protective gear to minimize exposure risk.
| Protection Type | Specific PPE | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and temporary eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, as some cadinene compounds can cause mild skin irritation.[1][2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if working in poorly ventilated areas or if mists are generated. |
Operational and Handling Procedures
Proper handling procedures are critical to prevent accidental exposure and contamination.
Routine Handling:
-
Preparation: Before handling α-Cadinene, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Conduct all transfers and manipulations of α-Cadinene within the fume hood to minimize inhalation exposure.
-
Storage: Store α-Cadinene in a tightly sealed, properly labeled container in a cool, well-ventilated area, away from sources of ignition.[4][5] Some sources recommend refrigeration and protection from light.[4]
Spill Management: In the event of a spill, it is crucial to act quickly and safely.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ignition Sources: Remove all sources of ignition from the vicinity.[1][4][6]
-
Containment and Absorption: Use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain and absorb the spill.[1][2]
-
Collection: Carefully collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly with ethanol (B145695) followed by a soap and water solution.[4]
Disposal Plan
Proper disposal of α-Cadinene and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Collection:
-
Collect all waste α-Cadinene and contaminated materials (e.g., absorbent materials, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Do not mix α-Cadinene waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Container Disposal:
-
Empty containers that held α-Cadinene should also be treated as hazardous waste.[1]
-
Containers can be triple-rinsed with a suitable solvent like ethanol. The rinsate must be collected and disposed of as hazardous waste.[1]
Final Disposal:
-
All α-Cadinene waste must be managed by a licensed hazardous waste disposal company.[1]
-
The preferred method of disposal is controlled incineration at a permitted facility.[1]
-
Under no circumstances should α-Cadinene be discharged into the sewer system or allowed to contaminate soil or water.[1]
Quantitative Data Summary
The following table presents available physical and chemical properties of cadinene.
| Property | Value | Source |
| Appearance | Clear yellow to lime green oily liquid | (NTP, 1992)[6] |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | Vigon International[2] |
| Vapor Pressure | 0.003 mm Hg at 20 °C | Vigon International[2] |
| Specific Gravity | 0.908 to 0.925 at 77°F | (NTP, 1992)[4] |
| Water Solubility | < 1 mg/mL at 70°F | (NTP, 1992)[4] |
Experimental Workflow and Safety Protocols
To ensure a safe experimental process, the following logical workflow for PPE selection and handling should be followed.
References
- 1. benchchem.com [benchchem.com]
- 2. vigon.com [vigon.com]
- 3. files.trueterpenes.com [files.trueterpenes.com]
- 4. CADINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 29350-73-0 CAS MSDS (CADINENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cadinene - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
